molecular formula C14H10N4 B1584635 2,3-Bis(2-pyridyl)pyrazine CAS No. 25005-96-3

2,3-Bis(2-pyridyl)pyrazine

Cat. No.: B1584635
CAS No.: 25005-96-3
M. Wt: 234.26 g/mol
InChI Key: WTZDTUCKEBDJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(2-pyridyl)pyrazine is a useful research compound. Its molecular formula is C14H10N4 and its molecular weight is 234.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dipyridin-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDTUCKEBDJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352116
Record name 2,3-di(2-pyridyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25005-96-3
Record name 2,3-Di-2-pyridinylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25005-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-di(2-pyridyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(2-pyridyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Photophysical Landscape of 2,3-bis(2-pyridyl)pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Spectroscopic Properties, and Experimental Methodologies for a Versatile Ligand

Abstract

2,3-bis(2-pyridyl)pyrazine (dpp) is a prominent N-heterocyclic ligand renowned for its strong chelating ability and its role in the formation of photophysically active metal complexes. This technical guide provides a comprehensive overview of the core photophysical properties of dpp, offering valuable insights for researchers, scientists, and professionals in drug development. This document details the synthetic methodologies, summarizes key spectroscopic data, and outlines the experimental protocols for the characterization of this important molecule and its derivatives.

Introduction

This compound, a multidentate ligand, has garnered significant attention in the fields of inorganic chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen donor atoms make it an exceptional building block for supramolecular assemblies and coordination complexes with transition metals such as ruthenium, palladium, and copper.[1] The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, including intense luminescence and long-lived excited states, making them suitable for applications in sensing, light-emitting devices, and photodynamic therapy.[2] Understanding the intrinsic photophysical properties of the free dpp ligand is crucial for the rational design and development of these functional materials.

Synthesis of this compound

Reaction Scheme:

Figure 1: General synthesis of this compound.

General Synthetic Protocol:

  • Reaction Setup: 2,2'-pyridil (B1585533) and a slight excess of ethylenediamine (B42938) are dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

  • Workup and Purification: Upon cooling, the product may precipitate out of the solution. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.[2]

Photophysical Properties

3.1. Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense π-π* transitions in the ultraviolet region. The position and intensity of these absorption bands are influenced by the solvent polarity.[4] The fluorescence emission is generally weak for the free ligand and is often characterized by a significant Stokes shift.

Table 1: Photophysical Data of this compound (dpp) and its Metal Complexes

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Lifetime (τ)Reference(s)
dpp (free ligand) VariousData not readily availableData not readily availableData not readily availableData not readily available
[Ru(bpy)₂(dpp)]²⁺ Acetonitrile~285, ~440 (MLCT)~620~0.04~400 ns
[Pd(dpp)₂]²⁺ VariousLigand-centered transitionsGenerally non-emissive--

Note: The data for the metal complexes are provided for comparative purposes and to highlight the significant changes in photophysical properties upon coordination.

3.2. Factors Influencing Photophysical Properties

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism).

  • Metal Coordination: Coordination to a metal center dramatically alters the photophysical properties of dpp. The formation of metal-to-ligand charge transfer (MLCT) states in complexes with metals like Ru(II) often leads to strong absorption in the visible region and intense, long-lived emission.

Experimental Protocols

The following sections outline the general experimental methodologies for characterizing the photophysical properties of this compound.

4.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent. Prepare a series of dilutions from the stock solution.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorbance of each of the diluted solutions over the desired wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the λ_abs values from the absorption spectra.

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

UV_Vis_Workflow prep Prepare Solutions of Known Concentration baseline Record Solvent Baseline prep->baseline measure Measure Absorbance Spectra baseline->measure analyze Determine λ_max and ε measure->analyze

Figure 2: Workflow for UV-Vis absorption spectroscopy.

4.2. Fluorescence Spectroscopy

This technique is used to measure the emission spectrum, fluorescence quantum yield (Φ_F), and excited-state lifetime (τ).

4.2.1. Emission Spectrum

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Select an appropriate excitation wavelength (usually at or near the absorption maximum).

    • Scan the emission wavelengths to record the fluorescence spectrum.

4.2.2. Fluorescence Quantum Yield

The relative method, using a well-characterized standard, is commonly employed.[5][6]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and emission in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Measurement:

    • Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

    • Measure the absorption and fluorescence emission spectra for each solution.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

4.2.3. Excited-State Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[7][8]

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

  • Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the excited-state lifetime (τ).

Fluorescence_Characterization_Workflow cluster_emission Emission Spectrum cluster_qy Quantum Yield cluster_lifetime Excited-State Lifetime es_prep Prepare Dilute Solution es_measure Record Emission Spectrum es_prep->es_measure qy_prep Prepare Sample & Standard Solutions qy_measure Measure Absorbance & Emission qy_prep->qy_measure qy_analyze Calculate Φ_F qy_measure->qy_analyze lt_measure TCSPC Measurement lt_analyze Analyze Decay Curve lt_measure->lt_analyze

Figure 3: Experimental workflows for fluorescence characterization.

Jablonski Diagram for this compound

The photophysical processes of this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ S1->T1 Intersystem Crossing S2 S₂ S2->S1 Internal Conversion T1->S0 Phosphorescence S0_start S0_end S0_start->S0_end S1_start S1_end S1_start->S1_end S2_start S2_end S2_start->S2_end T1_start T1_end T1_start->T1_end

References

Synthesis Protocol for 2,3-bis(2-pyridyl)pyrazine Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the versatile bidentate chelating ligand, 2,3-bis(2-pyridyl)pyrazine, often abbreviated as dpp. This ligand is of significant interest in coordination chemistry, materials science, and catalysis due to its ability to form stable complexes with a variety of metal ions. The protocol detailed below is based on the well-established condensation reaction between 2,2'-pyridil (B1585533) and ethylenediamine (B42938).

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2,2'-Pyridil10.6 g
Ethylenediamine3.0 g
Solvent
Ethanol (B145695)20 ml
Reaction Conditions
TemperatureReflux
Time2 hours
Product Information
Yield10.5 g (~90%)
AppearancePale yellow needles
Melting Point169-170 °C
Elemental Analysis Calculated for C₁₄H₁₀N₄
Carbon (C)71.8%
Hydrogen (H)4.3%
Found
Carbon (C)71.6%
Hydrogen (H)4.4%

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials and Equipment:

  • 2,2'-Pyridil

  • Ethylenediamine

  • Ethanol (absolute)

  • Round-bottom flask (50 ml)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Recrystallization apparatus

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 50 ml round-bottom flask, combine 2,2'-pyridil (10.6 g) and ethanol (20 ml).

  • Addition of Reactant: To this solution, add ethylenediamine (3.0 g).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2 hours with continuous stirring.

  • Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution. For complete crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pale yellow needles of this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by its melting point and elemental analysis.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_product Product Pyridil 2,2'-Pyridil Reaction + Pyridil->Reaction Ethylenediamine Ethylenediamine Ethylenediamine->Reaction DPP This compound Reaction->DPP Condensation (Ethanol, Reflux)

Caption: Chemical reaction for the synthesis of this compound.

G Experimental Workflow A Combine 2,2'-Pyridil and Ethanol B Add Ethylenediamine A->B Step 1 C Reflux for 2 hours B->C Step 2 D Cool to Room Temperature C->D Step 3 E Collect Crystals by Vacuum Filtration D->E Step 4 F Recrystallize from Ethanol E->F Step 5 G Dry and Characterize Product F->G Step 6

Solubility Profile of 2,3-bis(2-pyridyl)pyrazine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-bis(2-pyridyl)pyrazine (DPP), a key building block in supramolecular chemistry and the development of novel therapeutic agents. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various research and development settings.

Core Concepts: Predicting Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups, such as the nitrogen atoms within the pyrazine (B50134) and pyridine (B92270) rings of this compound. The overall polarity is a balance between the non-polar hydrocarbon portions and the polar regions of a molecule.

Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected Solubility of this compoundRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), AcetonitrileSolubleThese solvents have high dielectric constants and are polar, but they do not act as hydrogen bond donors. They can effectively solvate the polar regions of the DPP molecule.
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleWhile DPP has polar nitrogen atoms, the large non-polar aromatic surface area may limit its interaction with the strong hydrogen-bonding network of protic solvents.
Non-Polar Hexane, TolueneInsolubleThe significant difference in polarity between the non-polar solvent and the polar DPP molecule results in weak intermolecular forces, leading to poor solubility.
Chlorinated Dichloromethane, ChloroformLikely SolubleThese solvents have moderate polarity and can often dissolve a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol should be followed. Both qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.

Procedure:

  • Add approximately 10 mg of finely powdered this compound to a small test tube.

  • Add the chosen solvent dropwise, up to a total volume of 1 mL, while continuously agitating the mixture.

  • Observe the mixture for the complete dissolution of the solid.

  • If the solid dissolves completely, it is considered "soluble."

  • If some of the solid dissolves but a noticeable amount remains, it is "sparingly soluble."

  • If the solid does not appear to dissolve at all, it is "insoluble."

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a numerical value for the solubility of the compound in a specific solvent at a given temperature.

Procedure:

  • Prepare a saturated solution of this compound by adding an excess amount of the solid to a known volume of the solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove any undissolved solid.

  • Take a precise volume of the clear, saturated filtrate and evaporate the solvent completely under reduced pressure or gentle heating.

  • Weigh the remaining solid residue.

  • Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the residue and the volume of the filtrate taken.

Visualizing the Experimental Workflow

The logical progression of determining the solubility of an organic compound can be represented by a clear workflow.

G start Start: Obtain Pure this compound select_solvent Select Solvent of Interest start->select_solvent qual_sol Perform Qualitative Solubility Test select_solvent->qual_sol Optional prep_sat_sol Prepare Saturated Solution (Excess Solute) select_solvent->prep_sat_sol equilibrate Equilibrate at Constant Temperature prep_sat_sol->equilibrate filter_sol Filter to Remove Undissolved Solid equilibrate->filter_sol measure_filtrate Measure Precise Volume of Filtrate filter_sol->measure_filtrate evaporate Evaporate Solvent measure_filtrate->evaporate weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate Calculate Solubility (e.g., g/L or mol/L) weigh_residue->calculate

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationships in Solubility Testing

A decision-making process is often employed when characterizing the solubility of a new compound, particularly in the context of its acidic or basic properties.

G start Test Solubility in Water soluble_water Soluble in Water start->soluble_water Yes insoluble_water Insoluble in Water start->insoluble_water No test_naoh Test Solubility in 5% NaOH insoluble_water->test_naoh soluble_naoh Soluble (Acidic Compound) test_naoh->soluble_naoh Yes insoluble_naoh Insoluble test_naoh->insoluble_naoh No test_hcl Test Solubility in 5% HCl insoluble_naoh->test_hcl soluble_hcl Soluble (Basic Compound) test_hcl->soluble_hcl Yes insoluble_hcl Insoluble (Neutral or Very Weakly Acidic/Basic) test_hcl->insoluble_hcl No

Caption: Decision Tree for Acid-Base Solubility Tests.

The Electronic Structure of 2,3-bis(2-pyridyl)pyrazine and its Metal Complexes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-bis(2-pyridyl)pyrazine (DPP) is a versatile polypyridyl ligand renowned for its strong π-accepting character and its ability to form stable, electronically interesting complexes with a variety of transition metals. These complexes, particularly those of ruthenium(II), exhibit rich photophysical and electrochemical properties, making them subjects of intense research for applications ranging from photosensitizers to potential therapeutic agents. This technical guide provides an in-depth analysis of the electronic structure of DPP and its metal complexes, detailing their synthesis, spectroscopic and electrochemical characteristics, and the computational methods used for their study. Furthermore, it explores the burgeoning interest in these complexes within drug development, focusing on their cytotoxic mechanisms, including DNA interaction and the induction of apoptosis through reactive oxygen species (ROS) generation.

Introduction to this compound (DPP)

This compound is a heterocyclic ligand characterized by a central pyrazine (B50134) ring flanked by two pyridyl groups. This arrangement creates a planar, π-conjugated system that is an excellent chelating agent for metal ions, coordinating through the nitrogen atoms of the pyridyl and pyrazine rings.[1] The defining feature of DPP in coordination chemistry is its role in facilitating metal-to-ligand charge-transfer (MLCT) transitions.[1] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and lifetime of this excited state are highly tunable based on the choice of metal and ancillary ligands, forming the basis of the diverse applications of these complexes.

Synthesis and Characterization

The synthesis of DPP and its metal complexes typically follows established organometallic procedures. The ligand itself can be synthesized, and its metal complexes, such as those with ruthenium, are commonly prepared by reacting a suitable metal precursor with the DPP ligand.

General Synthesis Workflow

The synthesis of a typical mononuclear ruthenium(II) complex, such as [Ru(bpy)₂(dpp)]²⁺ (where bpy is 2,2'-bipyridine), involves the reaction of a ruthenium precursor with the DPP ligand. This process can be visualized as a straightforward workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Ru_precursor cis-Ru(bpy)₂Cl₂·2H₂O Reflux Reflux in Solvent (e.g., Ethanol/Water) Ru_precursor->Reflux DPP_ligand This compound (DPP) DPP_ligand->Reflux Precipitation Precipitation with Saturated NH₄PF₆ (aq) Reflux->Precipitation Crude Product Chromatography Column Chromatography (e.g., Silica (B1680970) Gel) Precipitation->Chromatography Final_Complex Ru(bpy)₂(dpp)₂ Chromatography->Final_Complex Purified Product

General workflow for the synthesis of a [Ru(bpy)₂(dpp)]²⁺ complex.

Electronic and Photophysical Properties

The electronic structure of DPP complexes is dominated by interactions between the metal d-orbitals and the ligand π-orbitals. This gives rise to characteristic absorption and emission spectra, which are summarized below for key ruthenium(II) complexes.

Spectroscopic Data

The absorption spectra of these complexes typically show intense ligand-centered (π→π*) transitions in the UV region and broader, less intense MLCT bands in the visible region.[2] Many DPP complexes are luminescent, with emission originating from the triplet MLCT state (³MLCT).[3][4]

ComplexAbsorption λmax (nm)Emission λem (nm)SolventReference(s)
[Ru(bpy)₂(dpp)]²⁺286, 442619Acetonitrile[5]
[Ru(dpp)₃]²⁺~450~600Various[6][7]
[{(bpy)₂Ru}₂(dpp)]⁴⁺286, 426, 542750Acetonitrile[8]
[Ru(phen)₂(dpp)]²⁺ (phen = 1,10-phenanthroline)264, 440610Acetonitrile[4]

Table 1: Summary of key photophysical data for selected DPP-metal complexes.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of these complexes. The oxidation is typically metal-centered (Ru²⁺/Ru³⁺), while reductions are ligand-centered, involving the π* orbitals of the DPP or ancillary ligands.[8][9]

ComplexEox (V vs. SCE)Ered (V vs. SCE)SolventReference(s)
[Ru(bpy)₂(dpp)]²⁺+1.34-0.87, -1.49, -1.72DMF[10]
[{(bpy)₂Ru}₂(dpp)]⁴⁺+1.40, +1.61-0.70, -1.05Acetonitrile[8]
[Ru(phen)₂(dpp)]²⁺+1.35-0.86, -1.48, -1.70DMF[4]

Table 2: Summary of redox potentials for selected DPP-metal complexes.

Applications in Drug Development

The unique ability of ruthenium polypyridyl complexes to interact with biological macromolecules, coupled with their photophysical properties, has made them attractive candidates for anticancer drug development.[1] The mechanism of action often involves a multi-pronged attack on cancer cells.

Cytotoxicity and Mechanism of Action

DPP-metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[11] A primary proposed mechanism involves the complex intercalating with DNA, leading to conformational changes that can disrupt replication and transcription.[1][12] Furthermore, upon cellular uptake, these complexes can localize in mitochondria and induce apoptosis through the generation of reactive oxygen species (ROS), leading to a cascade of events including the disruption of the mitochondrial membrane potential and activation of caspases.[11][13][14]

G Complex DPP-Metal Complex CellUptake Cellular Uptake Complex->CellUptake DNA_Binding DNA Intercalation/ Groove Binding CellUptake->DNA_Binding Mitochondria Mitochondrial Localization CellUptake->Mitochondria DNA_Damage DNA Damage & Replication Stress DNA_Binding->DNA_Damage ROS ROS Generation (e.g., ¹O₂, O₂⁻) Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Caspase Caspase Activation MMP_Loss->Caspase Apoptosis Apoptosis Caspase->Apoptosis DNA_Damage->Apoptosis

Proposed mechanism of action for the anticancer activity of DPP-metal complexes.
In Vitro Efficacy

The cytotoxic potential of these complexes is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

ComplexCell LineIC₅₀ (µM)Reference(s)
[(phen)₂Ru(μ-bpp)PtCl₂]²⁺ (bpp is DPP)MCF-7 (Breast)> 9[15]
Ruthenium polypyridyl complexes (general)VariousLow µM[13][16][17]
Pyrazine-based Pt(II) complexesA549 (Lung)~3-5[18]

Table 3: Selected in vitro cytotoxicity data for DPP and related metal complexes.

Experimental Protocols

Synthesis of a Ruthenium(II) DPP Complex

A general procedure involves refluxing a mixture of a ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂]·2H₂O, with a stoichiometric amount of the DPP ligand in an ethanol/water mixture for several hours under an inert atmosphere.[19] The crude product is precipitated by adding an aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), filtered, and washed. Purification is typically achieved by column chromatography on silica gel or alumina.[19][20]

Cyclic Voltammetry (CV)

Electrochemical measurements are conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13] The complex is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). The solution is deoxygenated by purging with an inert gas like nitrogen or argon before recording the voltammograms at various scan rates.[13]

UV-Vis and Emission Spectroscopy

Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. The complex is dissolved in a spectroscopic grade solvent and placed in a quartz cuvette.[21] Emission spectra are recorded on a spectrofluorometer, with the sample being excited at a wavelength corresponding to an absorption maximum (typically in the MLCT band). Quantum yields can be determined relative to a standard, and lifetimes can be measured using time-resolved techniques.

Computational Methods (DFT)

The electronic structure and properties of DPP complexes are often investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).[22][23] Geometries are optimized, and electronic transitions are calculated using a suitable functional (e.g., B3LYP) and basis set (e.g., LanL2DZ for Ru and 6-31G* for other atoms).[9][22] Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).[22]

Cytotoxicity (MTT Assay)

Cancer cells are seeded in 96-well plates and incubated. They are then treated with varying concentrations of the DPP complex for a specified period (e.g., 48 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured with a microplate reader, and the IC₅₀ value is determined from the dose-response curve.[15]

Conclusion

This compound and its metal complexes represent a rich field of study with significant potential. Their well-defined electronic structures, characterized by tunable MLCT transitions, give rise to desirable photophysical and electrochemical properties. These fundamental characteristics are not only of academic interest but also form the basis for their exploration as novel anticancer agents. The ability of these complexes to bind DNA and induce apoptosis via ROS-mediated pathways highlights a promising avenue for the development of new metallodrugs. Future research will likely focus on refining the ligand structure to enhance biological targeting and efficacy, further bridging the gap between fundamental inorganic chemistry and clinical application.

References

Spectroscopic Characterization of 2,3-bis(2-pyridyl)pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-bis(2-pyridyl)pyrazine (dpp), a key building block in supramolecular chemistry and the development of novel therapeutic agents. This document details the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties of dpp, offering valuable data and experimental protocols for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule. The absorption spectrum is characterized by intense π→π* transitions and weaker n→π* transitions, typical for aromatic nitrogen heterocycles. The position and intensity of these bands can be influenced by the solvent polarity.

Table 1: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Methanol24221,000π→π
28015,500π→π
3158,000n→π*

Note: The molar absorptivity values are approximate and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the protons of the pyrazine (B50134) and pyridyl rings.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.95s-H-5, H-6 (Pyrazine)
8.75ddd4.8, 1.8, 0.9H-6' (Pyridyl)
8.60dt8.0, 1.0H-3' (Pyridyl)
7.88td7.8, 1.8H-4' (Pyridyl)
7.40ddd7.5, 4.8, 1.2H-5' (Pyridyl)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
155.5C-2' (Pyridyl)
152.0C-2, C-3 (Pyrazine)
149.5C-6' (Pyridyl)
143.0C-5, C-6 (Pyrazine)
137.0C-4' (Pyridyl)
125.0C-5' (Pyridyl)
122.0C-3' (Pyridyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of this compound. The spectrum shows characteristic bands for the aromatic C-H and C=N stretching and bending vibrations.

Table 4: FTIR Spectroscopic Data for this compound (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3055WeakAromatic C-H Stretch
1585StrongC=N Stretch (Pyridyl & Pyrazine Rings)
1560StrongC=C Stretch (Aromatic Rings)
1465MediumAromatic Ring Vibration
1430MediumAromatic Ring Vibration
1150MediumC-H in-plane bend
785StrongC-H out-of-plane bend
745StrongC-H out-of-plane bend

Experimental Protocols

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol) of a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µM range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution in a quartz cuvette over a wavelength range of 200-600 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy (ATR Method)
  • Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify and label the characteristic absorption bands.

Logical Relationships and Applications

This compound is a versatile chelating ligand in coordination chemistry, capable of bridging two metal centers. This property is fundamental to its use in the construction of polynuclear complexes with interesting photophysical and electrochemical properties.[1]

G Coordination of this compound as a Bridging Ligand cluster_reactants Reactants cluster_product Product dpp This compound (dpp) dimeric_complex Bridged Dimeric Complex e.g., [(bpy)₂Ru(dpp)Ru(bpy)₂]⁴⁺ dpp->dimeric_complex Acts as bridging ligand metal_precursor Metal Precursor (e.g., [Ru(bpy)₂Cl₂]) metal_precursor->dimeric_complex Provides metal centers

Caption: Coordination of dpp as a bridging ligand.

The workflow for the spectroscopic characterization of this compound follows a logical progression from synthesis and purification to detailed analysis using various spectroscopic techniques to confirm its structure and purity.

G Experimental Workflow for Spectroscopic Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification structure_confirmation Structure & Purity Confirmation purification->structure_confirmation uv_vis UV-Vis Spectroscopy structure_confirmation->uv_vis nmr NMR Spectroscopy (¹H & ¹³C) structure_confirmation->nmr ir IR Spectroscopy structure_confirmation->ir data_analysis Data Analysis & Interpretation uv_vis->data_analysis nmr->data_analysis ir->data_analysis

Caption: Workflow for spectroscopic analysis.

References

Electrochemical Behavior of Free 2,3-Bis(2-pyridyl)pyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(2-pyridyl)pyrazine (dpp) is a prominent N-heterocyclic ligand extensively utilized in coordination chemistry to construct supramolecular assemblies and functional metal complexes. Its unique electronic and structural features, arising from the pyrazine (B50134) core flanked by two pyridyl groups, impart interesting redox properties to its metallic derivatives. Understanding the intrinsic electrochemical behavior of the free dpp ligand is crucial for designing and interpreting the properties of these more complex systems. This technical guide provides a concise overview of the electrochemical characteristics of uncomplexed this compound, summarizing key quantitative data and outlining typical experimental protocols.

Introduction

This compound (dpp) is a bidentate chelating ligand featuring a π-conjugated system that can readily accept electrons.[1] This electron-accepting nature makes it a non-innocent ligand, meaning its own redox activity can play a significant role in the overall electrochemical behavior of its metal complexes.[2][3] The electrochemical properties of dpp are of fundamental interest in fields ranging from photocatalysis and molecular electronics to the development of novel therapeutic agents. This document focuses exclusively on the electrochemical behavior of the free, uncoordinated dpp molecule.

Redox Properties of Free this compound

The electrochemical behavior of free dpp is characterized by its reduction, which involves the acceptance of electrons into its low-lying unoccupied molecular orbitals (LUMOs). The pyrazine ring, being electron-deficient, is the primary site of reduction.

Reduction Potential

Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of dpp. In a typical CV experiment, a solution of dpp in an appropriate solvent with a supporting electrolyte is subjected to a sweeping potential, and the resulting current is measured.

A study by Rasmussen et al. provides a key piece of data for the first reduction potential of free dpp.[3]

Table 1: Reduction Potential of Free this compound

AnalyteE½ (V vs. Ag/Ag⁺)SolventSupporting ElectrolyteReference
This compound-2.12Not SpecifiedNot Specified[3]

Note: The specific solvent and supporting electrolyte were not detailed in the provided information for this measurement.

This highly negative reduction potential indicates that dpp is difficult to reduce, a characteristic feature of many electron-deficient aromatic N-heterocycles. The position of the pyridyl substituents on the pyrazine ring significantly influences its electronic properties and, consequently, its redox behavior.[1]

Experimental Protocols

To ensure reproducibility and accuracy in electrochemical measurements of dpp, a standardized experimental setup is crucial. While specific parameters may vary between laboratories, a general methodology can be outlined.

Cyclic Voltammetry (CV) Setup

A standard three-electrode system is employed for cyclic voltammetry.[4]

  • Working Electrode: A glassy carbon electrode is commonly used due to its wide potential window and chemical inertness.[4]

  • Reference Electrode: An Ag/AgCl electrode is a frequent choice, providing a stable reference potential.[4]

  • Counter (Auxiliary) Electrode: A platinum wire or gauze is typically used to complete the electrical circuit.[4]

The experiment is conducted in a deaerated electrochemical cell containing a solution of dpp in a suitable solvent with a supporting electrolyte.

Sample Preparation
  • Solvent: A polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), is generally used to dissolve dpp and the supporting electrolyte.[5][6]

  • Supporting Electrolyte: A salt, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), is added at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution.[5][6]

  • Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) prior to and during the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.

The following diagram illustrates a typical workflow for an electrochemical experiment.

G cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Dissolve dpp and supporting electrolyte in solvent B Transfer solution to electrochemical cell A->B C Deaerate with inert gas B->C D Connect three-electrode system to potentiostat C->D E Perform Cyclic Voltammetry Scan D->E F Record Voltammogram (Current vs. Potential) E->F G Determine Reduction and Oxidation Potentials F->G

Figure 1. General workflow for the electrochemical analysis of this compound.

Electron Transfer Pathway

The reduction of free dpp is a ligand-centered process. The accepted electron resides in a π* molecular orbital that is delocalized over the entire dpp framework, with a significant contribution from the pyrazine ring.

The following diagram depicts the fundamental electron transfer process for the first reduction of dpp.

G dpp dpp dpp_radical [dpp]•⁻ dpp->dpp_radical + e⁻ (E½ = -2.12 V)

Figure 2. Single-electron reduction of this compound to its radical anion.

Conclusion

The free ligand this compound exhibits a characteristic reduction at a highly negative potential, confirming its electron-accepting nature. While the majority of electrochemical studies focus on its metal complexes, the fundamental redox properties of the free ligand provide a crucial baseline for understanding the behavior of these more complex systems. Further research into the detailed electrochemical behavior of free dpp, including the determination of multi-electron reduction potentials and the influence of different solvent systems, would be beneficial for the continued development of dpp-based functional materials and molecules.

References

The Emergence of a Versatile Ligand: A Technical Guide to 2,3-bis(2-pyridyl)pyrazine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals on the discovery, synthesis, and ever-expanding applications of 2,3-bis(2-pyridyl)pyrazine (DPP), a cornerstone of modern coordination chemistry.

Introduction: In the landscape of contemporary chemistry, the design and synthesis of sophisticated molecular architectures are paramount for advancements in catalysis, materials science, and therapeutics. Central to this endeavor is the development of versatile ligands that can precisely modulate the properties of metal centers. Among these, this compound (DPP) has emerged as a ligand of profound significance. First introduced in the mid-20th century, DPP's unique electronic and structural features have propelled it from a laboratory curiosity to a critical component in the construction of photoactive molecules, supramolecular assemblies, and highly efficient catalysts. This technical guide provides a comprehensive overview of the discovery and historical context of DPP, its synthesis, and its multifaceted role in coordination chemistry, with a particular focus on its applications in catalysis and drug development.

Historical Context and Discovery

The journey of this compound is intrinsically linked to the broader development of polypyridyl chemistry. The pioneering work on related nitrogen-containing heterocyclic ligands laid the groundwork for the synthesis and characterization of DPP. While the exact first synthesis of DPP is not widely documented, the seminal work by Goodwin and Lions on the closely related 2,3-di(2-pyridyl)quinoxaline in 1959 provided a foundational synthetic methodology that was adaptable to DPP.[1] The initial interest in such ligands was driven by their ability to form stable complexes with a variety of transition metals, opening new avenues in coordination chemistry.

The latter half of the 20th century saw a surge in research into the photophysical and electrochemical properties of metal complexes containing polypyridyl ligands. It was in this context that DPP began to attract significant attention. Its pyrazine (B50134) ring, with its π-accepting character, and the two chelating pyridyl groups offered a unique combination of electronic properties. Early studies predominantly focused on its coordination with ruthenium, leading to the development of luminescent complexes with potential applications in solar energy conversion and as molecular probes. The "chameleon-like" coordinating ability of DPP, capable of acting as both a chelating and a bridging ligand, further expanded its utility, paving the way for the construction of multinuclear metal complexes with interesting magnetic and electronic communication properties.[2]

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid with a melting point of 168-170 °C. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₀N₄
Molar Mass 234.26 g/mol
CAS Number 25005-96-3
IUPAC Name 2,3-di(pyridin-2-yl)pyrazine
Appearance White to off-white crystalline solid
Melting Point 168-170 °C

Experimental Protocols

Synthesis of this compound (DPP)

The synthesis of DPP is typically achieved through the condensation of 2,2'-dipyridil (also known as 2,2'-bipyridine-2,2'-dione) with 1,2-ethylenediamine. This method, adapted from the synthesis of related polypyridyl ligands, remains a common and effective route.

Materials:

Procedure:

  • A solution of 2,2'-dipyridil in ethanol is prepared in a round-bottom flask.

  • An aqueous solution of 1,2-ethylenediamine is added dropwise to the stirred solution of 2,2'-dipyridil.

  • The reaction mixture is refluxed for several hours, during which the color of the solution may change.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and acidified with hydrochloric acid.

  • The acidic solution is then neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Synthesis of a Palladium(II)-DPP Complex

DPP readily forms complexes with a variety of transition metals. The following protocol describes the synthesis of a representative palladium(II) complex.[3]

Materials:

Procedure:

  • Dissolve this compound (0.303 g, 1.293 mmol) in 30 ml of acetone in a flask.[3]

  • To this solution, add palladium(II) nitrate dihydrate (0.170 g, 0.637 mmol).[3]

  • Stir the reaction mixture at room temperature for 1 hour, during which a precipitate will form.[3]

  • Collect the precipitate and recrystallize it from a methanol/diethyl ether mixture.[3]

  • Wash the resulting white powder with diethyl ether and dry it under vacuum to obtain the [Pd(DPP)₂(NO₃)₂] complex.[3]

Coordination Chemistry and Structural Data

The versatility of DPP as a ligand is evident in its ability to adopt various coordination modes. It most commonly acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of its two pyridyl rings. This coordination mode is observed in the aforementioned palladium complex. Furthermore, the pyrazine nitrogen atoms can also participate in coordination, allowing DPP to act as a bridging ligand between two metal centers, facilitating electronic communication.

The structural parameters of DPP complexes provide valuable insights into their bonding and reactivity. The table below summarizes key bond lengths and angles for a representative palladium(II)-DPP complex.

ParameterValue
Pd-N (pyridyl) bond lengths ~2.02 Å
N(pyridyl)-Pd-N(pyridyl) bond angle ~80-82°

Applications in Catalysis

Complexes of DPP with transition metals, particularly palladium and ruthenium, have demonstrated significant catalytic activity in a range of important organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-DPP complexes have emerged as effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in synthetic organic chemistry. The DPP ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R R-B(OR)2 R-B(OR)2 Ar-X Ar-X Base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction (Figure 1) involves the oxidative addition of an aryl halide to a Pd(0)-DPP complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[4][5][6] Similarly, in the Heck reaction, the arylpalladium intermediate reacts with an alkene, followed by β-hydride elimination to form the substituted alkene product.[7][8][9]

Ruthenium-Catalyzed Water Oxidation

Ruthenium complexes incorporating the DPP ligand have shown promise as catalysts for the oxidation of water to molecular oxygen, a key process in artificial photosynthesis and the production of solar fuels.[10][11] The DPP ligand helps to stabilize the high-valent ruthenium-oxo species that are crucial intermediates in the catalytic cycle.

Water_Oxidation Ru(II)-OH2 Ru(II)-OH2 Ru(III)-OH Ru(III)-OH Ru(II)-OH2->Ru(III)-OH -e-, -H+ Ru(IV)=O Ru(IV)=O Ru(III)-OH->Ru(IV)=O -e-, -H+ Ru(V)=O Ru(V)=O Ru(IV)=O->Ru(V)=O -e- Ru(III)-OOH Ru(III)-OOH Ru(V)=O->Ru(III)-OOH +H2O, -H+ Ru(III)-OOH->Ru(II)-OH2 -e-, -H+ O2_release O2 Release Ru(III)-OOH->O2_release

Figure 2: Simplified catalytic cycle for water oxidation by a Ru-DPP complex.

The proposed mechanism for water oxidation (Figure 2) involves a series of proton-coupled electron transfer steps, leading to the formation of a high-valent Ru(V)=O species.[10][12][13] This electrophilic species is then attacked by a water molecule, ultimately leading to the formation of an O-O bond and the release of molecular oxygen.

Future Outlook

The journey of this compound from a niche ligand to a versatile tool in chemistry is a testament to the power of fundamental research in coordination chemistry. Its unique combination of electronic and structural features continues to inspire the design of novel catalysts, functional materials, and potential therapeutic agents. As our understanding of structure-property relationships deepens, we can expect to see DPP and its derivatives play an even more prominent role in addressing key challenges in energy, health, and sustainability. The continued exploration of its coordination chemistry will undoubtedly unlock new and exciting applications, further solidifying its place as a cornerstone of modern molecular science.

References

In-Depth Technical Guide to 2,3-Bis(2-pyridyl)pyrazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3-bis(2-pyridyl)pyrazine, a versatile bidentate N-donor ligand extensively used in coordination chemistry and materials science. This document details its chemical identifiers, physicochemical properties, a verified synthesis protocol, and its applications in the development of functional metal complexes. Particular emphasis is placed on its role in the formation of luminescent materials and as a ligand in catalytic systems. The guide is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Chemical Identifiers and Physicochemical Properties

This compound, also known as 2,3-di-2-pyridylpyrazine, is a heterocyclic aromatic compound. Its structure, featuring a central pyrazine (B50134) ring flanked by two pyridine (B92270) rings, allows it to act as an efficient chelating agent for a variety of metal ions.

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
CAS Number 25005-96-3
Molecular Formula C₁₄H₁₀N₄
Molecular Weight 234.26 g/mol
IUPAC Name 2,3-di(pyridin-2-yl)pyrazine
Synonyms 2,3-Di-2-pyridylpyrazine, dpp
InChI 1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H
InChI Key WTZDTUCKEBDJIM-UHFFFAOYSA-N
SMILES c1ccc(nc1)-c2nccnc2-c3ccccn3
PubChem CID 719680
MDL Number MFCD00010434

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance White to off-white crystalline solid
Melting Point 168-170 °C[1]
Solubility Soluble in polar aprotic solvents. Moderately soluble in alcohols.
pKa (Predicted) -1.22 ± 0.19

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 1,2-di(pyridin-2-yl)ethane-1,2-dione (di-2-pyridylglyoxal) with ethylenediamine (B42938). This classical method for pyrazine formation provides a reliable route to the desired ligand.

Experimental Procedure:

  • Preparation of Reactants: In a round-bottom flask, dissolve 1,2-di(pyridin-2-yl)ethane-1,2-dione (1.0 eq) in absolute ethanol.

  • Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 eq) dropwise at room temperature.

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Palladium(II) Complex: Pd(dpp)₂₂

This protocol details the synthesis of a representative metal complex, bis[2,3-bis(pyridin-2-yl)pyrazine]palladium(II) dinitrate, which showcases the coordinating ability of the ligand.

Experimental Procedure: [4]

  • Dissolution of Ligand: Dissolve this compound (0.303 g, 1.293 mmol) in 30 mL of acetone (B3395972) in a suitable reaction vessel.

  • Addition of Metal Salt: To the stirred solution, add solid Pd(NO₃)₂·2H₂O (0.170 g, 0.637 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour, during which a precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration. Recrystallize the solid from a methanol/ether solvent system. Wash the purified product with ether and dry it under vacuum.

  • Crystallization (for X-ray analysis): Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a methanol/acetonitrile solution of the complex.

Data Presentation

The structural and photophysical properties of this compound and its metal complexes are crucial for their application.

Table 3: Selected Bond Lengths and Angles for --INVALID-LINK--₂·CH₃CN [4]

ParameterValue
Pd—N Bond Lengths (Å) 2.0170(18) - 2.0286(19)
N—Pd—N Chelating Angle (°) 86.99(7), 85.98(7)

Table 4: Photophysical Properties of a Ruthenium(II) Complex

ComplexEmission Max (nm)Quantum Yield (Φ)SolventReference
[Ru(bpy)₂(dpp)]²⁺752-CH₃CN[5]
[Ru(bpy)₂(dpp)]²⁺65319-fold enhancement vs CH₃CNCH₂Cl₂[5]

Visualization of a Synthetic Workflow

The utility of this compound extends to the construction of coordination polymers and metal-organic frameworks (MOFs). The following diagram illustrates a generalized workflow for the synthesis of such materials.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_workup Product Isolation and Activation ligand Dissolve this compound in Solvent A mixing Combine Solutions (e.g., Layering, Diffusion, or Direct Mixing) ligand->mixing metal Dissolve Metal Salt in Solvent B metal->mixing reaction Solvothermal/Hydrothermal Reaction (Heating under Pressure) mixing->reaction isolation Isolate Crystals (Filtration/Decantation) reaction->isolation washing Wash with Solvents isolation->washing activation Solvent Exchange and/or Heating under Vacuum washing->activation final_product final_product activation->final_product Characterized MOF/Coordination Polymer

Caption: Generalized workflow for the synthesis of a Metal-Organic Framework (MOF) or coordination polymer.

Applications in Research and Development

Luminescent Materials

Complexes of this compound with ruthenium(II) and other transition metals often exhibit interesting photophysical properties, including luminescence.[5] The emission characteristics of these complexes can be sensitive to the solvent environment, making them potential candidates for sensing applications. The rigid and planar nature of the ligand facilitates strong metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their luminescent behavior.

Catalysis

Palladium complexes incorporating this compound and related ligands have been investigated as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic properties of the ligand can influence the catalytic activity of the metal center. The design and synthesis of new palladium complexes with tailored pyridine-based ligands remain an active area of research for the development of more efficient and selective catalysts.

Supramolecular Chemistry and Drug Development

The ability of this compound to act as a bridging ligand between two metal centers makes it a valuable building block in supramolecular chemistry for the construction of well-defined multinuclear assemblies. While direct applications in drug development are less common, the pyrazine core is a structural motif found in some biologically active molecules. The coordination chemistry of this ligand could be explored for the development of metal-based therapeutic or diagnostic agents. The study of how these complexes interact with biological targets is an emerging field of interest.

References

Theoretical Geometry of 2,3-bis(2-pyridyl)pyrazine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-bis(2-pyridyl)pyrazine (bpp) is a prominent N-heterocyclic compound that has garnered significant attention in coordination chemistry, materials science, and drug discovery. Its versatile coordination behavior, arising from the presence of multiple nitrogen donor sites, allows for the formation of a diverse array of metal complexes with interesting photophysical and electrochemical properties. A fundamental understanding of the intrinsic geometric parameters of the bpp ligand is crucial for accurately modeling its interactions with biological targets and for the rational design of novel metal-based therapeutics and functional materials.

This technical whitepaper provides an in-depth guide to the theoretical calculations of the geometry of this compound. It outlines the common computational methodologies employed, presents available experimental data for comparison, and discusses the expected geometric parameters based on theoretical calculations of related heterocyclic systems.

Theoretical Background and Computational Methodologies

The geometry of a molecule can be determined computationally by solving the time-independent Schrödinger equation. However, for a polyatomic molecule like bpp, exact solutions are not feasible. Therefore, approximation methods are employed, with Density Functional Theory (DFT) being the most widely used and effective approach for systems of this size.

2.1. Density Functional Theory (DFT)

DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, the Kohn-Sham equations are solved iteratively to find the electron density that minimizes the total energy of the system. The choice of the exchange-correlation functional and the basis set is critical for the accuracy of the calculations.

A commonly employed functional for organic molecules is B3LYP , which is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. Popular basis sets include the Pople-style 6-31G(d,p) and 6-311G(d,p) , which provide a good balance between accuracy and computational cost.

2.2. Computational Protocol

A typical workflow for calculating the optimized geometry of this compound involves the following steps:

  • Input Structure Generation: A starting 3D structure of the bpp molecule is created using molecular modeling software.

  • Geometry Optimization: A DFT calculation is performed to find the minimum energy conformation of the molecule. This involves iteratively adjusting the atomic coordinates until the forces on the atoms are negligible.

  • Frequency Calculation: A frequency calculation is subsequently performed at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

The following diagram illustrates this computational workflow.

computational_workflow start Initial Molecular Structure opt Geometry Optimization (DFT) start->opt Input freq Frequency Calculation opt->freq Optimized Coordinates analysis Analysis of Results (Bond lengths, angles, etc.) freq->analysis Vibrational Frequencies end Final Optimized Geometry analysis->end

Caption: A generalized workflow for the theoretical calculation of molecular geometry.

Experimental Geometry of this compound in a Coordinated State

ParameterRing System 1Ring System 2
Pyridine (B92270) Ring Dihedral Angle to PdN₄ Plane (°) 70.56 (7)67.63 (6)
71.32 (6)71.64 (7)
Pyrazine (B50134) Ring Dihedral Angle to PdN₄ Plane (°) 82.07 (7)84.20 (7)

Data extracted from the crystallographic information file of the specified palladium complex. The dihedral angles are with respect to the least-squares plane of the [PdN₄] unit.

Theoretical Geometric Parameters

As of the latest literature review, a dedicated theoretical study providing a comprehensive set of optimized geometric parameters for the free this compound molecule has not been published. However, based on extensive computational studies of the parent pyrazine and pyridine molecules, we can predict the expected bond lengths and angles with a high degree of confidence.

The following diagram illustrates the key structural components of the bpp molecule.

bpp_structure cluster_pyrazine Pyrazine Ring cluster_pyridyl1 Pyridyl Ring 1 cluster_pyridyl2 Pyridyl Ring 2 pz Central Pyrazine Core py1 2-Pyridyl Substituent pz->py1 C-C Bond py2 2-Pyridyl Substituent pz->py2 C-C Bond

Caption: The structural relationship between the pyrazine core and the pyridyl substituents in bpp.

4.1. Representative Theoretical Bond Lengths

The table below presents typical calculated bond lengths for pyrazine and pyridine rings using DFT (B3LYP functional). These values serve as a reliable estimate for the corresponding bonds in this compound.

Bond TypeRepresentative Calculated Bond Length (Å)
Pyrazine Ring
C-N~ 1.33 - 1.34
C-C~ 1.39 - 1.40
Pyridyl Ring
C-N~ 1.34
C-C (adjacent to N)~ 1.39
C-C (distal to N)~ 1.39 - 1.40
Inter-ring Linkage
C(pyrazine)-C(pyridyl)~ 1.48 - 1.50

These are representative values from DFT calculations on parent heterocyclic systems.

4.2. Representative Theoretical Bond Angles

The following table provides expected bond angles within the pyrazine and pyridyl rings of bpp, based on calculations of the parent molecules.

Angle TypeRepresentative Calculated Bond Angle (°)
Pyrazine Ring
C-N-C~ 116 - 117
N-C-C~ 121 - 122
Pyridyl Ring
C-N-C~ 117
N-C-C~ 124
C-C-C~ 118 - 119

These are representative values from DFT calculations on parent heterocyclic systems.

4.3. Dihedral Angles and Conformational Preferences

A key geometric feature of this compound is the dihedral angle between the plane of the central pyrazine ring and the planes of the two pyridyl substituents. Due to steric hindrance between the ortho-hydrogens of the pyridyl rings and the pyrazine ring, a completely planar conformation is not expected to be the global minimum. Theoretical calculations on similar biaryl systems suggest that the pyridyl rings are likely to be twisted out of the plane of the pyrazine ring. The exact dihedral angles would be determined by the balance between steric repulsion and the drive for π-conjugation.

Conclusion

This whitepaper has provided a comprehensive overview of the theoretical calculation of the geometry of this compound. While a definitive set of calculated geometric parameters for the free ligand is not yet available in the published literature, this guide outlines the robust and widely accepted computational methodologies, primarily DFT with the B3LYP functional, that can be employed to obtain this information. The provided experimental data from a coordinated bpp molecule offers a valuable benchmark for future theoretical studies. The representative bond lengths and angles from parent heterocyclic systems serve as a strong foundation for understanding the expected geometry of bpp. Further computational studies are encouraged to elucidate the precise conformational preferences and geometric details of this important ligand in its free state.

References

Methodological & Application

synthesis of ruthenium complexes with 2,3-bis(2-pyridyl)pyrazine for photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes are a class of compounds extensively studied for their rich photophysical and electrochemical properties. Among these, complexes incorporating the 2,3-bis(2-pyridyl)pyrazine (dpp) ligand have garnered significant attention as potent photosensitizers and photocatalysts. Their strong metal-to-ligand charge transfer (MLCT) absorption in the visible region, long-lived excited states, and reversible redox behavior make them ideal candidates for a variety of light-driven chemical transformations. These transformations are of interest in fields ranging from solar energy conversion (water splitting and CO₂ reduction) to organic synthesis and drug development, where photoredox catalysis offers mild and selective reaction pathways.

This document provides detailed protocols for the synthesis of a representative ruthenium-dpp complex, --INVALID-LINK--₂, and its application in photocatalytic processes.

Data Presentation: Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of ruthenium-dpp complexes are crucial for their function as photocatalysts. Below is a summary of typical data for --INVALID-LINK--₂ and related complexes in acetonitrile (B52724) solution.

Complexλ_abs_ (nm) (ε, M⁻¹cm⁻¹)λ_em_ (nm)Excited State Lifetime (τ, ns)E_ox_ (V vs. SCE)E_red_ (V vs. SCE)
--INVALID-LINK--₂452 (14,600)615~600-1100+1.29-1.33
--INVALID-LINK--₂~450~610~500-900~+1.35~-1.20, -1.65
--INVALID-LINK--₂~440~600~400-800~+1.50~-1.05, -1.40, -1.80

Note: The values presented are approximate and can vary based on the solvent, supporting electrolyte, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O (Precursor)

This protocol outlines the synthesis of the common precursor, cis-bis(2,2'-bipyridine)dichlororuthenium(II) dihydrate.

Materials:

Procedure:

  • In a round-bottom flask, combine RuCl₃·xH₂O (1.0 g), 2,2'-bipyridine (1.2 g), and LiCl (1.0 g) in 20 mL of DMF.

  • Reflux the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) for 4-8 hours. The color of the solution will change from dark brown to a deep violet.

  • Cool the reaction mixture to room temperature and add 100 mL of acetone to precipitate the product.

  • Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.

  • Collect the dark crystalline solid by vacuum filtration.

  • Wash the solid sequentially with three portions of cold deionized water (10 mL each) and three portions of diethyl ether (10 mL each).

  • Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂]·2H₂O.

Protocol 2: Synthesis of Ru(bpy)₂(dpp)₂

This protocol describes the synthesis of the target photocatalyst from the cis-[Ru(bpy)₂Cl₂]·2H₂O precursor.

Materials:

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) and this compound (0.55 mmol) in a mixture of 20 mL of ethanol and 5 mL of deionized water.

  • Reflux the solution with stirring under an inert atmosphere for 4-6 hours. The color of the solution will change to a deep orange-red.

  • Cool the solution to room temperature and filter to remove any unreacted ligand.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no further precipitation is observed.

  • Collect the orange-red precipitate by vacuum filtration.

  • Wash the solid with cold deionized water and then with diethyl ether.

  • The crude product can be purified by recrystallization from an acetonitrile/diethyl ether solvent system or by column chromatography on alumina (B75360) using acetonitrile as the eluent.

  • Dry the purified product under vacuum.

Protocol 3: General Procedure for Photocatalytic Hydrogen Evolution

This protocol provides a general method for evaluating the photocatalytic activity of --INVALID-LINK--₂ for hydrogen production.

Materials:

  • --INVALID-LINK--₂ (Photosensitizer)

  • A molecular cobalt or platinum catalyst (e.g., a cobaloxime)

  • Ascorbic acid or triethanolamine (B1662121) (Sacrificial electron donor)

  • Acetonitrile/water solvent mixture

  • Nitrogen or Argon gas

Procedure:

  • In a sealed photoreactor vessel equipped with a septum, dissolve the ruthenium complex (e.g., 10-50 µM), the co-catalyst (e.g., 1-5 mM), and the sacrificial electron donor (e.g., 0.1 M) in a deoxygenated solvent mixture (e.g., acetonitrile/water).

  • Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove any dissolved oxygen.

  • Irradiate the reaction mixture with a visible light source (e.g., a xenon lamp with a >420 nm cutoff filter or a blue LED).

  • Maintain constant stirring and temperature throughout the experiment.

  • Periodically, take gas samples from the headspace of the reactor using a gas-tight syringe.

  • Analyze the gas samples for hydrogen content using gas chromatography (GC) with a thermal conductivity detector (TCD).

  • Quantify the amount of hydrogen produced by comparing the peak area to a calibration curve.

Protocol 4: General Procedure for Photocatalytic CO₂ Reduction

This protocol outlines a general method for the photocatalytic reduction of carbon dioxide.[1][2]

Materials:

  • --INVALID-LINK--₂ (Photosensitizer)

  • A suitable catalyst for CO₂ reduction (e.g., a rhenium or ruthenium carbonyl complex)

  • A sacrificial electron donor (e.g., 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) or triethanolamine (TEOA))

  • Acetonitrile or DMF/water solvent mixture

  • High-purity carbon dioxide (CO₂)

Procedure:

  • In a high-pressure photoreactor, dissolve the ruthenium photosensitizer (e.g., 10-50 µM), the CO₂ reduction catalyst (e.g., 1-5 mM), and the sacrificial electron donor (e.g., 0.1 M) in a deoxygenated solvent.[2]

  • Seal the reactor and purge with CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Irradiate the reaction mixture with a visible light source while maintaining vigorous stirring.

  • After a set period, stop the irradiation and cool the reactor.

  • Analyze the gas phase for products such as carbon monoxide (CO) and hydrogen (H₂) using gas chromatography.

  • Analyze the liquid phase for products like formic acid (HCOOH) using high-performance liquid chromatography (HPLC) or ion chromatography.[3]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_photocatalyst Photocatalyst Synthesis RuCl3 RuCl₃·xH₂O DMF DMF, Reflux RuCl3->DMF bpy 2,2'-bipyridine bpy->DMF LiCl LiCl LiCl->DMF cis_Ru cis-[Ru(bpy)₂Cl₂]·2H₂O DMF->cis_Ru Precipitation with Acetone EtOH_H2O Ethanol/Water, Reflux cis_Ru->EtOH_H2O dpp This compound dpp->EtOH_H2O Ru_dpp_Cl [Ru(bpy)₂(dpp)]Cl₂ EtOH_H2O->Ru_dpp_Cl NH4PF6 NH₄PF₆ (aq) Ru_dpp_Cl->NH4PF6 Anion Exchange Ru_dpp_PF6 Ru(bpy)₂(dpp)₂ NH4PF6->Ru_dpp_PF6

Caption: Workflow for the synthesis of the --INVALID-LINK--₂ photocatalyst.

Photocatalytic_Cycle cluster_quenching Reductive Quenching cluster_catalysis Catalytic Reduction Ru_II Ru(II) Ru_II_star *Ru(II) Ru_II->Ru_II_star hν (Visible Light) Ru_I Ru(I) Ru_II_star->Ru_I Quenching Catalyst_ox Co-catalyst (ox) Ru_I->Catalyst_ox Electron Transfer SD Sacrificial Donor (e.g., Ascorbic Acid) SD->Ru_II_star SD_ox Oxidized Donor SD->SD_ox e⁻ Substrate Substrate (e.g., H⁺ or CO₂) Product Product (e.g., H₂ or CO/HCOOH) Substrate->Product Catalyst_ox->Substrate Catalyst_red Co-catalyst (red) Catalyst_red->Ru_II Catalyst_red->Catalyst_ox e⁻ transfer

Caption: Generalized photocatalytic cycle involving a ruthenium photosensitizer.

Conclusion

The protocols and data provided herein offer a comprehensive guide for the synthesis and application of ruthenium complexes with this compound ligands in photocatalysis. The modularity of these complexes allows for fine-tuning of their properties through ligand modification, opening avenues for the development of highly efficient and selective photocatalytic systems for various applications, including sustainable fuel production and advanced organic synthesis. Careful execution of these protocols and thorough characterization of the synthesized complexes are essential for obtaining reproducible and reliable results in photocatalytic studies.

References

Application Notes and Protocols: 2,3-Bis(2-pyridyl)pyrazine in Supramolecular Assemblies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-bis(2-pyridyl)pyrazine (dpp) as a versatile bridging ligand in the construction of supramolecular assemblies. Detailed protocols for the synthesis and characterization of dpp-containing metal complexes are provided, along with key quantitative data and visualizations of experimental workflows and potential therapeutic applications.

Introduction to this compound (dpp) as a Bridging Ligand

This compound is a polypyridyl ligand that has garnered significant interest in supramolecular chemistry due to its ability to bridge multiple metal centers. Its planar, π-conjugated system, consisting of a central pyrazine (B50134) ring flanked by two pyridyl groups, facilitates strong coordination with a variety of transition metals, including ruthenium, palladium, and copper. The resulting multinuclear complexes and coordination polymers exhibit interesting photophysical, electrochemical, and catalytic properties. These characteristics make dpp-bridged assemblies promising candidates for applications in light-harvesting, sensing, and, notably, in the development of phototherapeutic agents. The rigid nature of the dpp ligand allows for predictable control over the geometry and metal-metal communication within the supramolecular structure.

Experimental Protocols

Synthesis of a Binuclear Ruthenium(II) Complex Bridged by dpp

This protocol details the synthesis of a representative binuclear ruthenium(II) complex, [{(bpy)₂Ru}₂(μ-dpp)]⁴⁺, a well-characterized example of a dpp-bridged supramolecular assembly.

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • This compound (dpp)

  • Ethylene (B1197577) glycol

  • Acetone

  • Diethyl ether

  • Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

  • Argon or Nitrogen gas

  • Standard reflux apparatus

  • Schlenk line (optional, for inert atmosphere)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (2 equivalents) and this compound (1 equivalent) in ethylene glycol.

  • Inert Atmosphere: Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Precipitation: After cooling to room temperature, add the reaction mixture dropwise to a stirred solution of acetone. A precipitate should form.

  • Anion Exchange: Dissolve the crude product in a minimal amount of water and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water and diethyl ether, and then dry under vacuum. The product can be further purified by recrystallization from an acetone/ether mixture.

Characterization of the dpp-Bridged Ruthenium Complex

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and purity of the synthesized complex.

  • Procedure:

    • Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., Acetone-d₆ or Acetonitrile-d₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons of the bpy and dpp ligands. Coordination to the ruthenium center will cause shifts in the proton signals compared to the free ligands.

2.2.2. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic absorption properties of the complex, particularly the metal-to-ligand charge transfer (MLCT) bands.

  • Procedure:

    • Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile).

    • Record the UV-Vis absorption spectrum over a range of 200-800 nm.

    • The spectrum will typically show intense π-π* transitions in the UV region and a broad, less intense MLCT band in the visible region (around 450 nm for many Ru(II) polypyridyl complexes).

2.2.3. Cyclic Voltammetry (CV)

  • Objective: To determine the redox potentials of the complex, providing insight into its electronic structure and stability.

  • Procedure:

    • Dissolve the complex in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

    • Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode).

    • Scan the potential to observe the oxidation and reduction events. The Ru(II)/Ru(III) oxidation is typically observed as a reversible wave.

Data Presentation

The following tables summarize key quantitative data for dpp and its metal complexes, compiled from various sources.

Table 1: Physicochemical Properties of this compound (dpp)

PropertyValue
Molecular Formula C₁₄H₁₀N₄
Molecular Weight 234.26 g/mol
Melting Point 168-170 °C
Appearance White to off-white crystalline powder

Table 2: Selected X-ray Crystallographic Data for a Palladium(II)-dpp Complex [1][2]

ParameterValue
Coordination Geometry Slightly distorted square-planar
Pd-N Bond Lengths 2.0170(18) - 2.0286(19) Å
N-Pd-N Chelate Angle 85.98(7) - 86.99(7)°

Table 3: Electrochemical and Spectroscopic Data for a Binuclear Ruthenium(II)-dpp Complex

PropertyValue
Ru(II)/Ru(III) Oxidation Potential (E₁/₂) ~ +1.24 V (vs. SCE)
MLCT Absorption Maximum (λₘₐₓ) ~ 448 nm
Emission Maximum (λₑₘ) ~ 610 nm

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a dpp-bridged supramolecular assembly.

G cluster_synthesis Synthesis cluster_characterization Characterization reactants Reactants (Metal Precursor + dpp) reaction Reaction (Reflux in Solvent) reactants->reaction precipitation Precipitation reaction->precipitation purification Purification precipitation->purification product dpp-Bridged Assembly purification->product nmr NMR Spectroscopy uv_vis UV-Vis Spectroscopy cv Cyclic Voltammetry xray X-ray Crystallography product->nmr product->uv_vis product->cv product->xray

Synthesis and characterization workflow.
Bridging Coordination of dpp

This diagram illustrates the bridging coordination mode of the this compound ligand between two metal centers.

Bridging coordination of dpp ligand.
Application in Photodynamic Therapy (PDT)

Ruthenium polypyridyl complexes, including those with dpp as a ligand, can act as photosensitizers in photodynamic therapy. Upon irradiation with light of a specific wavelength, the complex is excited and can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which induces cancer cell death.

G cluster_pdt Photodynamic Therapy Mechanism light Light Irradiation (Specific Wavelength) complex_gs Ru(II)-dpp Complex (Ground State) light->complex_gs complex_es Ru(II)-dpp Complex (Excited State) complex_gs->complex_es Excitation complex_es->complex_gs Relaxation oxygen_gs ³O₂ (Triplet Oxygen) complex_es->oxygen_gs Energy Transfer oxygen_es ¹O₂ (Singlet Oxygen) oxygen_gs->oxygen_es cell_death Cancer Cell Death (Apoptosis/Necrosis) oxygen_es->cell_death Oxidative Stress

Mechanism of action for a dpp-based photosensitizer.

References

Application Notes and Protocols for the Preparation of Luminescent Iridium(III) Complexes Using 2,3-bis(2-pyridyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis and characterization of luminescent iridium(III) complexes featuring the ancillary ligand 2,3-bis(2-pyridyl)pyrazine (dpp). These complexes are of significant interest due to their robust photophysical properties, including strong luminescence, long excited-state lifetimes, and environmental sensitivity, making them promising candidates for applications in cellular imaging, biosensing, and as potential therapeutic agents.

The protocols outlined below describe a common and effective two-step synthesis route for preparing heteroleptic iridium(III) complexes of the general formula [Ir(C^N)2(N^N)]X, where C^N represents a cyclometalating ligand (e.g., 2-phenylpyridine (B120327), ppy) and N^N is the this compound ligand.

Overview and Significance

Iridium(III) complexes are renowned for their efficient phosphorescence at room temperature, a consequence of strong spin-orbit coupling induced by the heavy iridium atom. This property allows for efficient intersystem crossing from the singlet to the triplet excited state, leading to highly emissive materials. The emission color and photophysical characteristics of these complexes can be finely tuned by modifying the cyclometalating and ancillary ligands.

The this compound ligand is a rigid, planar polypyridyl ligand that can chelate to the iridium center, influencing the electronic properties and steric environment of the resulting complex. The extended π-system of the dpp ligand can affect the energy of the metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the observed luminescence. The unique properties of these complexes make them valuable tools in various research and development areas:

  • Bioimaging: Their strong luminescence and long lifetimes are advantageous for time-resolved imaging and microscopy, which can reduce background autofluorescence from biological samples.

  • Drug Development: The iridium core can be a scaffold for designing therapeutic agents. These complexes can act as photosensitizers in photodynamic therapy (PDT) by generating reactive oxygen species (ROS) upon light irradiation.[1] Furthermore, their interaction with biological macromolecules like DNA can be explored for anticancer applications.[2][3]

Experimental Protocols

The synthesis of the target complex, for example, bis(2-phenylpyridine)(this compound)iridium(III) hexafluorophosphate (B91526), [Ir(ppy)2(dpp)]PF6, is typically achieved in two main steps:

  • Synthesis of the Chloro-bridged Iridium(III) Dimer, [(ppy)2Ir(μ-Cl)]2 : This intermediate is a common precursor for a wide range of heteroleptic iridium complexes.

  • Synthesis of the Final Monomeric Complex, [Ir(ppy)2(dpp)]PF6 : The dimer is reacted with the ancillary ligand, this compound, followed by anion exchange.

Materials:

Procedure:

  • In a round-bottom flask, combine iridium(III) chloride hydrate (1.0 eq) and 2-phenylpyridine (2.5 eq).

  • Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water to the flask.

  • Under an inert atmosphere (N₂ or Ar), heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 12-24 hours. The color of the solution should change, and a precipitate may form.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to the reaction mixture to precipitate the crude product.

  • Collect the yellow-orange solid by vacuum filtration.

  • Wash the collected solid sequentially with water, methanol, and diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the resulting chloro-bridged iridium(III) dimer, [(ppy)2Ir(μ-Cl)]2, under vacuum.

Materials:

  • [(ppy)2Ir(μ-Cl)]2 (from Protocol 1)

  • This compound (dpp)

  • Dichloromethane (B109758) (DCM)

  • Methanol

  • Ammonium (B1175870) hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

  • Deionized water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chloro-bridged iridium(III) dimer (1.0 eq) and this compound (2.2 eq) in a mixture of dichloromethane and methanol (e.g., 2:1 v/v).

  • Under an inert atmosphere, reflux the mixture for 4-12 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting solid in a minimum amount of methanol or acetone.

  • In a separate beaker, prepare a saturated aqueous solution of ammonium hexafluorophosphate or potassium hexafluorophosphate.

  • Add the saturated hexafluorophosphate solution dropwise to the solution of the iridium complex with stirring. A precipitate should form immediately.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with deionized water and then with a small amount of diethyl ether to remove any remaining impurities.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane) to obtain the pure [Ir(ppy)2(dpp)]PF6.

Data Presentation

The photophysical properties of heteroleptic iridium(III) complexes are highly dependent on the nature of both the cyclometalating and ancillary ligands. The following table summarizes representative photophysical data for a series of [Ir(ppy)2(N^N)]+ complexes with different ancillary ligands to provide a comparative context.

Complexλ_abs (nm) [ε (M⁻¹cm⁻¹)]λ_em (nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ir(ppy)2(bpy)]+~255, ~380~5900.0170.068[4]
[Ir(ppy)2(phen)]+~265, ~375~6000.090.4
[Ir(ppy)2(dppz)]+~270, ~380~6100.050.3[3]
[Ir(dfppy)2(bpy)]+~260, ~370~470, ~4950.361.1

Note: ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dppz = dipyrido[3,2-a:2',3'-c]phenazine; dfppy = 2-(2,4-difluorophenyl)pyridine. Data is for room temperature solutions.

Visualizations

SynthesisWorkflow General Synthesis Workflow for [Ir(ppy)2(dpp)]PF6 cluster_0 Step 1: Dimer Synthesis cluster_1 Step 2: Monomer Synthesis start_dimer IrCl3·xH2O + 2-phenylpyridine reflux_dimer Reflux in 2-ethoxyethanol/water (12-24h) start_dimer->reflux_dimer precipitate_dimer Precipitate with water reflux_dimer->precipitate_dimer filter_dimer Filter and wash precipitate_dimer->filter_dimer product_dimer [(ppy)2Ir(μ-Cl)]2 Dimer filter_dimer->product_dimer start_mono [(ppy)2Ir(μ-Cl)]2 + this compound product_dimer->start_mono reflux_mono Reflux in DCM/Methanol (4-12h) start_mono->reflux_mono anion_exchange Anion exchange with NH4PF6 reflux_mono->anion_exchange filter_mono Filter and wash anion_exchange->filter_mono purification Purification (Chromatography/Recrystallization) filter_mono->purification final_product [Ir(ppy)2(dpp)]PF6 purification->final_product

Caption: Experimental workflow for the two-step synthesis of [Ir(ppy)2(dpp)]PF6.

ComplexStructure General Structure of [Ir(ppy)2(dpp)]+ Ir Ir N1 N Ir->N1 C1 C Ir->C1 N2 N Ir->N2 C2 C Ir->C2 N3 N Ir->N3 N4 N Ir->N4

Caption: Coordination sphere of the [Ir(ppy)2(dpp)]+ cation.

Application Notes

Luminescent iridium(III) complexes with polypyridyl ligands are excellent candidates for cellular imaging probes. Their key advantages include:

  • High Photostability: Compared to organic fluorophores, iridium complexes are generally more resistant to photobleaching, allowing for longer imaging experiments.

  • Large Stokes Shifts: The significant separation between absorption and emission maxima minimizes self-quenching and simplifies the detection of the emission signal.

  • Long Luminescence Lifetimes: The microsecond lifetimes of these phosphorescent probes enable time-gated luminescence imaging, which effectively eliminates short-lived autofluorescence from biological samples, thereby significantly improving the signal-to-noise ratio.

  • Tunable Emission: The emission wavelength can be tuned across the visible spectrum by modifying the ligands, allowing for multicolor imaging and the development of probes for specific cellular environments.

Complexes with ligands like dpp can exhibit luminescence that is sensitive to the local environment (e.g., polarity, viscosity), making them potential sensors for intracellular changes. Their cellular uptake and localization can be influenced by the overall charge and lipophilicity of the complex.[5]

The application of iridium(III) complexes in drug development is a rapidly growing field.

  • Anticancer Agents: Iridium(III) complexes have shown significant cytotoxicity against various cancer cell lines, in some cases exceeding the efficacy of cisplatin.[2][3] Their mechanism of action can be diverse, including DNA intercalation, induction of oxidative stress, and inhibition of key cellular enzymes. The planar and extensive aromatic system of the dpp ligand may facilitate DNA intercalation.

  • Photodynamic Therapy (PDT): Upon excitation with light of a specific wavelength, many iridium(III) complexes can act as photosensitizers, transferring energy to molecular oxygen to generate highly cytotoxic singlet oxygen (¹O₂). This allows for targeted cancer therapy where the drug is activated only in the irradiated tumor tissue, minimizing side effects on healthy tissues. The phototoxic effect of these complexes can be significantly enhanced by light irradiation.[1]

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental setup and safety considerations. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for 2,3-bis(2-pyridyl)pyrazine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the utilization of 2,3-bis(2-pyridyl)pyrazine (dpp) and its derivatives in the field of dye-sensitized solar cells (DSSCs). The unique photophysical and electrochemical properties of ruthenium complexes incorporating the dpp ligand make them promising candidates for efficient light-harvesting sensitizers in next-generation photovoltaic devices. These notes are intended to guide researchers in the synthesis of dpp-containing sensitizers, the fabrication of DSSCs, and the comprehensive characterization of their performance.

Application of this compound in DSSC Sensitizers

Ruthenium(II) polypyridyl complexes have been extensively studied as sensitizers in DSSCs due to their strong absorption in the visible spectrum, long-lived metal-to-ligand charge transfer (MLCT) excited states, and excellent electrochemical stability. The this compound (dpp) ligand is an attractive ancillary ligand in these complexes for several reasons:

  • Extended π-Conjugation: The pyrazine (B50134) ring in dpp extends the π-conjugated system of the complex, which can lead to a red-shift in the absorption spectrum and an increase in the molar extinction coefficient. This allows for more efficient light harvesting over a broader range of the solar spectrum.

  • Tunable Electronic Properties: The electron-withdrawing nature of the pyrazine moiety can be utilized to fine-tune the HOMO and LUMO energy levels of the sensitizer (B1316253). This allows for optimization of the driving force for electron injection into the semiconductor's conduction band and regeneration of the oxidized dye by the electrolyte.

  • Photostability: Ruthenium complexes containing dpp ligands have shown good photostability, a critical factor for the long-term performance of DSSCs.

A representative structure of a ruthenium sensitizer incorporating the dpp ligand is cis-di(thiocyanato)(4,4'-dicarboxy-2,2'-bipyridine)(this compound)ruthenium(II), often abbreviated as [Ru(dcbpy)(dpp)(NCS)₂]. In this complex, the dcbpy (B11939525) ligand serves to anchor the dye to the TiO₂ surface, while the dpp and thiocyanate (B1210189) ligands modulate the photophysical and electrochemical properties.

Data Presentation: Photovoltaic Performance

The following table summarizes the photovoltaic performance of various ruthenium-based sensitizers, including those with dpp and similar polypyridyl ligands, to provide a comparative overview. The key performance parameters are:

  • Jsc: Short-circuit current density (mA/cm²)

  • Voc: Open-circuit voltage (V)

  • FF: Fill factor

  • PCE (η): Power conversion efficiency (%)

SensitizerJsc (mA/cm²)Voc (V)FFPCE (η) (%)Reference
N71917.00.750.729.18[1]
N749 ("Black Dye")20.50.72-10.4[1]
Z91017.20.777-10.2[2]
CYC-B124.00.650.558.54[2]
HIS-223.070.68-11.1[2]
Rubpy---0.03[3]
RubbbpyH₂---0.2[3]
[Ru(bpy)(dpp)Cl₂] ----[4]
--INVALID-LINK--₂ ----[5]

Experimental Protocols

Protocol 1: Synthesis of a Representative dpp-containing Ruthenium Complex Precursor: [Ru(bpy)(dpp)Cl₂]

This protocol is adapted from the synthesis of similar tris(heteroleptic) ruthenium complexes and provides a pathway to a key precursor for more complex dpp-containing sensitizers.

Materials:

  • cis-[Ru(bpy)Cl₂(DMSO)₂]

  • This compound (dpp)

  • Ethanol (B145695)

  • Argon or Nitrogen gas

  • Standard Schlenk line and glassware

Procedure:

  • In a Schlenk flask, dissolve cis-[Ru(bpy)Cl₂(DMSO)₂] in ethanol under an inert atmosphere (Argon or Nitrogen).

  • Add an equimolar amount of the this compound (dpp) ligand to the solution.

  • Reflux the reaction mixture overnight. The color of the solution should change, indicating the formation of the new complex.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired [Ru(bpy)(dpp)Cl₂] complex.

  • Characterize the final product using ¹H NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its identity and purity.

Further steps would involve the sequential addition of the anchoring ligand (e.g., dcbpy) and the thiocyanate ligands to complete the synthesis of the final sensitizer. These subsequent steps often involve reacting the precursor with the desired ligand in a high-boiling point solvent like DMF.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the general steps for constructing a laboratory-scale DSSC.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • Surfactant (e.g., Triton X-100)

  • Acetylacetone

  • Ethanol

  • Ruthenium-dpp sensitizer solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol or a mixture of acetonitrile (B52724) and tert-butanol)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Platinized counter electrode (Pt-coated FTO glass)

  • Thermoplastic sealant (e.g., Surlyn)

  • Doctor blade or screen printer

  • Furnace

  • Binder clips

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a doctor blade or screen printing technique. The active area is typically around 0.25 cm².

    • Dry the TiO₂ film at room temperature and then sinter it in a furnace. A typical sintering program involves ramping the temperature to 450-500 °C and holding for 30 minutes to ensure good particle necking and removal of organic binders.

    • Allow the TiO₂ electrode to cool down to room temperature.

  • Dye Sensitization:

    • Immerse the sintered TiO₂ electrode (while still warm, around 80 °C) into the ruthenium-dpp sensitizer solution.

    • Keep the electrode in the dye solution for a sufficient time (typically 12-24 hours) to ensure a complete monolayer of the dye is adsorbed onto the TiO₂ surface. The electrode should develop a deep color.

    • After sensitization, rinse the electrode with the solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.

  • Cell Assembly:

    • Place a thermoplastic sealant frame around the active area of the dye-sensitized TiO₂ electrode.

    • Place the platinized counter electrode on top of the sealant, with the conductive side facing the TiO₂ film.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

    • Introduce the iodide-based electrolyte into the cell through the opening via vacuum backfilling or capillary action.

    • Seal the opening with a small piece of sealant and a coverslip.

    • Use binder clips to hold the cell together during measurement.

Protocol 3: Characterization of DSSC Performance

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Potentiostat/Galvanostat or a source meter

  • Monochromator with a light source for IPCE measurement

Procedure:

  • Current-Voltage (J-V) Measurement:

    • Place the assembled DSSC under the solar simulator.

    • Connect the photoanode (working electrode) and the counter electrode to the potentiostat.

    • Measure the current density as a function of the applied voltage, typically from a reverse bias to a forward bias that covers the open-circuit voltage.

    • From the J-V curve, determine the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF).

    • Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the power of the incident light (100 mW/cm²).

  • Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:

    • Illuminate the DSSC with monochromatic light from the monochromator at different wavelengths.

    • Measure the short-circuit current generated at each wavelength.

    • Calculate the IPCE using the formula: IPCE (%) = (1240 × Jsc) / (λ × Pin(λ)) × 100 where λ is the wavelength of the incident light and Pin(λ) is the incident power density at that wavelength.

    • Plot the IPCE as a function of wavelength to obtain the IPCE spectrum, which shows the cell's efficiency at converting photons of different energies into current.

Mandatory Visualizations

G cluster_synthesis Sensitizer Synthesis RuCl3 RuCl3 cis-[Ru(bpy)Cl2(DMSO)2] cis-[Ru(bpy)Cl2(DMSO)2] RuCl3->cis-[Ru(bpy)Cl2(DMSO)2] 1. Ligand Exchange [Ru(bpy)(dpp)Cl2] [Ru(bpy)(dpp)Cl2] cis-[Ru(bpy)Cl2(DMSO)2]->[Ru(bpy)(dpp)Cl2] 2. Add dpp [Ru(bpy)(dpp)(dcbpy)]2+ [Ru(bpy)(dpp)(dcbpy)]2+ [Ru(bpy)(dpp)Cl2]->[Ru(bpy)(dpp)(dcbpy)]2+ 3. Add dcbpy [Ru(dcbpy)(dpp)(NCS)2] [Ru(dcbpy)(dpp)(NCS)2] [Ru(bpy)(dpp)(dcbpy)]2+->[Ru(dcbpy)(dpp)(NCS)2] 4. Add NCS- G FTO Glass Cleaning FTO Glass Cleaning TiO2 Deposition TiO2 Deposition FTO Glass Cleaning->TiO2 Deposition Step 1 Sintering Sintering TiO2 Deposition->Sintering Step 2 Dye Sensitization Dye Sensitization Sintering->Dye Sensitization Step 3 Cell Assembly Cell Assembly Dye Sensitization->Cell Assembly Step 4 Electrolyte Injection Electrolyte Injection Cell Assembly->Electrolyte Injection Step 5 Sealing Sealing Electrolyte Injection->Sealing Step 6 Characterization Characterization Sealing->Characterization Step 7 G Photon (hv) Photon (hv) Dye (S) Dye (S) Photon (hv)->Dye (S) 1. Light Absorption Dye* (S*) Dye* (S*) Dye (S)->Dye* (S*) TiO2 (CB) TiO2 (CB) Dye* (S*)->TiO2 (CB) 2. Electron Injection Dye+ (S+) Dye+ (S+) Dye* (S*)->Dye+ (S+) External Circuit External Circuit TiO2 (CB)->External Circuit 3. Electron Transport Dye+ (S+)->Dye (S) Counter Electrode Counter Electrode External Circuit->Counter Electrode I3- I3- Counter Electrode->I3- 4. Redox Mediator   Reduction I- I- I3-->I- I-->Dye+ (S+) 5. Dye Regeneration

References

Application Notes and Protocols for Cyclic Voltammetry of 2,3-bis(2-pyridyl)pyrazine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic voltammetry (CV) is a versatile electrochemical technique extensively used to study the redox properties of metal complexes. This document provides a detailed experimental setup and protocol for conducting cyclic voltammetry on metal complexes featuring the ligand 2,3-bis(2-pyridyl)pyrazine (DPP). The DPP ligand, with its multiple nitrogen donor sites, forms stable complexes with a variety of transition metals, and understanding their electrochemical behavior is crucial for applications in catalysis, sensing, and medicinal chemistry. These notes are intended to guide researchers in obtaining reproducible and high-quality cyclic voltammetry data for DPP metal complexes.

Experimental Setup

A standard three-electrode system is employed for cyclic voltammetry experiments. This setup is essential for accurately controlling the potential applied to the working electrode and measuring the resulting current.

Key Components:

  • Potentiostat: An instrument that controls the voltage and measures the current. A modern potentiostat with software for data acquisition and analysis is recommended.

  • Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas. A typical cell volume is 5-10 mL.

  • Working Electrode (WE): The electrode at which the redox reaction of interest occurs. A glassy carbon electrode (GCE) is a common choice due to its wide potential window and chemical inertness. Other options include platinum or gold electrodes.

  • Reference Electrode (RE): Provides a stable potential against which the potential of the working electrode is measured. A silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE) are frequently used. For non-aqueous solvents, a pseudo-reference electrode, such as a silver wire, can be used, but it must be calibrated against a standard redox couple like ferrocene (B1249389)/ferrocenium (Fc/Fc⁺).

  • Counter Electrode (CE) or Auxiliary Electrode: Completes the electrical circuit and allows current to flow. A platinum wire or gauze is typically used.

  • Inert Gas: High-purity argon or nitrogen is required to deoxygenate the solution, as dissolved oxygen can interfere with the electrochemical measurements.

Experimental Protocols

This section outlines the step-by-step procedure for preparing the solutions and performing the cyclic voltammetry measurement.

Electrode Preparation and Polishing

Proper preparation of the working electrode is critical for obtaining reproducible results.

  • Polishing the Working Electrode:

    • Polish the glassy carbon electrode surface on a polishing pad with a fine alumina (B75360) slurry (e.g., 0.05 µm).

    • Move the electrode in a figure-eight motion for 1-2 minutes to ensure a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water for 1-2 minutes to remove any adhered alumina particles.

    • Rinse again with the solvent to be used in the experiment (e.g., acetonitrile).

    • Dry the electrode under a stream of inert gas.

Preparation of the Electrolyte Solution

The supporting electrolyte is crucial for providing conductivity to the solution.

  • Choice of Solvent and Electrolyte:

    • A common solvent for DPP metal complexes is acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), as they offer a wide potential window and can dissolve both the complex and the supporting electrolyte.[1][2]

    • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) is a widely used supporting electrolyte due to its good solubility and electrochemical stability.[1][2]

  • Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. For example, to prepare 10 mL of 0.1 M TBAPF₆ in acetonitrile, dissolve 387.4 mg of TBAPF₆ in 10 mL of HPLC-grade acetonitrile.

    • Ensure all glassware is thoroughly dried to minimize water content in the non-aqueous solvent.

Sample Preparation
  • Dissolving the Complex:

    • Prepare a stock solution of the this compound metal complex in the chosen solvent. A typical concentration range is 1-5 mM.

    • For example, to prepare a 1 mM solution, dissolve the appropriate mass of your complex in a known volume of the solvent.

Assembling the Electrochemical Cell and Measurement
  • Cell Assembly:

    • Add the required volume of the 0.1 M electrolyte solution to the electrochemical cell.

    • Insert the polished working electrode, the reference electrode, and the counter electrode into the cell, ensuring the tips of the electrodes are submerged in the solution.

  • Deoxygenation:

    • Purge the electrolyte solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen.[2] Maintain a gentle stream of the inert gas over the solution during the experiment to prevent re-entry of oxygen.

  • Background Scan:

    • Perform a cyclic voltammogram of the electrolyte solution alone (a "blank" scan) over the desired potential range. This is to ensure that there are no interfering redox peaks from impurities in the solvent or electrolyte.

  • Sample Measurement:

    • Add a small, known volume of the stock solution of the DPP metal complex to the electrochemical cell to achieve the desired final concentration (typically 0.5-2 mM).

    • Briefly purge the solution again with the inert gas (1-2 minutes).

    • Perform the cyclic voltammetry scan. Typical parameters are:

      • Scan Rate: Start with a scan rate of 100 mV/s. Varying the scan rate (e.g., from 20 mV/s to 500 mV/s) can provide information about the reversibility of the redox processes.[1]

      • Potential Window: The potential window should be set to encompass the expected redox events of the metal complex. This can be determined from literature values for similar complexes or through an initial exploratory scan over a wide range.

  • Internal Standard (Optional but Recommended):

    • After recording the voltammogram of the complex, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene.

    • Record another cyclic voltammogram. The well-defined redox couple of ferrocene (Fc/Fc⁺) can be used to reference the potentials of your complex, which is particularly important when using a pseudo-reference electrode.[2]

Data Presentation

The quantitative data obtained from cyclic voltammetry experiments should be summarized in a clear and organized manner to facilitate comparison and analysis. The key parameters to report are the cathodic peak potential (Epc), the anodic peak potential (Epa), the half-wave potential (E₁/₂ = (Epa + Epc)/2), and the peak separation (ΔEp = |Epa - Epc|).

Table 1: Cyclic Voltammetry Data for Selected Polypyridyl Metal Complexes

ComplexRedox CoupleEpc (V vs. ref)Epa (V vs. ref)E₁/₂ (V vs. ref)ΔEp (mV)Solvent/ElectrolyteReference
[Fe(bipy)₃]²⁺Fe(III)/Fe(II)+1.03+1.11+1.0780CH₃CN/TBAPF₆[1]
[Ru(Me₂Ntrpy)(bpy-OMe)(H₂O)]²⁺Ru(III)/Ru(II)+0.58+0.67+0.6390CH₃CN/TBAPF₆[3]
Cu(II) ComplexCu(II)/Cu(I)+0.03+0.75+0.39720Not Specified[4]
Fe(II) ComplexFe(III)/Fe(II)-0.47-0.67-0.57200Not Specified[4]
Ni(II) ComplexNi(II)/Ni(I)+0.12+0.71+0.42590Not Specified[4]

Note: The reference electrode used should always be specified (e.g., Ag/AgCl, SCE, or Fc/Fc⁺).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the cyclic voltammetry experiment for a this compound metal complex.

experimental_workflow cluster_prep 1. Preparation cluster_measurement 2. Measurement Sequence prep Preparation electrode_prep Working Electrode Polishing & Cleaning solution_prep Electrolyte & Sample Solution Preparation electrode_prep->solution_prep cell_setup Cell Assembly & Deoxygenation solution_prep->cell_setup blank_scan Background Scan (Electrolyte Only) cell_setup->blank_scan measurement Measurement add_sample Add DPP Metal Complex blank_scan->add_sample sample_scan CV of Sample add_sample->sample_scan add_standard Add Internal Standard (e.g., Ferrocene) sample_scan->add_standard final_scan Final CV Scan add_standard->final_scan analysis Data Analysis final_scan->analysis

Caption: Experimental workflow for cyclic voltammetry of DPP metal complexes.

References

Application Notes and Protocols for 2,3-bis(2-pyridyl)pyrazine-based Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. Ruthenium(II) polypyridyl complexes have emerged as promising PS candidates due to their unique photophysical and photochemical properties. Among the various ligands used to construct these complexes, 2,3-bis(2-pyridyl)pyrazine (bpp) has garnered significant interest. Bpp acts as a bridging ligand, facilitating the formation of mono- and multi-metallic complexes with tunable light absorption, luminescence, and ROS generation capabilities. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of bpp-based photosensitizers for PDT applications.

Mechanism of Action

The therapeutic effect of this compound-based photosensitizers, typically ruthenium(II) complexes, is predicated on the principles of photodynamic therapy. Upon irradiation with light of a specific wavelength, the photosensitizer absorbs a photon and transitions from its ground state (S₀) to an excited singlet state (S₁). Subsequently, it undergoes intersystem crossing to a longer-lived excited triplet state (T₁). This triplet state photosensitizer can then participate in two types of photoreactions:

  • Type I Reaction: The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce ROS.

  • Type II Reaction: The excited photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

The generated ROS, particularly singlet oxygen, are highly cytotoxic. They can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately cell death, primarily through the induction of apoptosis via a ROS-mediated mitochondrial pathway.

Signaling Pathway

The primary mechanism of cell death induced by many ruthenium polypyridyl photosensitizers, including those with the bpp ligand, is through the intrinsic apoptosis pathway mediated by reactive oxygen species (ROS).[1][2][3] The generated ROS cause damage to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.

PDT_Apoptosis_Pathway ROS-Mediated Apoptotic Pathway in PDT PS Photosensitizer (e.g., Ru(II)-bpp complex) Light Light Activation ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Light->ROS Energy Transfer to O₂ Mito Mitochondrial Damage ROS->Mito Bcl2 Bcl-2 Family Regulation (Bax/Bcl-2 ratio ↑) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated apoptosis pathway induced by bpp-based photosensitizers.

Quantitative Data

The photophysical and phototoxic properties of ruthenium(II) complexes containing the this compound ligand are crucial for their efficacy as photosensitizers. The following tables summarize key quantitative data for representative complexes.

Table 1: Photophysical Properties of Representative Ru(II)-bpp Photosensitizers

Complexλabs (nm) (ε, M⁻¹cm⁻¹)λem (nm)Φemτ (ns)ΦΔSolvent
[Ru(bpy)₂(bpp)]²⁺448 (1.3 x 10⁴)6100.04870~0.8Acetonitrile
[Ru(phen)₂(bpp)]²⁺450 (1.5 x 10⁴)6150.03750~0.75Acetonitrile

Data are approximate values collated from various sources for similar ruthenium polypyridyl complexes and should be determined experimentally for specific derivatives.

Table 2: In Vitro Phototoxicity (IC₅₀ Values) of Representative Ru(II)-bpp Photosensitizers

ComplexCell LineIC₅₀ Dark (µM)IC₅₀ Light (µM)Phototoxicity Index (PI)Light Source (nm)Light Dose (J/cm²)
[Ru(bpy)₂(bpp)]²⁺HeLa> 1005 - 15> 6.7 - 20450 - 55010 - 20
[Ru(bpy)₂(bpp)]²⁺A549> 1008 - 20> 5 - 12.5450 - 55010 - 20
[Ru(phen)₂(bpp)]²⁺MCF-7> 1003 - 10> 10 - 33450 - 55010 - 20

IC₅₀ values and PI are highly dependent on the specific cell line, light dose, and experimental conditions.

Experimental Protocols

The following section provides detailed protocols for the synthesis, characterization, and biological evaluation of this compound-based photosensitizers.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Evaluation of bpp-based Photosensitizers cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical & Photochemical Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Ru(II)-bpp Complex Characterization Characterization (NMR, MS, UV-Vis) Synthesis->Characterization Photophys Photophysical Measurements (λabs, λem, Φem, τ) Characterization->Photophys SOQY Singlet Oxygen Quantum Yield (ΦΔ) Measurement Photophys->SOQY CellCulture Cell Culture SOQY->CellCulture Uptake Cellular Uptake (ICP-MS) CellCulture->Uptake MTT Phototoxicity Assay (MTT) CellCulture->MTT AnimalModel Tumor Xenograft Animal Model MTT->AnimalModel PDT In Vivo PDT Treatment AnimalModel->PDT Efficacy Tumor Growth Inhibition Assessment PDT->Efficacy

Caption: A generalized experimental workflow for the development and evaluation of bpp-based photosensitizers.

Protocol 1: Synthesis of Ru(bpy)₂(bpp)₂

This protocol describes the synthesis of a representative ruthenium(II) complex with two 2,2'-bipyridine (B1663995) (bpy) ligands and one this compound (bpp) ligand.

Materials:

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 (v/v) mixture of ethanol and water.

  • Deaerate the solution by bubbling with argon or nitrogen for 20-30 minutes.

  • Reflux the mixture under an inert atmosphere for 4-6 hours. The color of the solution should change, typically to a deep red or orange.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator.

  • Dissolve the resulting solid in a minimum amount of hot water and filter to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of NH₄PF₆ in excess to precipitate the desired complex as a hexafluorophosphate salt.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Dry the final product, --INVALID-LINK--₂, under vacuum.

Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its identity and purity.

Protocol 2: Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol uses 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen. The decrease in DPBF absorbance upon irradiation is monitored to determine the singlet oxygen quantum yield relative to a standard photosensitizer.[4][5][6][7][8]

Materials:

  • Synthesized Ru(II)-bpp complex

  • 1,3-diphenylisobenzofuran (DPBF)

  • Standard photosensitizer (e.g., Rose Bengal, [Ru(bpy)₃]²⁺) with a known ΦΔ in the chosen solvent

  • Spectrophotometric grade solvent (e.g., methanol, acetonitrile, D₂O)

  • Cuvettes

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the Ru(II)-bpp complex, the standard photosensitizer, and DPBF in the chosen solvent.

  • In a cuvette, prepare a solution containing the photosensitizer (either the sample or the standard) and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength. The initial absorbance of DPBF at its maximum (~410-415 nm) should be around 1.0.

  • Irradiate the solution with the light source at a constant intensity.

  • At regular time intervals, record the UV-Vis absorption spectrum, monitoring the decrease in the absorbance of DPBF at its maximum.

  • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus irradiation time. The slope of this plot is proportional to the rate of DPBF consumption.

  • Repeat the experiment with the standard photosensitizer under identical conditions.

  • Calculate the singlet oxygen quantum yield (ΦΔ) of the sample using the following equation: ΦΔ(sample) = ΦΔ(std) × (k(sample) / k(std)) × (F(std) / F(sample)) where:

    • ΦΔ(std) is the known singlet oxygen quantum yield of the standard.

    • k is the slope of the ln(A) vs. time plot.

    • F is the absorption correction factor, F = 1 - 10^(-A at irradiation λ).

Protocol 3: Phototoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12][13][14][15][16][17]

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Ru(II)-bpp photosensitizer stock solution (in DMSO or water)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • The next day, replace the medium with fresh medium containing various concentrations of the Ru(II)-bpp photosensitizer. Include a vehicle control (medium with the same concentration of DMSO as the highest PS concentration).

  • Incubate the cells with the photosensitizer for a specific period (e.g., 4, 12, or 24 hours) in the dark.

  • For the "light" condition plates, aspirate the medium containing the photosensitizer, wash the cells with PBS, and add fresh medium.

  • Irradiate the "light" plates with a light source at a specific wavelength and dose. Keep the "dark" condition plates wrapped in foil.

  • Return both "light" and "dark" plates to the incubator for a further 24-48 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

  • Determine the IC₅₀ values (the concentration of the photosensitizer that inhibits 50% of cell growth) for both dark and light conditions using dose-response curve fitting software.

  • Calculate the Phototoxicity Index (PI) as: PI = IC₅₀ (dark) / IC₅₀ (light).

Protocol 4: Cellular Uptake Quantification by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the intracellular concentration of the ruthenium-based photosensitizer.[16][18][19][20][21]

Materials:

  • Cancer cell line

  • Cell culture medium

  • Ru(II)-bpp photosensitizer

  • PBS

  • Trypsin-EDTA

  • Cell scraper

  • Centrifuge tubes

  • Concentrated nitric acid (trace metal grade)

  • ICP-MS instrument

Procedure:

  • Seed cells in petri dishes or multi-well plates and allow them to grow to 70-80% confluency.

  • Treat the cells with a known concentration of the Ru(II)-bpp photosensitizer for a specific time period (e.g., 1, 4, or 24 hours).

  • After incubation, aspirate the medium and wash the cells thoroughly with ice-cold PBS three times to remove any extracellular photosensitizer.

  • Harvest the cells by trypsinization or using a cell scraper.

  • Count the cells using a hemocytometer or an automated cell counter.

  • Pellet the cells by centrifugation.

  • Digest the cell pellet with concentrated nitric acid at an elevated temperature (e.g., 60-80°C) until the solution is clear.

  • Dilute the digested samples to a final volume with deionized water.

  • Analyze the samples using ICP-MS to determine the concentration of ruthenium.

  • Prepare a calibration curve using ruthenium standards of known concentrations.

  • Quantify the amount of ruthenium per cell based on the ICP-MS results and the cell count.

Protocol 5: In Vivo Photodynamic Therapy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a bpp-based photosensitizer in a tumor-bearing mouse model.[9][12][22][23][24] All animal experiments must be conducted in accordance with institutional guidelines and approved by an ethics committee.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Ru(II)-bpp photosensitizer formulated for intravenous injection

  • Saline or other appropriate vehicle

  • Light source with fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the mice to induce tumor growth.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly assign the mice to different treatment groups (e.g., saline + no light, saline + light, PS + no light, PS + light).

  • Administer the Ru(II)-bpp photosensitizer intravenously (e.g., via tail vein injection) at a predetermined dose.

  • After a specific drug-light interval (DLI) (e.g., 4, 24, or 48 hours), anesthetize the mice in the "light" groups.

  • Irradiate the tumor area with light of the appropriate wavelength and dose delivered via a fiber optic.

  • Monitor tumor growth in all groups by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).

  • Plot tumor growth curves and perform statistical analysis to evaluate the therapeutic efficacy.

Conclusion

Ruthenium(II) complexes incorporating the this compound ligand represent a versatile and promising class of photosensitizers for photodynamic therapy. Their tunable photophysical properties and potent photocytotoxicity make them attractive candidates for further development. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and evaluate these compounds for anticancer applications. Careful optimization of the ligand sphere, along with rigorous in vitro and in vivo testing, will be crucial for translating these promising photosensitizers into clinical use.

References

Synthesis and Application of Palladium Catalysts with 2,3-Bis(2-pyridyl)pyrazine for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of palladium catalysts incorporating the bidentate N-donor ligand 2,3-bis(2-pyridyl)pyrazine (DPP). It further outlines their application in various palladium-catalyzed cross-coupling reactions, presenting key performance data for researchers, scientists, and professionals in drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. The this compound (DPP) ligand is a readily available and versatile bidentate N-donor ligand that can form stable complexes with palladium. These complexes have shown potential as catalysts in a variety of cross-coupling reactions. This document details the synthesis of two such palladium-DPP complexes and summarizes their catalytic activity.

Synthesis of Palladium-DPP Catalysts

Two representative palladium-DPP complexes, a dichloride and a dinitrate salt, can be synthesized via straightforward procedures. The dichloride complex, [Pd(DPP)Cl₂], is a common precursor for catalytic applications.

Protocol 1: Synthesis of Dichloro(2,3-di-2-pyridylpyrazine-κ²N¹,N²)palladium(II) ([Pd(DPP)Cl₂])

This protocol is adapted from the synthesis of related palladium complexes.

Materials:

  • Sodium tetrachloropalladate(II) (Na₂PdCl₄)

  • This compound (DPP)

  • Methanol (B129727) (MeOH)

Procedure:

  • Dissolve this compound (1.008 mmol) in methanol (30 ml).

  • To this solution, add a solution of sodium tetrachloropalladate(II) (1.006 mmol) in methanol.

  • Stir the reaction mixture at room temperature for 20 hours.

  • A yellow precipitate will form. Isolate the solid by filtration.

  • Wash the precipitate with methanol.

  • Dry the resulting yellow powder at 50 °C to yield Dichloro(2,3-di-2-pyridylpyrazine-κ²N¹,N²)palladium(II).[1]

Characterization: The resulting complex, [PdCl₂(C₁₄H₁₀N₄)], features a distorted square-planar palladium(II) center coordinated to the two nitrogen atoms of the DPP ligand and two chloride anions.[2][3]

Protocol 2: Synthesis of Bis[2,3-bis(pyridin-2-yl)pyrazine-κ²N²,N³]palladium(II) dinitrate acetonitrile (B52724) monosolvate (Pd(DPP)₂₂·CH₃CN)

Materials:

Procedure:

  • Dissolve this compound (0.303 g, 1.293 mmol) in acetone (30 ml).

  • Add Palladium(II) nitrate dihydrate (0.170 g, 0.637 mmol) to the solution.

  • Stir the mixture for 1 hour at room temperature.[4]

  • A precipitate will form. Recrystallize the precipitate from a methanol/diethyl ether mixture.

  • Wash the resulting white powder with diethyl ether and dry under vacuum.[4]

Characterization: The final product consists of a cationic Pd(II) complex, [Pd(DPP)₂]²⁺, with two nitrate anions and one acetonitrile solvent molecule. The Pd(II) cation is four-coordinated in a slightly distorted square-planar geometry by the four nitrogen atoms of two bidentate DPP ligands.[4][5]

Application in Cross-Coupling Reactions

Palladium complexes bearing N-donor ligands are widely used as catalysts in various cross-coupling reactions. While specific quantitative data for palladium-DPP catalysts in high-turnover applications remains an area of active research, their general utility in key transformations is outlined below. The following sections provide generalized protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, where palladium-DPP complexes can be employed as the catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.

General Experimental Protocol:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium-DPP catalyst (e.g., [Pd(DPP)Cl₂], 0.5-2 mol%).

  • Add a suitable solvent system (e.g., toluene (B28343)/ethanol/water).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for a designated time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture, and perform a standard aqueous work-up followed by purification of the product.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.

General Experimental Protocol:

  • In a reaction flask, combine the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., triethylamine (B128534), 1.5 mmol), and the palladium-DPP catalyst (e.g., [Pd(DPP)Cl₂], 1-5 mol%).

  • Add a suitable solvent (e.g., DMF or NMP).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 100-140 °C) for the required duration.

  • Monitor the reaction for completion.

  • After cooling, perform a work-up and purify the product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

General Experimental Protocol:

  • Charge a reaction vessel with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), and the palladium-DPP catalyst (e.g., [Pd(DPP)Cl₂], 1-3 mol%).

  • Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

  • Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-120 °C) until the starting material is consumed.

  • After cooling, quench the reaction and perform a standard work-up and purification.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol:

  • To a reaction flask, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), a base (e.g., triethylamine or diisopropylamine, 2.0 mmol), and the palladium-DPP catalyst (e.g., [Pd(DPP)Cl₂], 0.5-2 mol%).

  • Add a suitable solvent (e.g., THF or DMF).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Perform a work-up and purify the desired product.

Quantitative Data

While extensive quantitative data for the catalytic performance of palladium-DPP complexes is not widely published, the following table provides a general overview of typical performance metrics for palladium catalysts in various cross-coupling reactions to serve as a benchmark for researchers optimizing reactions with these novel catalysts.

Reaction TypeCatalyst SystemSubstratesYield (%)TONTOF (h⁻¹)Reference
Suzuki-Miyaura Pd(dppf)Cl₂Aryl chlorides/bromides + Arylboronic acidsHigh--General Knowledge
Heck Reaction Pd(OAc)₂ / LigandAryl halides + AlkenesGood to Excellent--General Knowledge
Buchwald-Hartwig Pd₂(dba)₃ / LigandAryl halides + AminesHigh--[6]
Sonogashira PdCl₂(PPh₃)₂ / CuIAryl iodides + Terminal alkynesGood to Excellent--General Knowledge

TON (Turnover Number) = moles of product / moles of catalyst TOF (Turnover Frequency) = TON / reaction time (h)

Visualizing the Catalytic Process

The following diagrams illustrate the general workflow for the synthesis of the palladium-DPP catalysts and a typical catalytic cycle for a cross-coupling reaction.

Synthesis_Workflow cluster_synthesis Catalyst Synthesis Pd_precursor Palladium Precursor (e.g., Na₂PdCl₄ or Pd(NO₃)₂·2H₂O) Reaction Reaction (Stirring at RT) Pd_precursor->Reaction DPP_ligand DPP Ligand (this compound) DPP_ligand->Reaction Solvent Solvent (e.g., Methanol or Acetone) Solvent->Reaction Isolation Isolation & Purification (Filtration, Washing, Drying) Reaction->Isolation Pd_DPP_catalyst Palladium-DPP Catalyst (e.g., [Pd(DPP)Cl₂]) Isolation->Pd_DPP_catalyst

Caption: Workflow for the synthesis of palladium-DPP catalysts.

Cross_Coupling_Cycle Pd(0)L Pd(0)Lₙ Oxidative\nAddition Oxidative Addition R-Pd(II)-X R-Pd(II)-X(Lₙ) Pd(0)L->R-Pd(II)-X R-X Transmetalation Transmetalation R-Pd(II)-R' R-Pd(II)-R'(Lₙ) R-Pd(II)-X->R-Pd(II)-R' R'-M R-Pd(II)-R'->Pd(0)L R-R' Reductive\nElimination Reductive Elimination

References

Characterization Techniques for 2,3-Bis(2-pyridyl)pyrazine-Based Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of metal-organic frameworks (MOFs) synthesized using the 2,3-bis(2-pyridyl)pyrazine (2,3-dpp) linker. These MOFs are of significant interest due to their potential applications in gas storage, catalysis, chemical sensing, and drug delivery, owing to the versatile coordination chemistry of the 2,3-dpp ligand and the tunable porosity of the resulting frameworks.

Introduction to 2,3-dpp Based MOFs

The this compound linker is a multidentate nitrogen-rich organic molecule capable of bridging multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The presence of both pyrazine (B50134) and pyridyl nitrogen atoms allows for a variety of coordination modes, leading to diverse network topologies and properties. The characterization of these materials is crucial to understanding their structure-property relationships and for optimizing their performance in various applications.

Key Characterization Techniques

A suite of analytical techniques is employed to thoroughly characterize 2,3-dpp based MOFs. These methods provide insights into the material's crystal structure, thermal stability, porosity, and spectroscopic properties.

Structural Analysis: X-ray Diffraction

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of MOFs. Both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are employed.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the most detailed atomic-level information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice. This is the gold standard for new MOF structure elucidation.[1]

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of a bulk sample, assess its crystallinity, and for structural identification by comparing the experimental pattern with a simulated pattern from SCXRD data or known phases.[2][3][4][5]

Thermal Stability: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is essential for determining the thermal stability of 2,3-dpp based MOFs. It measures the change in mass of a sample as a function of temperature. This information is critical for defining the operational temperature range for applications and for understanding the desolvation process. The decomposition of MOFs typically shows an initial weight loss corresponding to the removal of guest solvent molecules, followed by the decomposition of the organic linker at higher temperatures.[6][7][8][9]

Porosity and Surface Area: Gas Sorption Analysis

Gas sorption analysis, typically using nitrogen at 77 K, is used to determine the porosity and specific surface area of the MOF. This is a critical characterization step for applications involving gas storage, separation, and catalysis. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the nitrogen adsorption isotherm.[10][11][12][13][14]

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical bonding and electronic properties of the MOF.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the coordination of the 2,3-dpp linker to the metal centers by observing shifts in the vibrational frequencies of the pyrazine and pyridyl rings upon coordination. It can also detect the presence of solvent molecules and other functional groups.[15]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides insights into the electronic transitions within the MOF, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, which are important for understanding the material's optical and photocatalytic properties.

Experimental Protocols

The following are detailed protocols for the key characterization techniques mentioned above.

Protocol 1: Powder X-ray Diffraction (PXRD) Analysis

Objective: To verify the phase purity and crystallinity of a synthesized 2,3-dpp based MOF.

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: Finely grind approximately 10-20 mg of the dried MOF sample using an agate mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Set the 2θ scan range typically from 5° to 50°.

    • Use a step size of 0.02° and a scan speed of 1-2°/min.

    • The operating voltage and current for the X-ray source are typically 40 kV and 40 mA, respectively.

  • Data Analysis:

    • Process the raw data to obtain a diffractogram of intensity versus 2θ.

    • Compare the experimental PXRD pattern with the simulated pattern from single-crystal data (if available) to confirm phase identity.

    • The presence of sharp, well-defined peaks indicates a highly crystalline material. The absence of peaks from starting materials confirms the purity of the sample.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and solvent content of a 2,3-dpp based MOF.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the MOF sample into an alumina (B75360) or platinum TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Set the heating program to ramp from room temperature to a final temperature of 600-800 °C at a heating rate of 5-10 °C/min.

    • Use an inert atmosphere, such as nitrogen or argon, with a flow rate of 20-50 mL/min to prevent oxidation.

  • Data Collection: Record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • The initial weight loss at lower temperatures (typically below 200 °C) corresponds to the removal of guest and coordinated solvent molecules.

    • The major weight loss at higher temperatures indicates the decomposition of the 2,3-dpp linker and the collapse of the framework structure. The final residual mass should correspond to the expected metal oxide.

Protocol 3: Nitrogen Gas Sorption Analysis (BET Surface Area)

Objective: To measure the specific surface area and pore volume of a 2,3-dpp based MOF.

Instrumentation: A volumetric gas adsorption analyzer.

Procedure:

  • Sample Preparation (Activation):

    • Accurately weigh approximately 50-100 mg of the MOF sample into a sample tube of known weight.

    • Activate the sample by heating it under a dynamic vacuum (e.g., at 150-200 °C, temperature depends on the MOF's stability determined by TGA) for several hours (e.g., 12-24 h) to remove all guest molecules from the pores.

    • After activation, cool the sample to room temperature and weigh it again to determine the activated sample mass.

  • Measurement:

    • Transfer the sample tube to the analysis port of the gas adsorption instrument.

    • Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

  • Data Analysis:

    • Plot the amount of nitrogen adsorbed versus the relative pressure (P/P₀) to obtain the adsorption-desorption isotherm.

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation, typically in the relative pressure range of 0.05 to 0.3.[16]

    • The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Protocol 4: FT-IR Spectroscopy

Objective: To confirm the coordination of the 2,3-dpp linker and identify functional groups.

Instrumentation: A Fourier-transform infrared spectrometer, often with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • For KBr pellets: Mix a small amount of the dried MOF sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet.

    • For ATR: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Collection: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectrum of the MOF with that of the free 2,3-dpp linker.

    • Shifts in the vibrational bands of the pyridyl and pyrazine rings (typically in the 1600-1400 cm⁻¹ region) indicate coordination to the metal center.

    • The presence of a broad band around 3400 cm⁻¹ may indicate the presence of O-H stretching from coordinated or guest water molecules.

Data Presentation

Quantitative data from the characterization of 2,3-dpp based MOFs should be summarized in clearly structured tables for easy comparison.

Table 1: Representative Crystallographic Data for a Hypothetical 2,3-dpp Based MOF

ParameterValue
Empirical FormulaC₁₄H₁₀N₄M (M=Metal)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)8.9
β (°)95.5
Volume (ų)1410

Table 2: Thermal Stability and Porosity Data for a Hypothetical 2,3-dpp Based MOF

MOFMetal CenterSolvent Loss Temp. (°C)Decomposition Temp. (°C)BET Surface Area (m²/g)
MOF-1Zn(II)120350885[10][11]
MOF-2Co(II)150380650
MOF-3Ni(II)135365720

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹) for a Hypothetical 2,3-dpp MOF

AssignmentFree 2,3-dpp LigandCoordinated in MOF
Pyridyl C=N stretch15851605
Pyrazine C=N stretch15601575

Visualizations

Experimental Workflow for MOF Characterization

MOF_Characterization_Workflow Workflow for Characterization of 2,3-dpp MOFs cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Synthesis Solvothermal Synthesis of 2,3-dpp MOF PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD TGA Thermogravimetric Analysis (TGA) Synthesis->TGA GasSorption Gas Sorption (BET) Synthesis->GasSorption FTIR FT-IR Spectroscopy Synthesis->FTIR SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesis->SCXRD if single crystals obtained Purity Phase Purity & Crystallinity PXRD->Purity Stability Thermal Stability TGA->Stability Porosity Surface Area & Porosity GasSorption->Porosity Bonding Coordination & Functional Groups FTIR->Bonding Structure Crystal Structure SCXRD->Structure Luminescence_Sensing_Mechanism Luminescence Quenching Mechanism in a 2,3-dpp MOF Sensor cluster_mof Luminescent MOF cluster_quenching Quenching Process Excitation Excitation (UV Light) MOF 2,3-dpp MOF (Ground State) Excitation->MOF Excited_MOF Excited State MOF MOF->Excited_MOF Absorption Emission Luminescence (Emission) Excited_MOF->Emission Radiative Decay Analyte Analyte (e.g., Nitroaromatic) Excited_MOF->Analyte Energy/Electron Transfer Nonradiative_Decay Non-radiative Decay (Quenching) Analyte->Nonradiative_Decay Nonradiative_Decay->MOF Return to Ground State

References

Application Notes and Protocols for Employing 2,3-Bis(2-pyridyl)pyrazine in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,3-bis(2-pyridyl)pyrazine (bpp) and its derivatives in the design and fabrication of chemical sensors. The unique photophysical and coordination properties of the bpp scaffold make it a versatile platform for developing fluorescent, colorimetric, and electrochemical sensors for a variety of analytes, including metal ions and biomolecules.

Fluorescent Chemosensors Based on Pyrazine (B50134) Derivatives

Pyrazine-based ligands are excellent candidates for fluorescent sensors due to their ability to form stable complexes with metal ions, leading to significant changes in their fluorescence properties. The sensing mechanisms often involve phenomena such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT).

Application Note 1: "Turn-On" Fluorescent Sensor for Aluminum Ions (Al³⁺)

A novel pyrazine derivative bearing a furan (B31954) unit has been shown to be a highly selective and sensitive "turn-on" fluorescent sensor for the detection of Al³⁺.[1][2][3] The fluorescence intensity of the sensor is significantly enhanced upon binding with Al³⁺, which is attributed to the CHEF phenomenon.[1][2][3]

Sensing Mechanism: In the free ligand, non-radiative decay processes quench the fluorescence. Upon complexation with Al³⁺, a rigid five-membered chelating ring is formed, which reduces the non-radiative decay pathways and enhances the fluorescence emission.

CHEF_Mechanism cluster_process Chelation-Enhanced Fluorescence (CHEF) Free_Ligand Free Pyrazine-Furan Ligand (Low Fluorescence) Complex Rigid Ligand-Al³⁺ Complex (High Fluorescence) Free_Ligand->Complex Chelation Al3_ion Al³⁺ Ion Al3_ion->Complex

Caption: Signaling pathway for the "turn-on" fluorescent detection of Al³⁺.

Quantitative Data:

ParameterValueReference
AnalyteAl³⁺[1][2][3]
Limit of Detection (LOD)1.0 x 10⁻⁷ mol L⁻¹[2][3]
Emission Maximum (λem)517 nm[1][2][3]
Response Time< 10 minutes[1]
SelectivityHigh selectivity for Al³⁺ over other common metal ions[1][2][3]

Experimental Protocol: Synthesis of a Pyrazine-Furan Fluorescent Sensor

This protocol is adapted from the synthesis of a pyrazine-derived fluorescent sensor for Al³⁺.

Materials:

Procedure:

  • Dissolve 2-acetylpyrazine (1 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.

  • Add a solution of furan-2-carbohydrazide (1 mmol) in 10 mL of ethanol to the flask.

  • Add 2-3 drops of glacial acetic acid to the mixture as a catalyst.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid product is collected by filtration.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from hot ethanol to obtain the pure pyrazine-furan sensor.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Fluorescent Detection of Al³⁺

Materials:

  • Stock solution of the pyrazine-furan sensor (1 mM in DMSO)

  • Stock solutions of various metal ions (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Ethanol

Procedure:

  • Prepare a working solution of the sensor (e.g., 10 µM) in a suitable solvent system (e.g., ethanol/water mixture).

  • To a cuvette containing 3 mL of the sensor solution, add a specific amount of the Al³⁺ stock solution.

  • Record the fluorescence emission spectrum (e.g., excitation at 382 nm, emission from 400 to 600 nm).

  • For selectivity studies, add solutions of other metal ions at the same concentration and record the fluorescence spectra.

  • For competition studies, add the Al³⁺ solution to a solution of the sensor already containing other metal ions and record the spectrum.

Electrochemical Sensors Based on Pyrido[2,3-b]pyrazine (B189457) Derivatives

Derivatives of pyrido[2,3-b]pyrazine have been successfully employed in the development of electrochemical sensors, particularly for the detection of biomolecules like DNA.[4][5] These sensors utilize the interaction between the pyrazine derivative and the target analyte, which can be monitored through changes in electrochemical signals.

Application Note 2: Electrochemical Sensing of DNA

Pyrido[2,3-b]pyrazine-based heterocyclic compounds can be used for the electrochemical detection of DNA.[4][5] The sensing mechanism involves the interaction of the compound with single-stranded DNA (ss-DNA), which can be detected by monitoring changes in the electrochemical response of a modified electrode.

DNA_Sensing_Workflow Start Start Electrode_Prep Prepare Working Electrode (e.g., Glassy Carbon) Start->Electrode_Prep Modification Modify Electrode with Pyrido[2,3-b]pyrazine-DNA paste Electrode_Prep->Modification Incubation Incubate with Target DNA Solution Modification->Incubation Measurement Electrochemical Measurement (e.g., Cyclic Voltammetry) Incubation->Measurement Analysis Analyze Change in Electrochemical Signal Measurement->Analysis End End Analysis->End Ru_Sensing_Mechanism cluster_process Luminescence Quenching by Metal Ion Ru_Complex Luminescent Ru(II)-bpp Complex Quenched_Complex Ru(II)-bpp-Metal Ion Adduct (Luminescence Quenched) Ru_Complex->Quenched_Complex Coordination Metal_Ion Target Metal Ion (e.g., Cu²⁺) Metal_Ion->Quenched_Complex

References

Application Notes and Protocols: Step-by-Step Synthesis of Heteroleptic Copper(I) Complexes with 2,3-bis(2-pyridyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heteroleptic copper(I) complexes are a significant class of coordination compounds, attracting considerable interest for their rich photophysical and electrochemical properties.[1] Complexes incorporating a diimine ligand, such as 2,3-bis(2-pyridyl)pyrazine (dpp), and ancillary ligands, typically phosphines, are widely studied for applications ranging from thermally activated delayed fluorescence (TADF) emitters in OLEDs to photocatalysis and potential therapeutic agents.[2][3][4] The dpp ligand provides a strong chelating N,N-donor environment, while the ancillary phosphine (B1218219) ligands can be used to modulate the steric and electronic properties of the complex, thereby fine-tuning its luminescent and redox characteristics.[2] This document provides a detailed protocol for the synthesis and characterization of a representative heteroleptic copper(I) complex, [Cu(dpp)(P^P)]BF₄, where P^P represents two monodentate or one bidentate phosphine ligand.

I. Experimental Protocols

This section details the methodology for the synthesis of a representative heteroleptice copper(I) complex using this compound (dpp) and a generic phosphine ligand (e.g., two equivalents of Triphenylphosphine, PPh₃, or one equivalent of a bidentate phosphine like Xantphos).

A. Materials and Equipment
  • Reagents:

    • Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) ([Cu(CH₃CN)₄]BF₄)

    • This compound (dpp)

    • Triphenylphosphine (PPh₃) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

    • Dichloromethane (DCM, anhydrous)

    • Diethyl ether (anhydrous)

    • Acetonitrile (anhydrous)

    • Argon or Nitrogen gas (inert atmosphere)

  • Equipment:

    • Schlenk line or glovebox for inert atmosphere operations

    • Round-bottom flasks and Schlenk flasks

    • Magnetic stirrer and stir bars

    • Cannula for liquid transfer

    • Glass fritted filter funnel

    • Standard laboratory glassware

    • Rotary evaporator

    • NMR spectrometer (¹H, ³¹P, ¹³C)

    • UV-Vis spectrophotometer

    • Luminescence spectrometer

    • Cyclic voltammetry setup

B. Synthesis of [Cu(dpp)(PPh₃)₂]BF₄

This procedure is adapted from canonical methods for synthesizing [Cu(N^N)(P^P)]⁺ type complexes.[2][5]

  • Preparation of Reactant Solutions:

    • In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve Tetrakis(acetonitrile)copper(I) tetrafluoroborate (e.g., 0.1 mmol) in 15 mL of anhydrous dichloromethane.

    • In a separate Schlenk flask, dissolve this compound (dpp) (0.1 mmol) in 10 mL of anhydrous dichloromethane.

    • In a third Schlenk flask, dissolve Triphenylphosphine (PPh₃) (0.2 mmol) in 10 mL of anhydrous dichloromethane.

  • Reaction:

    • To the stirring solution of [Cu(CH₃CN)₄]BF₄, add the PPh₃ solution dropwise via cannula over 5 minutes. Stir the resulting mixture for 30 minutes at room temperature.

    • Following this, add the dpp solution dropwise to the reaction mixture via cannula over 10 minutes.

    • Allow the final reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can often be monitored by a color change.

  • Isolation and Purification:

    • Reduce the solvent volume to approximately 5 mL using a rotary evaporator or under a stream of inert gas.

    • Add 50 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

    • Isolate the solid product by vacuum filtration using a glass fritted filter.

    • Wash the collected solid with several portions of diethyl ether (3 x 15 mL) to remove any unreacted ligands.[6]

    • Dry the final product, a typically yellow or orange solid, under vacuum.

C. Characterization of the Complex

Confirmation of the synthesis and purity of the complex is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CD₂Cl₂ or acetone-d₆).

    • Acquire ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra. The ¹H NMR should show characteristic shifts for the protons on the dpp and phosphine ligands, confirming coordination to the copper center.[2] The ³¹P NMR should show a single resonance (for symmetric phosphines), indicating the formation of a single species.

  • Mass Spectrometry (MS):

    • Use Electrospray Ionization (ESI-MS) to confirm the molecular weight of the cationic complex, [Cu(dpp)(PPh₃)₂]⁺.

  • UV-Visible (UV-Vis) Absorption Spectroscopy:

    • Prepare a dilute solution (e.g., 10⁻⁵ M) of the complex in a spectroscopic grade solvent like DCM.

    • Record the absorption spectrum. Typically, these complexes show intense bands in the UV region (250-350 nm) due to π-π* intraligand transitions and broader, less intense metal-to-ligand charge transfer (MLCT) bands at lower energies (350-450 nm).[2]

  • Photoluminescence Spectroscopy:

    • Using the same solution, record the emission and excitation spectra. If the complex is luminescent, determine the emission maximum (λₑₘ), quantum yield (Φ), and excited-state lifetime (τ). Many copper(I) complexes of this type exhibit emission in the green-to-orange region of the spectrum.[7]

  • Cyclic Voltammetry (CV):

    • Perform electrochemical analysis in a suitable solvent (e.g., DCM or MeCN) with a supporting electrolyte (e.g., 0.1 M TBAPF₆).

    • The CV will reveal the redox potential of the Cu(I)/Cu(II) couple, which is typically observed as a quasi-reversible wave.[2]

II. Data Presentation

The following table summarizes typical quantitative data for heteroleptic copper(I) complexes analogous to the one described. These values serve as a benchmark for successful synthesis and characterization.

ParameterTypical Value RangeNotes
Yield 60 - 90%Varies with ligands and purification method.[2]
λₐbs (MLCT) 350 - 450 nmMetal-to-Ligand Charge Transfer band.[2]
λₑₘ 500 - 650 nmEmission maximum at room temperature in solution.[3][8]
Quantum Yield (Φ) 5 - 80%Highly dependent on ligand structure and rigidity.[3][7]
Lifetime (τ) 1 - 100 µsLong lifetimes are characteristic of phosphorescence or TADF.[3]
Eₒₓ (Cu⁺/Cu²⁺) +0.6 to +1.0 Vvs. Fc/Fc⁺; quasi-reversible oxidation.[2]

III. Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of the target complexes.

SynthesisWorkflow cluster_start Reactants Preparation (Inert Atmosphere) start Starting Materials reagents [Cu(CH3CN)4]BF4 in DCM This compound in DCM Phosphine Ligand in DCM process1 1. Mix Precursors 2. Add Ligands Sequentially 3. Stir for 4-6h at RT reagents->process1 Reaction process process product product waste process2 Precipitation (Add anti-solvent, e.g., Diethyl Ether) process1->process2 Work-up process3 Filtration & Washing process2->process3 process3->waste Filtrate process4 Drying under Vacuum process3->process4 product_final Final Product: [Cu(dpp)(P^P)]BF4 process4->product_final

Caption: General experimental workflow for the synthesis of heteroleptic Cu(I) complexes.

CharacterizationWorkflow cluster_structural Structural & Compositional Analysis cluster_properties Physicochemical Properties start Synthesized Complex [Cu(dpp)(P^P)]BF4 nmr NMR Spectroscopy (1H, 31P, 13C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ea Elemental Analysis start->ea uv UV-Vis Absorption start->uv pl Photoluminescence start->pl cv Cyclic Voltammetry start->cv technique technique data data data_nmr Chemical Shifts (ppm) nmr->data_nmr Confirms Structure & Purity data_ms Mass-to-Charge Ratio (m/z) ms->data_ms Confirms Mass data_ea C, H, N % ea->data_ea Confirms Elemental Composition data_uv λ_abs (nm), ε (M-1cm-1) uv->data_uv Determines Absorption Profile (MLCT) data_pl λ_em (nm), Φ, τ (μs) pl->data_pl Determines Emission, Quantum Yield, Lifetime data_cv E_ox, E_red (V vs. Fc/Fc+) cv->data_cv Determines Redox Potentials

Caption: Workflow for the comprehensive characterization of the synthesized complex.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Quantum Yield of [Ru(dpp)₃]²⁺ Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2,3-bis(2-pyridyl)pyrazine (dpp) ruthenium complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental protocols and improve the quantum yield of your complexes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and characterization of [Ru(dpp)₃]²⁺ and related complexes that can lead to suboptimal quantum yields.

Issue 1: Low or No Luminescence Observed in the Synthesized Complex

Question: I have synthesized my [Ru(dpp)₃]²⁺ complex, but it exhibits very weak or no luminescence. What are the possible causes and how can I troubleshoot this?

Answer: Low quantum yield in freshly synthesized ruthenium polypyridyl complexes can stem from several factors, ranging from impurities to structural issues. Here’s a step-by-step troubleshooting approach:

  • Purity of Starting Materials:

    • Problem: Impurities in the ruthenium precursor (e.g., RuCl₃·xH₂O) or the dpp ligand can introduce quenching pathways. For instance, residual solvents or byproducts from ligand synthesis can interfere with the complex formation or its photophysical properties.

    • Solution: Ensure the purity of your RuCl₃·xH₂O by drying it appropriately before use.[1] The dpp ligand should be purified, for example, by recrystallization or column chromatography, and its purity confirmed by NMR and mass spectrometry.

  • Incomplete Reaction or Side Products:

    • Problem: The reaction may not have gone to completion, resulting in a mixture of the desired complex, starting materials, and partially substituted intermediates (e.g., [Ru(dpp)₂(solvent)₂]²⁺). These species can have different and often lower quantum yields.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy. After the reaction, rigorous purification is crucial. Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired tris-chelated complex from precursors and byproducts.[2][3]

  • Presence of Quenchers:

    • Problem: Paramagnetic impurities, such as residual metal ions from catalysts used in ligand synthesis, can quench the excited state of the ruthenium complex. Dissolved oxygen in the solvent is also a well-known quencher of ruthenium complex luminescence.

    • Solution: Use high-purity, degassed solvents for photophysical measurements. Degassing can be achieved by sparging with an inert gas like argon or nitrogen.[4] Ensure all glassware is scrupulously clean.

  • Structural Isomers:

    • Problem: For heteroleptic complexes or those with unsymmetrical ligands, the formation of different geometric isomers (facial and meridional) is possible. These isomers can have distinct photophysical properties, and one may be significantly less emissive than the other.[5]

    • Solution: Characterize the product mixture using techniques like high-performance liquid chromatography (HPLC) or advanced NMR spectroscopy to identify the isomeric composition. Purification techniques such as fractional crystallization or specialized chromatography may be required to separate the isomers.[5]

Issue 2: Quantum Yield is Highly Dependent on the Solvent

Question: I observe a significant change in the luminescence intensity and quantum yield of my [Ru(dpp)₃]²⁺ complex when I change the solvent. Why does this happen and how can I use this to my advantage?

Answer: The solvent environment plays a critical role in the photophysical properties of ruthenium polypyridyl complexes.

  • Polarity and Hydrogen Bonding: The energy of the metal-to-ligand charge transfer (MLCT) excited state is sensitive to the polarity of the solvent.[6][7][8] Polar solvents can stabilize the charge-separated excited state, often leading to a red-shift in the emission spectrum. Furthermore, solvents capable of hydrogen bonding can interact with the ligand framework, particularly the nitrogen atoms of the pyrazine (B50134) ring in dpp, potentially providing a non-radiative decay pathway and quenching the luminescence. This is famously observed in "molecular light switch" complexes like [Ru(bpy)₂(dppz)]²⁺, which are non-emissive in water but luminesce upon intercalation into DNA, shielding the dppz ligand from water molecules.[9][10][11]

  • Viscosity: A more rigid environment, such as a highly viscous solvent or a solid matrix at low temperatures, can restrict vibrational motions that contribute to non-radiative decay, thereby increasing the quantum yield.

  • Troubleshooting & Optimization:

    • For fundamental photophysical studies, use aprotic and non-coordinating solvents like acetonitrile (B52724) or dichloromethane (B109758) to minimize specific solvent interactions.

    • If your application is in an aqueous environment, consider modifying the dpp ligand with hydrophobic groups to create a microenvironment that shields the chromophore from water.

    • Always report the solvent used when presenting quantum yield data, as it is a critical parameter.

Issue 3: Decrease in Luminescence Over Time or Upon Repeated Measurements

Question: The luminescence of my sample decreases after prolonged exposure to the excitation light or upon repeated measurements. What is causing this photodecomposition?

Answer: Photodecomposition can be a significant issue, especially for complexes with lower quantum yields where non-radiative pathways are more prevalent.

  • Population of Metal-Centered (MC) States: The primary pathway for photodecomposition in many ruthenium polypyridyl complexes involves the population of a thermally accessible, dissociative metal-centered (³MC) excited state from the emissive ³MLCT state.[12][13] This can lead to ligand dissociation and degradation of the complex.

  • Strategies to Minimize Photodecomposition:

    • Ligand Design: The energy gap between the ³MLCT and ³MC states is a key factor. Introducing ancillary ligands with strong σ-donating properties can raise the energy of the d-orbitals, but care must be taken as this can also affect the MLCT energy. Conversely, ligands that lower the ³MLCT energy, such as those with extended π-systems, can increase this energy gap and enhance photostability.

    • Experimental Conditions:

      • Use the lowest possible excitation power and shortest exposure times necessary for your measurements.

      • For solution-state measurements, ensure the solution is continuously stirred or flowed to minimize localized heating and prolonged exposure of the same molecules to the excitation source.

      • Conducting experiments at lower temperatures can reduce the thermal population of the ³MC state.

Frequently Asked Questions (FAQs)

Q1: How can I increase the quantum yield of my [Ru(dpp)₃]²⁺ complex through ligand modification?

A1: Modifying the ligand structure is a powerful strategy to enhance quantum yield. The primary goal is to minimize non-radiative decay pathways.

  • Increase the Rigidity of the Ligand Framework: Introducing bulky substituents or creating a more rigid, planar ligand structure can reduce vibrational modes that contribute to non-radiative decay.

  • Tune the Energy of the ³MLCT State: The energy gap law suggests that a larger energy gap between the excited state and the ground state can decrease the rate of non-radiative decay. Introducing electron-withdrawing groups on the dpp ligand can lower the energy of the ligand's π* orbitals, leading to a lower energy ³MLCT state and a red-shifted emission. However, this must be balanced, as an excessively low energy gap can also increase non-radiative decay.

  • Modify Ancillary Ligands: In heteroleptic complexes of the type [Ru(L)₂(dpp)]²⁺, the ancillary ligands (L) significantly influence the photophysical properties.[11][14][15][16] Using ancillary ligands with a strong ligand field, like substituted bipyridines or phenanthrolines, can raise the energy of the non-radiative ³MC state, making it less accessible from the emissive ³MLCT state and thus increasing the quantum yield.[12]

Q2: What is a reliable protocol for measuring the quantum yield of my complex?

A2: The most common method is the relative quantum yield measurement, which compares the emission of your sample to a well-characterized standard.

  • Choice of Standard: Select a standard that absorbs and emits in a similar spectral region to your sample. For many ruthenium complexes, [Ru(bpy)₃]²⁺ is a common standard.[4][17] It's crucial to use the accepted quantum yield value for the specific solvent and aeration conditions you are using.

  • Procedure:

    • Prepare a series of dilute solutions of both your sample and the standard in the same solvent, with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Measure the absorption and emission spectra for all solutions.

    • Integrate the emission spectra to obtain the total photon output.

    • The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[4]

Q3: How does temperature affect the quantum yield?

A3: Temperature has a significant impact on the non-radiative decay rate. For many ruthenium polypyridyl complexes, the luminescence intensity and lifetime decrease as the temperature increases.[6][7] This is because the higher thermal energy allows for more efficient population of the quenching ³MC state from the emissive ³MLCT state.[12] Plotting the natural logarithm of the non-radiative decay rate versus 1/T (Arrhenius plot) can provide the activation energy for this quenching process.

Q4: My complex is intended for biological applications. How does interaction with biomolecules like DNA or proteins affect its quantum yield?

A4: The interaction with biomolecules can dramatically alter the quantum yield.

  • DNA Intercalation: For complexes with planar, extended ligands (related to dpp, such as dppz), intercalation into the hydrophobic core of a DNA double helix can shield the ligand from solvent molecules (especially water), which can act as quenchers. This leads to a significant enhancement of luminescence, a phenomenon known as the "molecular light switch" effect.[9][10][11]

  • Protein Binding: Binding to proteins can also enhance luminescence by providing a rigid, protected environment that reduces non-radiative decay.[18] The extent of this enhancement depends on the specific binding site and the nature of the complex-protein interactions.

Quantitative Data Summary

The following tables summarize typical photophysical data for [Ru(bpy)₃]²⁺ (a common reference) and related complexes to provide a baseline for comparison.

Table 1: Photophysical Properties of Standard Ruthenium Complexes

ComplexSolventλ_abs (nm) (MLCT)λ_em (nm)Quantum Yield (Φ)Lifetime (τ)Reference
[Ru(bpy)₃]²⁺Water (aerated)~452~6200.042614 ns[8][17]
[Ru(bpy)₃]²⁺Acetonitrile (aerated)~452~6150.012740 ns[4][8]
[Ru(bpy)₃]²⁺Acetonitrile (deaerated)~452~6150.095~1 µs[4]
[Ru(bpy)₂(dppz)]²⁺Acetonitrile448610--[19]
[Ru(bpy)₂(dppz)]²⁺Water448No emission--[9][10]

Note: Quantum yields and lifetimes are highly sensitive to experimental conditions, particularly the presence of oxygen.

Experimental Protocols

Protocol 1: General Synthesis of [Ru(bpy)₂(dpp)]Cl₂

This protocol is a representative procedure for the synthesis of a heteroleptic ruthenium complex.

  • Synthesis of the Precursor [Ru(bpy)₂Cl₂]:

    • Combine RuCl₃·xH₂O and 2 equivalents of 2,2'-bipyridine (B1663995) (bpy) in a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water).

    • Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for several hours. The color of the solution will typically change from dark brown to a deep red or violet.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is often used in the next step without further purification.

  • Synthesis of the Final Complex [Ru(bpy)₂(dpp)]Cl₂:

    • Dissolve the crude [Ru(bpy)₂Cl₂] precursor and a slight excess (1.1-1.2 equivalents) of the this compound (dpp) ligand in a solvent mixture, often ethanol/water.

    • Reflux the solution for several hours under an inert atmosphere. The color should change, indicating the formation of the new complex.

    • After cooling, filter the solution to remove any insoluble impurities.

    • Add a saturated aqueous solution of NH₄PF₆ or KPF₆ to precipitate the complex as a hexafluorophosphate (B91526) salt, which is generally less soluble in water and easier to handle.

    • Collect the precipitate by vacuum filtration, wash with cold water, and then diethyl ether.

    • For applications requiring the chloride salt, the PF₆⁻ counter-ion can be exchanged by dissolving the complex in a minimal amount of acetone (B3395972) and adding a saturated solution of a chloride salt like tetrabutylammonium (B224687) chloride.[17]

  • Purification:

    • The crude product should be purified by column chromatography. A common stationary phase is silica gel or alumina, and the mobile phase is typically a polar organic solvent like acetonitrile, often with an added salt (e.g., KNO₃) and a small amount of water to improve elution.[3][4]

    • Collect the desired colored band, remove the solvent, and recrystallize the product.

    • Confirm the identity and purity of the final complex using ¹H NMR, mass spectrometry, and elemental analysis.

Visualizations

Diagram 1: Synthetic Workflow for a Heteroleptic Ruthenium Complex

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_complex Final Complex Synthesis cluster_purification Purification & Characterization RuCl3 RuCl₃·xH₂O reflux1 Reflux in Ethanol/Water (Inert Atmosphere) RuCl3->reflux1 bpy 2,2'-bipyridine (2 eq.) bpy->reflux1 prec_crude Crude [Ru(bpy)₂Cl₂] reflux1->prec_crude reflux2 Reflux in Ethanol/Water (Inert Atmosphere) prec_crude->reflux2 dpp dpp Ligand (1.1 eq.) dpp->reflux2 precipitate Precipitate with KPF₆ reflux2->precipitate crude_product Crude Ru(bpy)₂(dpp)₂ precipitate->crude_product column Column Chromatography (Silica or Alumina) crude_product->column pure_product Pure Ru(bpy)₂(dpp)₂ column->pure_product characterization Characterization (NMR, MS, EA) pure_product->characterization Jablonski_Diagram GS S₀ (Ground State) S1 ¹MLCT GS->S1 Absorption (hν) T1 ³MLCT (Emissive State) S1->T1 Intersystem Crossing (ISC) < 100 fs T1->GS Phosphorescence (hν') T1->GS Non-Radiative Decay (k_nr) MC ³MC (Non-emissive) T1->MC Thermal Activation (ΔE) MC->GS Fast Non-Radiative Decay (Photodecomposition) GS_level S1_level T1_level MC_level Troubleshooting_Logic start Low Quantum Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity purify_reagents Purify Ligands & Dry Ru Salt. Use High-Purity Solvents. check_purity->purify_reagents Impure check_purification Assess Purification of Final Complex check_purity->check_purification Pure purify_reagents->check_purification repurify Re-purify by Column Chromatography (HPLC) check_purification->repurify Incomplete check_quenching Consider Quenchers check_purification->check_quenching Complete repurify->check_quenching degas Degas Solvent (Ar/N₂) Check for Paramagnetic Impurities check_quenching->degas Possible check_photodecomp Investigate Photostability check_quenching->check_photodecomp Unlikely degas->check_photodecomp optimize_conditions Reduce Excitation Power. Use Lower Temperature. check_photodecomp->optimize_conditions Unstable re_evaluate Re-measure Photophysical Properties check_photodecomp->re_evaluate Stable optimize_conditions->re_evaluate

References

common side products in the synthesis of 2,3-bis(2-pyridyl)pyrazine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 2,3-bis(2-pyridyl)pyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

The most prevalent and established method for synthesizing this compound is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. Specifically, the reaction of 2,2'-pyridil (B1585533) with ethylenediamine (B42938) is a widely used approach. This reaction first forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic this compound.

Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?

Low yields in the synthesis of this compound can arise from several factors:

  • Incomplete Reaction: The condensation or the subsequent oxidation step may not have proceeded to completion.

    • Troubleshooting:

      • Extend the reaction time.

      • Increase the reaction temperature, monitoring for potential degradation.

      • Ensure efficient stirring to improve mass transfer.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction outcome.

    • Troubleshooting:

      • Screen different solvents to find the optimal medium for the condensation and oxidation steps.

      • If using a catalyst, ensure it is active and used in the correct concentration.

  • Side Reactions: The formation of unwanted side products can consume starting materials, thereby reducing the yield of the desired product.

  • Product Degradation: The target compound might be sensitive to the reaction or work-up conditions.

    • Troubleshooting:

      • Employ milder reaction conditions where possible.

      • During work-up, avoid exposure to strong acids or bases if the product is known to be sensitive.

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues during the synthesis and purification of this compound.

Issue 1: Identification and Removal of Common Side Products

A primary challenge in the synthesis of this compound is the formation of side products that can complicate purification and affect the final product's purity.

Common Side Products:

  • Mono-pyridyl pyrazine (B50134) derivatives: Incomplete reaction or side reactions can lead to the formation of pyrazines with only one pyridyl substituent.

  • Oligomeric byproducts: Self-condensation of starting materials or intermediates can lead to the formation of higher molecular weight species.

  • Products from self-condensation of 2-acetylpyridine (B122185) (if used as a precursor to 2,2'-pyridil): If 2,2'-pyridil is synthesized in situ or used from a source that contains 2-acetylpyridine as an impurity, side products like 1,3,5-tri(pyridin-2-yl)pentane-1,5-dione and complex cyclohexanol (B46403) derivatives can form.

Troubleshooting Workflow for Impurity Identification and Removal:

Start Crude Product Analysis TLC TLC Analysis (Multiple Spots) Start->TLC LCMS LC-MS Analysis (Identify m/z of impurities) Start->LCMS NMR NMR Spectroscopy (Characterize impurity structures) Start->NMR Purification Purification Strategy TLC->Purification LCMS->Purification NMR->Purification Column Column Chromatography (Silica gel) Purification->Column Recrystallization Recrystallization (e.g., Ethanol (B145695)/Water) Purification->Recrystallization PureProduct Pure this compound Column->PureProduct Recrystallization->PureProduct

Caption: Workflow for troubleshooting impurities.

Data on Purification Methods:

Purification MethodPrincipleTypical Solvents/Mobile PhasesEffectiveness
Column Chromatography Separation based on polarity.Gradient of Hexane (B92381)/Ethyl Acetate (B1210297) or Dichloromethane (B109758)/MethanolHighly effective for removing both more and less polar impurities, including oligomeric byproducts and mono-substituted pyrazines.
Recrystallization Difference in solubility of the product and impurities at different temperatures.Ethanol, Methanol, Ethanol/Water, AcetonitrileEffective for removing impurities with significantly different solubility profiles. May not be sufficient for removing structurally similar side products.
Issue 2: Low or No Product Formation

A frustrating outcome is the failure to obtain the desired product or achieving a very low yield.

Troubleshooting Decision Tree:

Start Low/No Product CheckReagents Verify Starting Material Purity & Integrity (2,2'-pyridil, ethylenediamine) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckOxidation Confirm Oxidation of Dihydropyrazine Intermediate Start->CheckOxidation Optimize Systematically Optimize Conditions CheckReagents->Optimize CheckConditions->Optimize CheckOxidation->Optimize IncreaseTime Increase Reaction Time/Temp Optimize->IncreaseTime ChangeSolvent Screen Different Solvents Optimize->ChangeSolvent AddOxidant Ensure Presence of Oxidant (e.g., air, other mild oxidants) Optimize->AddOxidant Success Improved Yield IncreaseTime->Success ChangeSolvent->Success AddOxidant->Success

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of 2,2'-pyridil and ethylenediamine.

Materials:

  • 2,2'-Pyridil

  • Ethylenediamine

  • Ethanol (or other suitable solvent)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • Dissolve 2,2'-pyridil in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethylenediamine to the solution. A slight excess of the diamine is often used.

  • Add a catalytic amount of glacial acetic acid (optional, can facilitate the condensation).

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The dihydropyrazine intermediate may precipitate.

  • To facilitate oxidation to the aromatic pyrazine, continue to stir the reaction mixture exposed to air, or bubble air through the solution.

  • The crude product can be isolated by removing the solvent under reduced pressure.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate and gradually increasing the polarity).

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture).

  • Load the dissolved sample onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water).

Procedure:

  • Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the crystals.

  • Collect the purified crystals by filtration and wash them with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

optimizing reaction conditions for the synthesis of 2,3-bis(2-pyridyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis and purification of 2,3-bis(2-pyridyl)pyrazine. Below you will find troubleshooting advice and answers to frequently asked questions to assist with your experimental work.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Question: My reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can arise from several factors. Here are some of the most common issues and potential solutions:

  • Purity of Starting Materials: The purity of the reactants, particularly the α-diketone (2,2'-pyridil) and the 1,2-diamine (ethylenediamine), is critical.[1] Impurities can participate in unwanted side reactions, leading to the formation of byproducts and consuming your starting materials.[1] It is advisable to purify starting materials if their purity is questionable.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to the conditions used.[1][2] A systematic optimization of parameters such as temperature, reaction time, and catalyst can help improve selectivity and yield.[2] The choice of solvent and base is also crucial and can significantly impact the reaction outcome.[2]

  • Incomplete Reaction: The initial condensation or the subsequent cyclization may not be proceeding to completion.[2] Consider extending the reaction time or moderately increasing the temperature, while monitoring the reaction progress using Thin-Layer Chromatography (TLC).[1][2]

  • Incomplete Oxidation: Many pyrazine (B50134) syntheses proceed through a dihydropyrazine (B8608421) intermediate that must be oxidized to form the final aromatic pyrazine.[1][2][3] If this oxidation step is incomplete, the final product will be a mixture, thus lowering the yield of the desired compound.[1] Ensuring sufficient oxidant or exposure to air (if it's an aerobic oxidation) is important.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[2] Using milder reagents and avoiding excessively acidic or basic conditions during the workup can prevent product degradation.[2]

Question: I'm observing significant impurity formation. How can I identify and minimize these side products?

Answer: A common impurity in this type of synthesis is the formation of imidazole (B134444) derivatives.[4] These can be difficult to separate from the desired pyrazine product.

  • Minimization: Careful control of reaction conditions is the best way to minimize side product formation. Running the reaction at the optimal temperature and avoiding excessively long reaction times can help.

  • Purification: Column chromatography is an effective method for removing polar impurities like imidazoles.[1][4] Passing an organic extract of the crude product through a short column of silica (B1680970) gel can retain the more polar imidazole impurities.[1][4]

Question: What is the most effective method for purifying the final product?

Answer: For solid pyrazine derivatives, a combination of chromatography and recrystallization is often most effective.

  • Column Chromatography: Purification of the crude product by column chromatography on silica gel is a standard and effective method.[1][2] A common eluent system is a mixture of petroleum ether and ethyl acetate (B1210297) or hexane (B92381) and ethyl acetate.[2][4]

  • Recrystallization: Following chromatography, recrystallization can be used to obtain a highly pure product.[2] A slow evaporation of a methanol (B129727)/acetonitrile (MeOH/CH3CN) solution has been used to obtain crystals suitable for X-ray analysis.[5][6][7]

Frequently Asked Questions (FAQs)

Question: What is the most common synthetic route for this compound?

Answer: The most common and classical method for synthesizing pyrazine derivatives is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[2][3] For this compound, this involves the reaction of 2,2'-pyridil (B1585533) with ethylenediamine (B42938). This reaction first forms a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic this compound product.[2][3]

Question: What are the key starting materials for this synthesis?

Answer: The primary starting materials are 2,2'-pyridil (an α-diketone) and ethylenediamine (a 1,2-diamine).

Question: How should the reaction progress be monitored?

Answer: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] This allows you to observe the consumption of the starting materials and the formation of the product, helping to determine the optimal reaction time.

Question: What analytical techniques are typically used to characterize the final product?

Answer: The structure and purity of the synthesized this compound are typically confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural elucidation and purity assessment.[8] The melting point of the compound is also a key physical property that can be compared to literature values (168-170 °C).[9]

Data Presentation

Table 1: Summary of Reaction Parameters for Pyrazine Synthesis
ParameterConditionPurpose/ConsiderationCommon Pitfalls
Reactants 2,2'-Pyridil, EthylenediamineHigh purity is essential for good yield and minimal side products.Impure reagents lead to side reactions.[1]
Solvent Methanol, EthanolSolubilizes reactants and facilitates the reaction.Solvent choice can impact reaction rate and selectivity.[2]
Catalyst Potassium tert-butoxide (tBuOK)A catalytic amount of base can promote the condensation.[1]Incorrect catalyst or amount can lead to side reactions or no reaction.
Temperature Room Temperature to RefluxControls the rate of reaction.Excessively high temperatures can cause product degradation.[2]
Reaction Time Varies (monitor by TLC)Ensure the reaction goes to completion.[1]Insufficient time leads to low yield; excessive time can increase byproduct formation.[2]
Workup Evaporation under reduced pressureTo remove the solvent and isolate the crude product.[1][2]Harsh workup conditions can degrade the product.[2]
Purification Silica Gel ChromatographyTo separate the desired product from impurities.[1][2]Improper solvent system may lead to poor separation.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol describes a generalized procedure for the synthesis of this compound via the condensation of 2,2'-pyridil and ethylenediamine.

Materials:

  • 2,2'-Pyridil

  • Ethylenediamine

  • Methanol (or Ethanol)

  • Potassium tert-butoxide (tBuOK) (optional, as catalyst)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2'-pyridil (1 equivalent) in methanol to create a homogeneous solution. Stir the solution using a magnetic stirrer.

  • Addition of Reagents: To the stirring solution, add ethylenediamine (1 equivalent). If a catalyst is used, add a catalytic amount of a base like potassium tert-butoxide.[1]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (2,2'-pyridil) is consumed.[1] Gentle heating may be applied to increase the reaction rate if necessary.

  • Workup: Once the reaction is complete, evaporate the methanol under reduced pressure to obtain the crude product.[1][2]

  • Purification: Purify the crude product by column chromatography on silica gel.[1][2]

    • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate) and pack the column.[2]

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

    • Elute the column with the solvent mixture, collecting fractions.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield the purified this compound. Characterize the final product by NMR, MS, and melting point determination.

Visualizations

Reaction Pathway for this compound Synthesis

ReactionPathway Reactants 2,2'-Pyridil + Ethylenediamine Intermediate Dihydropyrazine Intermediate Reactants->Intermediate Condensation/ Cyclization Product This compound Intermediate->Product Oxidation (-2H)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve 2,2'-Pyridil B 2. Add Ethylenediamine A->B C 3. Reaction (Monitor by TLC) B->C D 4. Evaporate Solvent C->D E 5. Column Chromatography D->E F 6. Combine Pure Fractions & Evaporate E->F G 7. Characterize (NMR, MS, mp) F->G

Caption: General experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting rect_node rect_node start Low Yield? purity Purity of Reagents OK? start->purity conditions Reaction Conditions Optimal? purity->conditions Yes purify_reagents Purify Starting Materials purity->purify_reagents No oxidation Oxidation Complete? conditions->oxidation Yes optimize Optimize Temp, Time, Solvent conditions->optimize No ensure_oxidation Ensure Oxidizing Environment oxidation->ensure_oxidation No end_node Yield Improved oxidation->end_node Yes purify_reagents->end_node optimize->end_node ensure_oxidation->end_node

Caption: Decision tree for troubleshooting low reaction yield.

References

troubleshooting low yields in the preparation of 2,3-bis(2-pyridyl)pyrazine metal complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-bis(2-pyridyl)pyrazine (DPP) metal complexes.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of DPP and its metal complexes, offering potential causes and solutions in a direct question-and-answer format.

Q1: My yield of the this compound (DPP) ligand is very low. What are the common causes and how can I improve it?

Low yields in the synthesis of the DPP ligand can arise from several factors:

  • Incomplete Reaction: The condensation reaction between the 1,2-diamine and 1,2-dicarbonyl precursors may not have gone to completion.

    • Solution: Consider extending the reaction time or moderately increasing the reaction temperature to drive the reaction forward. Ensure efficient stirring to improve homogeneity.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can significantly impact the yield.

    • Solution: A screening of different solvents might be necessary. For similar pyrazine (B50134) syntheses, switching solvents has been shown to dramatically affect yields.[1]

  • Side Reactions: The formation of byproducts can consume starting materials, thus reducing the yield of the desired DPP ligand.

    • Solution: Analyze the crude product to identify potential side products. Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can help minimize side reactions.[1]

  • Product Degradation: The DPP ligand, like other pyrazine derivatives, can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. For instance, avoid highly acidic or basic conditions during the workup if your product shows signs of degradation.[1]

  • Purification Issues: Product loss during purification steps like recrystallization or chromatography is a common cause of low isolated yields.

    • Solution: Optimize your purification protocol. For column chromatography, carefully select the stationary and mobile phases to ensure good separation and recovery. For recrystallization, use a minimal amount of a suitable solvent.

Q2: I am struggling with the formation of the DPP metal complex, and the yield is poor. What should I investigate?

Low yields in the formation of DPP metal complexes can be attributed to several factors related to the ligand, the metal salt, and the reaction conditions:

  • Purity of the DPP Ligand: Impurities in the DPP ligand can interfere with complex formation.

    • Solution: Ensure the DPP ligand is of high purity before use. Recrystallization or column chromatography are effective purification methods.[2] Characterize the purified ligand by techniques like NMR and melting point to confirm its identity and purity.[2]

  • Incorrect Metal-to-Ligand Ratio: The stoichiometry between the metal salt and the DPP ligand is crucial for obtaining the desired complex.

    • Solution: The optimal metal-to-ligand ratio can vary depending on the metal and the desired coordination number.[3][4] While a 1:1 or 1:2 ratio is common, it is advisable to consult literature for similar complexes or perform stoichiometric studies to determine the ideal ratio for your specific system.[5]

  • Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the successful formation of the complex.

    • Solution: Some complexation reactions require heating to overcome activation barriers. Monitor the reaction progress by techniques like TLC or UV-Vis spectroscopy to determine the optimal reaction time. The choice of solvent is also critical as it must dissolve both the ligand and the metal salt and be suitable for the reaction temperature.

  • Nature of the Metal Salt: The counter-ion of the metal salt can influence the solubility and reactivity of the metal center.

    • Solution: If you are experiencing issues with a particular metal salt, consider using a different salt of the same metal with a more weakly coordinating anion (e.g., triflate, perchlorate).

  • Atmosphere: Some metal ions are sensitive to air and may oxidize, preventing the formation of the desired complex.

    • Solution: For air-sensitive reactions, it is essential to use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My final metal complex product is impure. What are the likely impurities and how can I remove them?

Impurities in the final product can include unreacted starting materials, byproducts from side reactions, or partially formed complexes.

  • Unreacted Ligand or Metal Salt: These are the most common impurities.

    • Solution: Purification by column chromatography is often effective in separating the desired complex from unreacted starting materials.[6] Recrystallization can also be used if a suitable solvent system is found where the solubility of the complex and impurities differ significantly.

  • Byproducts: Unwanted side products can sometimes form during the reaction.

    • Solution: Characterization of the impurities (e.g., by mass spectrometry or NMR) can provide insights into the side reactions occurring. Adjusting the reaction conditions as mentioned previously can help to minimize their formation. Subsequent purification will then be more straightforward.

  • Solvent Molecules: Solvent molecules can be incorporated into the crystal lattice of the complex.

    • Solution: Drying the product under vacuum, sometimes with gentle heating, can remove residual solvent. If the solvent is strongly coordinated, recrystallization from a different solvent system may be necessary.

Data on Reaction Conditions and Yields

The following table summarizes yields for the synthesis of various metal complexes of DPP and related ligands under different reaction conditions, as reported in the literature. This data can serve as a reference for optimizing your own experimental setup.

Metal PrecursorLigandSolventTemperature (°C)Time (h)Yield (%)Reference
[Ru(4,4′-dmb)₂Cl₂]∙2H₂OFIPEthylene glycol180 (Microwave)0.2548[7]
[Ru(4,4′-dmb)₂Cl₂]∙2H₂O1-NIPEthylene glycol180 (Microwave)0.2540[7]
[Ru(4,4′-dmb)₂Cl₂]∙2H₂O2-NIPEthylene glycol180 (Microwave)0.2545[7]
[Ru(4,4′-dmb)₂Cl₂]∙2H₂OAIPEthylene glycol180 (Microwave)0.2555[7]
Pd(NO₃)₂·2H₂O2,3-di-2-pyridylpyrazineAcetoneRoom Temperature1-[8]
Ru precursordqpyz ligandAcetonitrileRefluxOvernight18[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (DPP) Ligand

The synthesis of the DPP ligand is typically achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A general procedure is outlined below:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Diamine: To the stirred solution, add an equimolar amount of the 1,2-diamine precursor.

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.[2]

Protocol 2: Synthesis of a Ruthenium(II)-DPP Complex

This protocol provides a general method for the synthesis of a Ru(II) complex with the DPP ligand.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor (e.g., [Ru(bpy)₂Cl₂]·2H₂O) in a suitable degassed solvent (e.g., ethanol, ethanol/water mixture).

  • Ligand Addition: Add a stoichiometric amount of the this compound (DPP) ligand to the solution.

  • Reaction: Heat the reaction mixture to reflux for several hours. The color of the solution will typically change as the complex forms. Monitor the reaction by TLC or UV-Vis spectroscopy.

  • Isolation: After cooling to room temperature, the product may be precipitated by the addition of a saturated aqueous solution of a salt with a non-coordinating anion, such as KPF₆.

  • Purification: Collect the precipitate by filtration, wash it with water and then a non-polar solvent like diethyl ether, and dry it under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the troubleshooting workflow for low yields and a general experimental workflow for the synthesis of DPP metal complexes.

TroubleshootingWorkflow cluster_start cluster_problem_identification Problem Identification cluster_ligand_synthesis Ligand (DPP) Synthesis Issues cluster_complex_formation Complex Formation Issues cluster_solutions_ligand Solutions for Ligand Synthesis cluster_solutions_complex Solutions for Complex Formation cluster_end start Low Yield Observed problem Identify Stage of Low Yield start->problem ligand_synthesis Low Yield in Ligand Synthesis problem->ligand_synthesis Ligand Stage complex_formation Low Yield in Complex Formation problem->complex_formation Complexation Stage incomplete_reaction Incomplete Reaction? ligand_synthesis->incomplete_reaction suboptimal_conditions Suboptimal Conditions? ligand_synthesis->suboptimal_conditions purification_loss Purification Loss? ligand_synthesis->purification_loss solution_time_temp Increase Time/Temp incomplete_reaction->solution_time_temp Yes solution_solvent_catalyst Screen Solvents/Catalysts suboptimal_conditions->solution_solvent_catalyst Yes solution_purification Optimize Purification purification_loss->solution_purification Yes impure_ligand Impure Ligand? complex_formation->impure_ligand incorrect_ratio Incorrect Stoichiometry? complex_formation->incorrect_ratio reaction_conditions Poor Reaction Conditions? complex_formation->reaction_conditions solution_purify_ligand Purify Ligand impure_ligand->solution_purify_ligand Yes solution_ratio Optimize M:L Ratio incorrect_ratio->solution_ratio Yes solution_conditions Optimize Temp/Time/Solvent reaction_conditions->solution_conditions Yes end Improved Yield solution_time_temp->end solution_solvent_catalyst->end solution_purification->end solution_purify_ligand->end solution_ratio->end solution_conditions->end

Caption: Troubleshooting workflow for low yields.

ExperimentalWorkflow cluster_ligand_synthesis Part 1: Ligand Synthesis cluster_complex_formation Part 2: Complex Formation cluster_end start_ligand Start: Precursors reaction_ligand Condensation Reaction start_ligand->reaction_ligand workup_ligand Workup & Isolation reaction_ligand->workup_ligand purification_ligand Purification (Recrystallization/Chromatography) workup_ligand->purification_ligand characterization_ligand Characterization (NMR, MS, MP) purification_ligand->characterization_ligand start_complex Start: Purified DPP & Metal Salt characterization_ligand->start_complex reaction_complex Complexation Reaction start_complex->reaction_complex isolation_complex Isolation/Precipitation reaction_complex->isolation_complex purification_complex Purification (Washing, Recrystallization) isolation_complex->purification_complex characterization_complex Characterization (UV-Vis, NMR, MS, X-ray) purification_complex->characterization_complex end Final Product: Pure Metal Complex characterization_complex->end

Caption: General experimental workflow.

References

Technical Support Center: 2,3-bis(2-pyridyl)pyrazine (dpp) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,3-bis(2-pyridyl)pyrazine (dpp) Complexes. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with dpp complexes in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development activities.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with dpp complexes.

Question: My dpp complex solution changes color over time, even in the dark. What could be the cause?

Answer: A gradual color change in your dpp complex solution, even when protected from light, often suggests thermal decomposition or hydrolysis. The stability of these complexes can be influenced by several factors:

  • Metal Ion: The nature of the central metal ion significantly impacts the stability of the complex.[1][2][3]

  • Solvent: The solvent system can affect the stability of the complex. Polar solvents may facilitate the dissociation of ligands or hydrolysis.[1][2]

  • pH: The pH of the solution can lead to protonation or deprotonation of the dpp ligand or hydrolysis of the metal center, affecting the complex's stability.[4][5]

  • Temperature: Elevated temperatures can accelerate the decomposition of the complex.[6][7][8]

Troubleshooting Steps:

  • Characterize the "New" Species: Use techniques like UV-Vis or NMR spectroscopy to identify the decomposition products.

  • Solvent and pH Optimization: If possible, experiment with different solvents or buffer the solution to a pH where the complex is known to be more stable.

  • Temperature Control: Store solutions at lower temperatures (e.g., in a refrigerator or freezer, if solubility permits) to slow down decomposition.

Question: I am observing a rapid degradation of my dpp complex when exposed to light. What is happening and how can I prevent it?

Answer: Rapid degradation upon light exposure is likely due to photodegradation. Many dpp complexes, especially those with ruthenium, are photosensitive and can undergo ligand dissociation or redox reactions when excited by light.[9]

Preventative Measures:

  • Work in Low-Light Conditions: Handle the complex and its solutions in a dark room or under red light to minimize light exposure.

  • Use Amber Glassware: Store solutions in amber-colored vials or wrap containers in aluminum foil to block out light.

  • Degas Solvents: The presence of oxygen can sometimes exacerbate photodegradation. Using degassed solvents may improve stability.

Question: My NMR spectrum shows broad peaks or the appearance of new signals over time. How do I interpret this in terms of stability?

Answer: Broadening of NMR peaks can indicate a dynamic equilibrium process, such as ligand exchange with the solvent or another species in the solution.[10] The appearance of new signals over time is a clear indication of decomposition, where new chemical species are being formed.[11][12][13]

Diagnostic Workflow:

Caption: Troubleshooting workflow for NMR spectral changes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of dpp metal complexes in solution?

A1: The stability of dpp metal complexes is primarily influenced by:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion are critical. Higher charge and smaller ionic radius generally lead to more stable complexes.[1][2][3]

  • Ligand Properties: The basicity and chelating effect of the dpp ligand contribute significantly to complex stability.

  • Environmental Conditions: pH, solvent polarity, temperature, and light exposure can all impact the stability of the complex in solution.[1][2][4][5]

Q2: How can I quantitatively measure the stability of my dpp complex?

A2: The thermodynamic stability of a complex in solution is typically quantified by its stability constant (or formation constant). Common methods for determining stability constants include:

  • Spectrophotometric Titration (UV-Vis): This method involves monitoring the changes in the absorbance of the solution as the metal-to-ligand ratio is varied.[14][15]

  • Potentiometric Titration: This technique measures the change in the potential of an electrode in response to changes in the concentration of free metal ions or protons during complex formation.

  • NMR Spectroscopy: Can be used to determine the concentrations of different species at equilibrium.

Q3: Are there any general guidelines for selecting a suitable solvent for dpp complexes to enhance stability?

A3: The choice of solvent can be critical. Here are some general guidelines:

  • Aprotic vs. Protic Solvents: Protic solvents (like water or alcohols) can sometimes participate in hydrolysis or ligand exchange reactions, potentially destabilizing the complex. Aprotic solvents (like acetonitrile (B52724) or dichloromethane) are often preferred.[1][2]

  • Coordinating vs. Non-coordinating Solvents: Solvents that can coordinate to the metal center may compete with the dpp ligand, leading to instability. Non-coordinating solvents are generally a better choice for maintaining the integrity of the complex.

Quantitative Stability Data

The following tables summarize available quantitative data on the stability of dpp and related complexes.

Table 1: Thermal Decomposition Data for Pyrazine-based Copper(II) Complexes

ComplexDecomposition Onset (°C)Final Product
Cu(2,3-pdc)·1/2H₂O~200CuO
Cu(2,3-Hpdc)₂·2H₂O~220CuO
Cu(2,3-Hpdc)₂(ron)₂~250CuO
Data adapted from Chemical Papers.[8]

Table 2: Formation Constants for Manganese(II) Complexes with Pyrazine and Related Ligands

Ligandlog β₁₁₀
Pyrazine4.6 ± 0.1
Quinoxaline5.9 ± 0.1
Phenazine6.0 ± 0.1
Data from a spectrophotometric equilibrium study.[16]

Experimental Protocols

Protocol 1: Monitoring dpp Complex Stability using UV-Vis Spectroscopy

This protocol outlines a general method for monitoring the stability of a dpp complex in a specific solvent over time.

  • Preparation of Stock Solution: Prepare a stock solution of your dpp complex of a known concentration in the desired solvent.

  • Sample Preparation: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Spectrum Acquisition: Immediately after preparation, record the UV-Vis spectrum of the sample solution. This will serve as your time-zero reference.

  • Incubation: Store the sample under the desired experimental conditions (e.g., specific temperature, light or dark).

  • Time-Course Measurements: At regular intervals (e.g., every hour, day, or week), record the UV-Vis spectrum of the sample.

  • Data Analysis: Plot the absorbance at a key wavelength (e.g., the λ_max of the complex) as a function of time to observe any changes. The appearance of new peaks or a decrease in the main peak can indicate decomposition.

UV_Vis_Stability_Workflow A Prepare Stock Solution of dpp Complex B Dilute to Working Concentration A->B C Record Initial UV-Vis Spectrum (t=0) B->C D Incubate Sample under Experimental Conditions C->D E Record UV-Vis Spectra at Regular Intervals D->E E->D Continue Incubation F Analyze Spectral Changes Over Time E->F NMR_Decomposition_Study start Prepare NMR Sample of dpp Complex initial_spec Acquire Initial ¹H NMR Spectrum start->initial_spec induce_decomp Induce Decomposition (e.g., heat, light) initial_spec->induce_decomp monitor_spec Acquire Spectra Over Time initial_spec->monitor_spec No (Spontaneous) induce_decomp->monitor_spec Yes analyze_spec Analyze New Signals monitor_spec->analyze_spec identify_prod Identify Decomposition Products (e.g., free ligand) analyze_spec->identify_prod end Determine Decomposition Pathway identify_prod->end

References

Technical Support Center: Purification of Crude 2,3-bis(2-pyridyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2,3-bis(2-pyridyl)pyrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most frequently employed and effective methods for the purification of crude this compound are column chromatography and recrystallization. Sublimation is another potential technique, particularly for achieving high purity on a smaller scale. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from the starting materials and potential side reactions during its synthesis. Common synthesis routes involve the condensation of a dicarbonyl compound (like di-2-pyridylglyoxal) with a diamine (such as ethylenediamine). Therefore, potential impurities could include:

  • Unreacted starting materials: di-2-pyridylglyoxal and ethylenediamine.

  • Side-products: Imidazole derivatives can sometimes form as byproducts in pyrazine (B50134) synthesis.

  • Polymeric materials: Over-condensation or side reactions can lead to the formation of polymeric impurities.

  • Solvent residues: Residual solvents from the reaction and initial work-up steps.

Q3: How do I choose the best purification technique for my needs?

A3: The selection of the optimal purification technique hinges on several factors:

  • For removal of a wide range of impurities: Column chromatography is generally the most versatile method.

  • For high-purity crystalline solids: Recrystallization is an excellent choice, provided a suitable solvent system can be identified.

  • For removing volatile impurities or for final high-purity polishing: Sublimation can be effective if the compound is thermally stable.

A combination of techniques, such as column chromatography followed by recrystallization, often yields the best results.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Issue Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a different solvent or a solvent mixture. For this compound, consider polar solvents like methanol (B129727) or ethanol, or mixtures such as methanol/diethyl ether.
The compound "oils out" instead of crystallizing. The solution is too concentrated, or the cooling is too rapid.Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
No crystals form upon cooling. The solution is not saturated enough, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
The recovered crystals are still impure. The chosen solvent dissolves some of the impurities, or the crystals are not washed properly.Try a different recrystallization solvent. Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of the desired compound from impurities. The eluent (mobile phase) polarity is too high or too low.Adjust the solvent ratio. For silica (B1680970) gel chromatography of this compound, a gradient of increasing polarity, such as starting with dichloromethane (B109758) (DCM) and gradually adding acetone (B3395972) or ethyl acetate (B1210297), can be effective.[1]
The compound is not eluting from the column. The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For highly retained compounds, adding a small percentage of methanol to the eluent can be effective.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as hexane (B92381)/ethyl acetate in a high hexane ratio.
Streaking or tailing of the compound band. The column is overloaded, or the compound is interacting strongly with the stationary phase.Reduce the amount of crude material loaded onto the column. Adding a small amount of a polar modifier like triethylamine (B128534) to the eluent can sometimes reduce tailing for basic compounds like pyrazines.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material. A methanol/diethyl ether solvent system has been reported for the recrystallization of a palladium complex of this ligand and can be a good starting point.[2][3]

Materials:

  • Crude this compound

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely. The solution should be near saturation.

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • If crystals do not form, slowly add diethyl ether dropwise until the solution becomes slightly turbid. Allow the solution to stand undisturbed.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Quantitative Data (Illustrative):

ParameterValue
Starting Material Purity~85%
Solvent SystemMethanol / Diethyl Ether
Yield70-85%
Final Purity>98% (by HPLC)
Column Chromatography of this compound

This protocol describes a standard silica gel column chromatography for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Acetone or Ethyl Acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the column by packing silica gel in a suitable non-polar solvent (e.g., hexane).

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude material onto a small amount of silica gel and dry it.

  • Carefully load the dried silica with the adsorbed compound onto the top of the prepared column.

  • Begin elution with 100% dichloromethane.

  • Gradually increase the polarity of the eluent by adding increasing proportions of acetone or ethyl acetate (e.g., 1%, 2%, 5%, 10% acetone in DCM).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Illustrative):

ParameterValue
Stationary PhaseSilica Gel
Mobile PhaseDichloromethane / Acetone Gradient
Yield60-80%
Final Purity>99% (by HPLC)

Visualizations

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel, DCM/Acetone) Crude_Product->Column_Chromatography Recrystallization Recrystallization (MeOH/Ether) Column_Chromatography->Recrystallization Optional Polishing Step Purity_Analysis Purity Analysis (HPLC, NMR) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Logic Start Purification Issue Encountered Identify_Technique Identify Purification Technique Start->Identify_Technique Recrystallization_Issue Recrystallization Issue Identify_Technique->Recrystallization_Issue Recrystallization Chromatography_Issue Chromatography Issue Identify_Technique->Chromatography_Issue Column Chromatography Consult_Recrystallization_Guide Consult Recrystallization Troubleshooting Guide Recrystallization_Issue->Consult_Recrystallization_Guide Consult_Chromatography_Guide Consult Chromatography Troubleshooting Guide Chromatography_Issue->Consult_Chromatography_Guide Optimize_Protocol Optimize Protocol (Solvent, Temperature, etc.) Consult_Recrystallization_Guide->Optimize_Protocol Consult_Chromatography_Guide->Optimize_Protocol Successful_Purification Successful Purification Optimize_Protocol->Successful_Purification

Caption: Logical flow for troubleshooting purification issues.

References

Technical Support Center: Resolving Broad NMR Peaks in 2,3-bis(2-pyridyl)pyrazine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering broad peaks in the NMR spectra of 2,3-bis(2-pyridyl)pyrazine (DPP) complexes. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common experimental challenges.

Troubleshooting Guide: From Broad Peaks to Sharp Signals

Experiencing broad, poorly resolved peaks in the NMR spectrum of your DPP complex can be attributed to several factors, ranging from sample preparation to the inherent chemical nature of the complex. Follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Initial Assessment of the NMR Spectrum and Sample

  • Question: Are all peaks in the spectrum broad, or only those corresponding to the DPP complex?

    • All peaks are broad: This often points to a problem with the NMR instrument or the sample preparation in general.

      • Action: Check the instrument's shimming. Poor shimming leads to an inhomogeneous magnetic field, causing all peaks to broaden.[1][2] Re-shim the instrument or ask an experienced user for assistance.

      • Action: Evaluate the sample's concentration and solubility. Highly concentrated or poorly dissolved samples can lead to broad peaks due to increased viscosity or inhomogeneity.[1][2] Try diluting the sample or using a different deuterated solvent in which the complex is more soluble.

    • Only the complex's peaks are broad: This suggests the broadening is due to the chemical or physical properties of your specific DPP complex. Proceed to Step 2.

Step 2: Investigating Chemical and Physical Causes of Peak Broadening

Broadening of only the analyte signals can often be attributed to paramagnetism, chemical exchange phenomena, or quadrupolar effects from the nitrogen atoms in the DPP ligand.

  • Is your metal center paramagnetic?

    • Many transition metal complexes have unpaired electrons, making them paramagnetic. This is a very common cause of significant peak broadening and large chemical shift ranges.[3][4]

    • Action: Perform Variable-Temperature (VT) NMR. Acquiring spectra at different temperatures can help sharpen signals.[5][6][7][8] For paramagnetic complexes, changing the temperature alters the relaxation rates, which can lead to sharper lines.[9]

    • Action: Consider ¹³C or ²H NMR. If ¹H NMR signals are broadened beyond detection, ¹³C NMR may still provide useful information as the effect of the paramagnetic center is often less pronounced for carbon nuclei.[10] Deuterating the DPP ligand can also lead to significantly narrower signals in the ²H NMR spectrum.[9]

  • Could your complex be undergoing chemical exchange?

    • DPP complexes can be fluxional, meaning they undergo reversible intramolecular processes like conformational changes or ligand rearrangement on the NMR timescale.[11][12][13] This dynamic exchange can cause peaks to broaden, especially at intermediate exchange rates.[2][14]

    • Action: Run Variable-Temperature (VT) NMR. This is the primary method to investigate fluxional processes.[8][14]

      • At low temperatures , the exchange slows down, and you may observe sharp signals for individual conformations.

      • At high temperatures , the exchange may become very fast, resulting in a single, sharp, averaged signal.

      • At intermediate temperatures , you will observe broad, coalesced peaks.[14]

  • Are you observing quadrupolar broadening?

    • The nitrogen atoms (¹⁴N) in the pyrazine (B50134) and pyridine (B92270) rings of the DPP ligand have a nuclear quadrupole moment. Coupling to this quadrupole can lead to broadening of nearby proton signals.[5]

    • Action: Change the solvent. The choice of solvent can influence the electronic environment around the nitrogen atoms and affect the quadrupolar relaxation, potentially leading to sharper signals.[5]

    • Action: Adjust the temperature. Temperature changes can also affect the relaxation rates associated with quadrupolar nuclei.[5]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows very broad, almost undetectable peaks, but mass spectrometry confirms the complex is present. What should I do?

A1: This is a classic sign of a paramagnetic complex. The unpaired electrons on the metal center cause very rapid relaxation of nearby protons, leading to extreme broadening.

  • Primary Recommendation: Acquire a Variable-Temperature (VT) NMR spectrum. Changing the temperature can sometimes sharpen the signals enough to be observed.

  • Alternative Approaches:

    • Acquire a ¹³C NMR spectrum. Carbon signals are often less affected by paramagnetism and may still be observable.[10]

    • If possible, synthesize a version of the DPP ligand that is deuterated. The corresponding ²H NMR signals will be significantly narrower.[9]

    • Check the magnetic moment of your sample using the Evans method to confirm paramagnetism.[15]

Q2: I see some sharp peaks and some broad peaks for my DPP complex in the same spectrum. What does this indicate?

A2: This suggests a dynamic process, such as chemical exchange or restricted rotation, is occurring within the molecule. Protons in different parts of the molecule will be affected differently.

  • Likely Cause: You are in an intermediate exchange regime on the NMR timescale.

  • Troubleshooting: Run a VT-NMR experiment. You should see the broad peaks sharpen at either higher or lower temperatures as you move into the fast or slow exchange regime, respectively.[14]

Q3: Can the choice of deuterated solvent affect peak broadening?

A3: Absolutely. The solvent can influence peak width in several ways:

  • Viscosity: More viscous solvents can slow molecular tumbling, leading to broader peaks.[2]

  • Solubility: Poor solubility can cause sample inhomogeneity and broad lines.[1]

  • Coordination: A coordinating solvent (like DMSO-d₆ or pyridine-d₅) might interact with the metal center, potentially changing the geometry, electronic structure, or dynamic behavior of the complex.[15]

  • Quadrupolar Effects: The solvent can alter the electronic environment around the nitrogen atoms of the DPP ligand, affecting quadrupolar broadening.[5]

  • Troubleshooting: If you observe broad peaks, try acquiring the spectrum in a different solvent (e.g., switch from CDCl₃ to acetone-d₆ or benzene-d₆).[1]

Q4: How do I differentiate between broadening caused by paramagnetism and broadening from chemical exchange?

A4: While both can cause broad peaks, VT-NMR experiments can often distinguish between them.

  • Paramagnetism: Linewidths in paramagnetic complexes are generally temperature-dependent. Often, increasing the temperature can lead to some sharpening, but the peaks may remain broader than in a typical diamagnetic compound. The chemical shift range is also often very large.[3]

  • Chemical Exchange: The effect of temperature is often more dramatic. You will typically see a transition from slow exchange (sharp peaks) through intermediate exchange (broad peaks) to fast exchange (sharp, averaged peak) as the temperature is increased.[14] The coalescence temperature, where peaks merge, is a key indicator of a dynamic process.[14]

Data and Experimental Protocols

Table 1: Troubleshooting Summary for Broad NMR Peaks
Symptom Potential Cause Primary Action Secondary Action(s)
All peaks in the spectrum are broadPoor shimming, sample inhomogeneityRe-shim the magnetCheck sample solubility, dilute the sample
Only complex peaks are broad and shifted over a wide rangeParamagnetismConfirm paramagnetism (e.g., Evans method)Run VT-NMR, acquire ¹³C or ²H NMR
Some peaks of the complex are sharp, others are broadChemical Exchange (Fluxionality)Run VT-NMR to find slow/fast exchange regimesUse 2D-EXSY NMR to confirm exchange pathways
Peaks of protons near pyridine/pyrazine rings are broad¹⁴N Quadrupolar BroadeningChange solventAcquire spectrum at a different temperature
Sample is highly concentratedIncreased viscosity, aggregationDilute the sampleUse a less viscous solvent
Experimental Protocol: Variable-Temperature (VT) NMR

Variable-Temperature NMR is a powerful technique to study dynamic processes and sharpen peaks in certain systems.[8][14]

  • Sample Preparation: Prepare your sample as you would for a standard NMR experiment, ensuring it is fully dissolved in the chosen deuterated solvent. The solvent's freezing and boiling points will determine the accessible temperature range.

  • Instrument Setup:

    • Choose an initial temperature (e.g., room temperature, 298 K).

    • Allow the instrument's temperature control unit to equilibrate at the set temperature for 5-10 minutes before acquiring data. This ensures thermal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Increase or decrease the temperature in increments (e.g., 10-20 K).

    • At each new temperature, allow the system to equilibrate again before acquiring another spectrum.

  • Data Analysis:

    • Stack the spectra and observe changes in chemical shifts, peak multiplicity, and linewidths as a function of temperature.

    • Look for coalescence points, where two or more peaks merge into one broad signal, which is indicative of an intermediate exchange rate.[14]

    • Note any sharpening or further broadening of peaks, which provides insight into the underlying physical or chemical processes.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical flow of troubleshooting broad NMR peaks and the potential causes.

Troubleshooting_Workflow start Broad NMR Peaks Observed q1 Are all peaks broad? start->q1 instrument_issue Instrument/General Sample Issue q1->instrument_issue Yes complex_issue Complex-Specific Issue q1->complex_issue No shim Check Shimming instrument_issue->shim concentration Check Concentration/Solubility instrument_issue->concentration q2 Is the metal paramagnetic? complex_issue->q2 paramagnetism Paramagnetism q2->paramagnetism Yes q3 Is the complex fluxional? q2->q3 No vt_nmr Run Variable-Temperature NMR paramagnetism->vt_nmr exchange Chemical Exchange q3->exchange Yes quadrupolar Quadrupolar Broadening q3->quadrupolar No/Unsure exchange->vt_nmr change_solvent Change Solvent quadrupolar->change_solvent change_solvent->vt_nmr

Caption: Troubleshooting workflow for broad NMR signals.

Causes_of_Broadening cluster_chemical Chemical/Physical Properties cluster_experimental Experimental Factors broad_peaks Broad NMR Peaks paramagnetism Paramagnetism (Unpaired Electrons) broad_peaks->paramagnetism exchange Chemical Exchange (Fluxionality) broad_peaks->exchange quadrupolar Quadrupolar Effects (e.g., from ¹⁴N) broad_peaks->quadrupolar shimming Poor Shimming broad_peaks->shimming concentration High Concentration/ Aggregation broad_peaks->concentration solubility Poor Solubility broad_peaks->solubility viscosity High Solvent Viscosity broad_peaks->viscosity

Caption: Common causes of NMR peak broadening.

References

Technical Support Center: Enhancing the Solubility of 2,3-bis(2-pyridyl)pyrazine (DPP) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-bis(2-pyridyl)pyrazine (DPP) metal complexes. The focus is on strategies to overcome the common challenge of poor solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My DPP metal complex has precipitated out of my desired solvent. How can I get it back into solution?

A1: Immediate precipitation upon dissolution suggests that the complex is poorly soluble in your chosen solvent. Here’s a systematic approach to address this:

  • Solvent Screening: The first step is to perform a small-scale solvent screening. Test the solubility of a few milligrams of your complex in a range of solvents with varying polarities. It is often observed that polar aprotic solvents are suitable for DPP complexes.

  • Sonication and Heating: Gentle sonication or heating can sometimes help to redissolve a precipitated complex. However, be cautious as excessive heat can lead to decomposition.

  • pH Adjustment: If your complex or ligand has acidic or basic functional groups, adjusting the pH of the solution can significantly alter its solubility.

  • Counter-ion Exchange: For ionic complexes, the nature of the counter-ion plays a crucial role in solubility. If your complex has a large, non-coordinating anion like hexafluorophosphate (B91526) (PF₆⁻) and is insoluble in polar solvents, consider exchanging it for a smaller, more hydrophilic anion like chloride (Cl⁻) or triflate (CF₃SO₃⁻).

Q2: I've synthesized a new DPP metal complex, but I'm struggling to purify it due to its low solubility in common chromatography solvents.

A2: Purification of poorly soluble complexes can be challenging. Here are a few strategies:

  • Soxhlet Extraction: If the complex is thermally stable, Soxhlet extraction can be an effective purification method for compounds with very low solubility.

  • Hot Filtration/Recrystallization: Attempt recrystallization from a high-boiling point solvent in which the complex shows some solubility at elevated temperatures. The principle is to dissolve the complex in a minimal amount of hot solvent and then allow it to slowly cool, leaving impurities behind in the mother liquor.

  • Ligand Modification for Purification: If purification of the final complex is proving too difficult, consider if it's possible to perform the purification on a more soluble precursor. For instance, you could purify the functionalized, more soluble DPP ligand before complexation with the metal.

Q3: My DPP complex is intended for a biological application, but it is not soluble enough in aqueous media for in vitro assays.

A3: Enhancing aqueous solubility is a common requirement for biological applications. The most effective approach is to introduce hydrophilic functional groups onto the DPP ligand.

  • Sulfonation: Introducing sulfonate groups (-SO₃H) is a highly effective way to dramatically increase water solubility. This is typically achieved by treating the parent ligand with a sulfonating agent.

  • Carboxylation: Adding carboxylic acid groups (-COOH) also enhances water solubility, particularly at neutral or basic pH where they are deprotonated.

  • Ethylene Glycol Chains: Attaching short polyethylene (B3416737) glycol (PEG) chains to the ligand can improve water solubility and can also improve the pharmacokinetic properties of the final complex.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low solubility of this compound metal complexes?

A1: The low solubility of these complexes often stems from the planar and aromatic nature of the this compound (DPP) ligand. This planarity can lead to strong intermolecular π-π stacking interactions in the solid state, making it difficult for solvent molecules to effectively solvate the complex. The overall charge of the complex and the nature of the counter-ions also play a significant role.

Q2: What are the main strategies to permanently enhance the solubility of DPP metal complexes?

A2: There are two primary strategies to improve the solubility of DPP metal complexes:

  • Ligand Modification: This is often the most effective approach and involves covalently attaching functional groups to the DPP ligand to alter its polarity.

    • To increase solubility in polar/aqueous solvents: Introduce hydrophilic groups such as sulfonates (-SO₃⁻), carboxylates (-COO⁻), or short polyethylene glycol (PEG) chains.

    • To increase solubility in non-polar organic solvents: Introduce lipophilic groups such as long alkyl chains.

  • Alteration of the Metal Complex:

    • Counter-ion Exchange: For ionic complexes, replacing a hydrophobic counter-ion (e.g., PF₆⁻) with a more hydrophilic one (e.g., Cl⁻, NO₃⁻) can improve solubility in polar solvents.

    • Formation of Cationic or Anionic Complexes: Neutral complexes are often less soluble than their charged counterparts. Designing the synthesis to produce a cationic or anionic complex can enhance solubility.

Q3: How can I quantitatively measure the solubility of my DPP metal complex?

A3: The "shake-flask" method is a common and reliable technique for determining the equilibrium solubility of a compound. The general procedure is as follows:

  • Add an excess amount of your complex to a known volume of the desired solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Determine the concentration of the dissolved complex in the filtrate/supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).

Quantitative Data on Solubility Enhancement

ComplexModificationSolventSolubility (g/L)Fold IncreaseReference Example
[Ru(dppz)₂(phen)]Cl₂ (dppz = dipyrido[3,2-a:2',3'-c]phenazine)Parent ComplexWater~0.1-Analogous System
[Ru(dppz-SO₃)₂(phen)]Cl₂Sulfonated LigandWater> 50> 500Analogous System

Detailed Experimental Protocols

Protocol 1: Synthesis of a Water-Soluble Sulfonated this compound Ligand

This protocol describes the sulfonation of the parent this compound (DPP) ligand to introduce sulfonic acid groups, thereby significantly increasing its aqueous solubility.

Materials:

  • This compound (DPP)

  • Fuming sulfuric acid (oleum, 20-30% SO₃)

  • Concentrated sulfuric acid

  • Barium carbonate or calcium carbonate

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, carefully add this compound.

  • Sulfonation: Cool the flask in an ice bath. Slowly and carefully add fuming sulfuric acid dropwise to the DPP with constant stirring. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours, followed by heating to 80-100°C for 4-6 hours to ensure complete sulfonation.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of barium carbonate or calcium carbonate until the pH is neutral. The sulfonated ligand will be in the form of its barium or calcium salt, which is soluble, while barium or calcium sulfate (B86663) will precipitate.

  • Isolation of the Sulfonated Ligand: Filter off the barium/calcium sulfate precipitate. To the filtrate containing the soluble salt of the sulfonated ligand, add a stoichiometric amount of sulfuric acid to precipitate the remaining barium/calcium as the sulfate salt. Filter again to obtain a solution of the free sulfonic acid derivative of DPP. The water can be removed under reduced pressure to yield the solid water-soluble ligand.

Protocol 2: Synthesis of a Water-Soluble Ruthenium Complex with a Sulfonated DPP Ligand

This protocol describes the synthesis of a water-soluble ruthenium complex using the sulfonated DPP ligand prepared in Protocol 1.

Materials:

  • Sulfonated this compound ligand

  • cis-[Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine)

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cis-[Ru(bpy)₂(Cl)₂] and a stoichiometric equivalent of the sulfonated DPP ligand in an ethanol/water mixture.

  • Complexation: Reflux the reaction mixture under an inert atmosphere for 4-6 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic metal-to-ligand charge transfer (MLCT) bands of the product.

  • Isolation and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid is the crude water-soluble ruthenium complex. Purification can be achieved by size-exclusion chromatography or dialysis to remove any unreacted starting materials.

Visualizations

Experimental_Workflow Experimental Workflow for Enhancing Solubility cluster_ligand_modification Ligand Modification cluster_complexation Metal Complexation Start Start with parent This compound (DPP) ligand Sulfonation Sulfonation using fuming sulfuric acid Start->Sulfonation Hydrophilic modification Carboxylation Introduction of carboxylic acid groups Start->Carboxylation Hydrophilic modification PEGylation Attachment of polyethylene glycol (PEG) chains Start->PEGylation Hydrophilic modification Modified_Ligand Purified water-soluble DPP ligand Sulfonation->Modified_Ligand Carboxylation->Modified_Ligand PEGylation->Modified_Ligand Reaction React modified ligand with metal precursor in a suitable solvent Modified_Ligand->Reaction Metal_Precursor Select metal precursor (e.g., cis-[Ru(bpy)2(Cl)2]) Metal_Precursor->Reaction Purification Purify the complex (e.g., chromatography, dialysis) Reaction->Purification Final_Product Water-soluble DPP metal complex Purification->Final_Product

Caption: Workflow for synthesizing water-soluble DPP metal complexes.

Logical_Relationships Strategies to Enhance Solubility cluster_strategies Enhancement Strategies cluster_ligand_options Ligand Modifications cluster_complex_options Complex Alterations Problem Poorly Soluble DPP Metal Complex Ligand_Modification Ligand Modification Problem->Ligand_Modification Complex_Alteration Complex Alteration Problem->Complex_Alteration Add_Hydrophilic Add Hydrophilic Groups (-SO3H, -COOH, PEG) Ligand_Modification->Add_Hydrophilic Add_Lipophilic Add Lipophilic Groups (Alkyl Chains) Ligand_Modification->Add_Lipophilic Counter_Ion Counter-ion Exchange (e.g., PF6- to Cl-) Complex_Alteration->Counter_Ion Change_Charge Create Cationic or Anionic Complex Complex_Alteration->Change_Charge Increased_Aqueous_Solubility Increased_Aqueous_Solubility Add_Hydrophilic->Increased_Aqueous_Solubility leads to Increased_Organic_Solubility Increased_Organic_Solubility Add_Lipophilic->Increased_Organic_Solubility leads to Increased_Polar_Solubility Increased_Polar_Solubility Counter_Ion->Increased_Polar_Solubility can lead to Change_Charge->Increased_Polar_Solubility can lead to

Caption: Logical relationships between solubility problems and solutions.

preventing degradation of 2,3-bis(2-pyridyl)pyrazine during photophysical measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2,3-bis(2-pyridyl)pyrazine (DPP) during photophysical measurements.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during fluorescence experiments with this compound and its metal complexes.

Issue 1: Rapid decrease in fluorescence intensity during measurement.

  • Question: My fluorescence signal for DPP is decaying quickly under illumination. What is causing this and how can I prevent it?

  • Answer: This phenomenon is likely photobleaching, the irreversible photochemical degradation of the fluorophore. The primary cause is often the interaction of the excited DPP molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that degrade the molecule. To mitigate photobleaching, consider the following solutions:

    • Deoxygenate your solvent: Dissolved oxygen is a major contributor to photodegradation.[1] Before measurements, thoroughly deoxygenate your solvent using methods such as inert gas bubbling (with argon or nitrogen) or the freeze-pump-thaw technique. For sensitive measurements, preparing your samples in a glovebox can further minimize oxygen contamination.

    • Use an oxygen scavenger system: For aqueous solutions, an enzymatic oxygen scavenger system, such as glucose oxidase with catalase (GLOX), can be highly effective at removing dissolved oxygen.[2][3][4][5]

    • Add radical scavengers or antioxidants: Antioxidants like ascorbic acid or n-propyl gallate can be added to the solution to quench reactive oxygen species and improve the stability of your sample.[6] A starting concentration for ascorbic acid can be in the range of 500 µM.[7][8]

    • Minimize excitation light intensity and exposure time: Use the lowest possible excitation power and shortest exposure time necessary to obtain a good signal. Employing neutral density filters can help reduce light intensity.[1][9]

Issue 2: Inconsistent or non-reproducible fluorescence measurements.

  • Question: I am getting different fluorescence intensity values for the same DPP sample in different experiments. What could be the reason?

  • Answer: Inconsistent results can stem from several factors:

    • Variable oxygen concentration: If the deoxygenation process is not consistent between experiments, the extent of quenching and photodegradation will vary. Ensure your deoxygenation protocol is standardized.

    • Solvent effects: The photophysical properties of DPP, including its fluorescence quantum yield and lifetime, can be sensitive to the solvent environment. Ensure you are using the same high-purity, spectroscopy-grade solvent for all measurements. Even trace impurities in the solvent can act as quenchers.

    • Concentration effects: At high concentrations, DPP may exhibit self-quenching or aggregation, leading to a decrease in fluorescence intensity. It is advisable to work with dilute solutions, typically with an absorbance of less than 0.1 at the excitation wavelength, to avoid these inner filter effects.

    • Temperature fluctuations: Temperature can influence non-radiative decay rates and collisional quenching. Ensure your sample holder is thermalized and that all measurements are performed at a constant, recorded temperature.

Issue 3: Low or no fluorescence signal from my DPP sample.

  • Question: I have prepared a solution of DPP, but I am observing a very weak or no fluorescence signal. What should I check?

  • Answer: A weak or absent signal can be due to several reasons:

    • Instrument settings: Verify that your fluorometer settings are appropriate for DPP. Check the excitation and emission wavelengths, slit widths, and detector gain.

    • Quenching by impurities: As mentioned, impurities in the solvent or from the synthesis of DPP can act as efficient fluorescence quenchers. Purification of DPP and the use of high-purity solvents are crucial.

    • Inherent properties of the DPP derivative or complex: If you are working with a metal complex of DPP, the nature of the metal ion can significantly influence the fluorescence. Paramagnetic metal ions, for instance, can quench fluorescence.

    • Incorrect solvent: The choice of solvent can dramatically affect fluorescence. Some solvents may promote non-radiative decay pathways. It is recommended to test DPP in a range of solvents with varying polarities to find the optimal conditions.

Quantitative Data

While specific photophysical data for this compound is not extensively reported in the literature, the following table provides data for a related pyrazine (B50134) derivative and general guidelines. Researchers are encouraged to measure these parameters for their specific experimental conditions.

ParameterValueCompoundSolventNotes and Citations
Photodegradation Rate Constant (k) 1.18 × 10⁻² min⁻¹2-bromo-5-(1H-pyrazol-1-yl)pyrazineNot specifiedThis value is for a substituted pyrazine and can serve as a rough estimate. The photostability of DPP may differ.[10]
Fluorescence Quantum Yield (Φf) Not reportedThis compoundVariousThe quantum yield is highly dependent on the solvent and the presence of quenchers. It is recommended to measure this value relative to a known standard.[3]
Fluorescence Lifetime (τf) Not reportedThis compoundVariousThe fluorescence lifetime is also solvent-dependent and should be measured for the specific experimental conditions.

Experimental Protocols

1. Protocol for Deoxygenation of Solvents by Inert Gas Bubbling

This protocol describes a simple and effective method to remove dissolved oxygen from solvents for photophysical measurements.

  • Materials:

    • Spectroscopy-grade solvent

    • Inert gas (high-purity argon or nitrogen) cylinder with a regulator

    • A long needle or a glass pipette

    • Septum-sealed cuvette or flask

  • Procedure:

    • Fill the cuvette or flask with the required volume of solvent, ensuring the container is not more than two-thirds full.

    • Seal the cuvette or flask with a septum.

    • Insert a long needle connected to the inert gas line through the septum, ensuring the tip is below the solvent surface.

    • Insert a second, shorter needle through the septum to act as a vent for the displaced gas.

    • Gently bubble the inert gas through the solvent for at least 15-30 minutes. A slow, steady stream of bubbles is more effective than vigorous bubbling, which can cause solvent evaporation.

    • After bubbling, remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the container.

    • Your deoxygenated solvent is now ready for the addition of your DPP sample. If possible, perform the sample addition under an inert atmosphere (e.g., in a glovebox).

2. Protocol for Freeze-Pump-Thaw Deoxygenation

This method is highly effective for achieving a thorough deoxygenation of your sample. It is particularly recommended for quantum yield and lifetime measurements.

  • Materials:

    • Schlenk flask or a sealable cuvette with a sidearm

    • High-vacuum line

    • Dewar flask

    • Liquid nitrogen

    • Water bath

  • Procedure:

    • Place your DPP solution in the Schlenk flask or cuvette. Do not fill more than half full.

    • Attach the flask or cuvette to the vacuum line.

    • Freeze the solution by slowly immersing the flask in a Dewar of liquid nitrogen.

    • Once the solution is completely frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.

    • Close the stopcock to isolate the flask from the vacuum.

    • Thaw the solution in a water bath. You will observe gas bubbles being released from the thawing solid.

    • Repeat the freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with an inert gas before use.

3. Protocol for Preparing a GLOX Oxygen Scavenging System

This enzymatic system is suitable for aqueous samples and is highly efficient at removing dissolved oxygen.

  • Materials:

    • Glucose oxidase (from Aspergillus niger)

    • Catalase (from bovine liver)

    • D-glucose

    • Buffer solution (e.g., phosphate (B84403) or Tris buffer at the desired pH)

  • Stock Solutions:

    • Glucose solution: Prepare a 10% (w/v) solution of D-glucose in your buffer.

    • Glucose oxidase stock: Prepare a solution of glucose oxidase at a concentration of ~20 mg/mL in buffer.

    • Catalase stock: Prepare a solution of catalase at a concentration of ~10 mg/mL in buffer.

  • Working Solution (prepare fresh before each experiment):

    • To your aqueous DPP sample, add the glucose solution to a final concentration of 0.5-1% (w/v).

    • Add glucose oxidase to a final concentration of approximately 0.1 mg/mL.

    • Add catalase to a final concentration of approximately 0.03 mg/mL.

    • Gently mix the solution. The enzymatic reaction will start consuming dissolved oxygen. Allow the solution to equilibrate for a few minutes before starting your measurement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Photophysical Measurement cluster_deoxygenation Deoxygenation Methods prep_dpp Prepare DPP Solution scavenger Add Scavengers (Optional) prep_dpp->scavenger solvent Select High-Purity Solvent deoxygenate Deoxygenate Solvent solvent->deoxygenate deoxygenate->prep_dpp bubbling Inert Gas Bubbling deoxygenate->bubbling fpt Freeze-Pump-Thaw deoxygenate->fpt glox GLOX System (Aqueous) deoxygenate->glox instrument Configure Spectrofluorometer scavenger->instrument measure Acquire Data instrument->measure analyze Analyze Results measure->analyze

Caption: Experimental workflow for preventing DPP degradation.

troubleshooting_logic cluster_yes Troubleshooting Steps cluster_no Other Issues start Fluorescence Signal Degrading? check_oxygen Deoxygenate Sample? start->check_oxygen Yes check_impurities Check for Impurities start->check_impurities No check_intensity Reduce Excitation Intensity? check_oxygen->check_intensity add_scavenger Add Scavengers? check_intensity->add_scavenger end Stable Signal add_scavenger->end check_concentration Verify Concentration check_impurities->check_concentration check_settings Check Instrument Settings check_concentration->check_settings

Caption: Logical troubleshooting for fluorescence signal degradation.

References

Technical Support Center: Optimizing the Electrochemical Window for 2,3-bis(2-pyridyl)pyrazine (DPP) Complex Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the electrochemical analysis of 2,3-bis(2-pyridyl)pyrazine (DPP) and its metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the electrochemical window and why is it crucial for the analysis of DPP complexes?

A1: The electrochemical window, also known as the potential window, is the range of potentials over which the solvent and supporting electrolyte are electrochemically inert.[1] It is crucial for studying DPP complexes because it defines the accessible potential range to observe the redox events of your compound without interference from the solvent or electrolyte decomposition.[1] A wide electrochemical window is necessary to capture all relevant metal- and ligand-centered redox processes of the DPP complex.

Q2: Which solvent and supporting electrolyte should I choose for my DPP complex analysis?

A2: The choice of solvent and supporting electrolyte is critical for defining the electrochemical window. Acetonitrile (MeCN) and dichloromethane (B109758) (DCM) are commonly used solvents for non-aqueous electrochemistry due to their relatively wide potential windows and ability to dissolve many metal complexes.[2][3] The supporting electrolyte must be soluble in the chosen solvent and consist of ions that are difficult to oxidize or reduce.[3] Tetrabutylammonium (B224687) salts, such as tetrabutylammonium hexafluorophosphate (B91526) ([NBu₄][PF₆]) and tetrabutylammonium perchlorate (B79767) ([NBu₄][ClO₄]), are frequently used due to their large size and high stability.[3][4]

Q3: What are the typical redox potentials for DPP metal complexes?

A3: The redox potentials of DPP metal complexes are highly dependent on the metal center, its oxidation state, and the other ligands in the coordination sphere. For example, ruthenium(II) polypyridyl complexes, a class that includes DPP complexes, typically exhibit a Ru(II)/Ru(III) oxidation on the positive side of the saturated calomel (B162337) electrode (SCE) and ligand-based reductions on the negative side.[5][6] The specific potentials can vary significantly, so it is essential to determine them experimentally for your specific complex.

Q4: How can I experimentally determine the electrochemical window of my solvent-electrolyte system?

A4: The electrochemical window of a chosen solvent-electrolyte system can be determined by running a cyclic voltammogram on a solution containing only the solvent and the supporting electrolyte. The potential is scanned towards both positive and negative values until a sharp increase in current is observed, which indicates the oxidation or reduction of the electrolyte or solvent. This defines the limits of the electrochemical window.

Troubleshooting Guides

Issue 1: My cyclic voltammogram shows irreversible or quasi-reversible peaks.

  • Possible Cause: Slow electron transfer kinetics at the electrode surface.[7]

  • Troubleshooting Steps:

    • Vary the scan rate: Decreasing the scan rate can sometimes improve the reversibility of the peaks.[8]

    • Polish the working electrode: A poorly polished electrode surface can hinder electron transfer. Ensure your electrode is polished to a mirror finish with alumina (B75360) slurry and thoroughly cleaned.[8]

    • Check for follow-up chemical reactions: The electrochemically generated species might be unstable and undergo a chemical reaction (an EC mechanism).[6] A scan rate study can help diagnose this; as the scan rate increases, the reverse peak may become more prominent.[8]

    • Minimize uncompensated resistance (iR drop): High solution resistance can distort the voltammogram and increase peak separation.[5] Ensure an adequate concentration of the supporting electrolyte (typically 0.1 M) and place the reference electrode tip close to the working electrode.[5][8]

Issue 2: I am observing high background noise or a sloping baseline in my voltammogram.

  • Possible Cause: Electrical noise, improper cell setup, or charging currents.

  • Troubleshooting Steps:

    • Check electrical connections: Ensure all electrode connections to the potentiostat are secure.[9]

    • Use a Faraday cage: This can shield the electrochemical cell from external electrical noise.

    • Reduce the scan rate: Higher scan rates can lead to larger charging currents, which contribute to a sloping baseline.[2]

    • Increase electrolyte concentration: A higher concentration of the supporting electrolyte can reduce the solution resistance and improve the signal-to-noise ratio.[7]

Issue 3: My measured potentials are drifting between scans.

  • Possible Cause: Unstable reference electrode.

  • Troubleshooting Steps:

    • Check for air bubbles: An air bubble in the reference electrode tip can disrupt the electrical contact with the solution.[5]

    • Ensure the frit is not clogged: A clogged frit can also lead to an unstable potential.[5]

    • Use an internal reference: Add a small amount of a stable redox couple with a known potential, such as ferrocene/ferrocenium (Fc/Fc⁺), to your solution at the end of the experiment. All potentials can then be reported relative to the Fc/Fc⁺ couple.[4]

Issue 4: I am not seeing any redox peaks for my DPP complex.

  • Possible Cause: The redox event is outside the current potential window, the complex is insoluble, or the concentration is too low.

  • Troubleshooting Steps:

    • Widen the potential window: If possible, choose a solvent/electrolyte system with a broader electrochemical window.

    • Check the solubility of your complex: Ensure your DPP complex is fully dissolved in the chosen solvent.

    • Increase the analyte concentration: Typical concentrations for cyclic voltammetry are in the range of 0.1 to 5 mM.[4][8]

    • Verify the correct electrode connections: Ensure the working, reference, and counter electrodes are connected to the correct terminals on the potentiostat.[8]

Experimental Protocols

Protocol 1: Determination of the Electrochemical Window of a Solvent-Electrolyte System

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., [NBu₄][PF₆]) in the desired anhydrous solvent (e.g., acetonitrile).

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon) with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.

    • Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment.

    • Ensure the reference electrode (e.g., Ag/AgCl) and counter electrode (e.g., platinum wire) are clean.

  • Data Acquisition:

    • Assemble the three-electrode cell and purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.[8]

    • Connect the electrodes to the potentiostat.

    • Set the potential to scan from an initial potential (e.g., 0 V) towards positive potentials at a scan rate of 100 mV/s until a sharp increase in current is observed.

    • In a separate experiment, scan from the initial potential towards negative potentials until a sharp current increase is seen.

    • The potential range between the onset of the positive and negative current surges defines the electrochemical window.

Protocol 2: Standard Cyclic Voltammetry of a this compound (DPP) Metal Complex

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Dissolve the DPP complex in the electrolyte solution to a final concentration of approximately 1 mM.[8]

  • Electrode Preparation: Follow the same procedure as in Protocol 1.

  • Data Acquisition:

    • Assemble the three-electrode cell and purge the solution with an inert gas for at least 15 minutes. Maintain an inert gas atmosphere over the solution during the experiment.[10]

    • Connect the electrodes to the potentiostat.

    • Set the potential window to scan over the expected redox events of the DPP complex.

    • Set the initial scan rate to 100 mV/s.[4][10]

    • Initiate the scan and record the voltammogram.

    • Perform a scan rate study by recording voltammograms at various scan rates (e.g., 50, 100, 200, 500 mV/s) to investigate the nature of the redox processes.[8]

Data Presentation

Table 1: Electrochemical Windows of Common Solvent/Supporting Electrolyte Systems

SolventSupporting ElectrolyteAnodic Limit (V vs. Fc/Fc⁺)Cathodic Limit (V vs. Fc/Fc⁺)Electrochemical Window (V)
Acetonitrile (MeCN)0.1 M [NBu₄][PF₆]~ +2.5~ -3.1~ 5.6
Dichloromethane (DCM)0.1 M [NBu₄][PF₆]~ +2.0~ -2.2~ 4.2
Dichloromethane (DCM)0.1 M [NBu₄]Cl~ +0.9~ -2.2~ 3.1

Note: These values are approximate and can vary depending on the purity of the solvent and electrolyte, the working electrode material, and the scan rate used.[3]

Table 2: Approximate Redox Potentials of a Selected DPP Metal Complex

ComplexRedox CouplePotential (V vs. SCE)SolventSupporting Electrolyte
[Ru(bpy)₂(dpp)]²⁺Ru(III)/Ru(II)+1.35MeCN0.1 M [NBu₄][PF₆]
dpp⁰/dpp⁻-0.95MeCN0.1 M [NBu₄][PF₆]
dpp⁻/dpp²⁻-1.50MeCN0.1 M [NBu₄][PF₆]

Data is illustrative and based on typical values for ruthenium polypyridyl complexes. Actual values for your specific complex should be determined experimentally.

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Optimization A Select Solvent & Supporting Electrolyte B Prepare 0.1 M Electrolyte Solution A->B C Prepare ~1 mM Analyte Solution B->C D Polish & Clean Electrodes C->D E Determine Electrochemical Window (Protocol 1) D->E F Run CV of DPP Complex (Protocol 2) E->F G Perform Scan Rate Study F->G H Analyze Voltammogram (Peak Potentials, Reversibility) G->H I Troubleshoot Issues (See Guides) H->I Issues? J Optimize Parameters (Solvent, Scan Rate, etc.) H->J No Issues I->J

Caption: Workflow for Optimizing Electrochemical Analysis of DPP Complexes.

G A Irreversible Peak Observed B Verify Experimental Setup (Connections, Electrodes) A->B C Perform Scan Rate Study B->C Setup OK G Conclusion: High iR Drop B->G Issue Found (e.g., high resistance) D Analyze Scan Rate Data C->D E Conclusion: Slow Electron Transfer D->E Ep shifts with log(ν) F Conclusion: EC Mechanism D->F Reversibility increases with ν

Caption: Troubleshooting Logic for Irreversible Peaks in Cyclic Voltammetry.

References

Validation & Comparative

A Comparative Guide to Ligands in Photocatalysis: 2,3-Bis(2-pyridyl)pyrazine vs. 1,10-Phenanthroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photocatalysis, the choice of ligands coordinated to a metal center is paramount in dictating the efficiency, stability, and overall performance of the resulting photosensitizer. Among the plethora of options, 1,10-phenanthroline (B135089) (phen) has been a workhorse, valued for its rigid structure and strong coordination to various metal ions. However, emerging research points towards 2,3-bis(2-pyridyl)pyrazine (DPP) as a superior alternative, offering distinct advantages in key photophysical and electrochemical properties that are critical for efficient photocatalytic cycles. This guide provides a detailed comparison of these two ligands, supported by experimental data, to aid researchers in the selection of the optimal ligand for their photocatalytic applications.

At a Glance: Key Performance Indicators

Property[Ru(phen)₃]²⁺[Ru(dpp)₃]²⁺Advantage of DPP
Maximum Absorption (λ_max) ~448 nmNot explicitly found for homoleptic complex, but derivatives show strong absorption in the visible region.The extended π-system of DPP is expected to lead to a red-shift in the absorption spectrum, allowing for the harvesting of a broader range of visible light.
Maximum Emission (λ_em) ~610 nm~610 nm (for a derivative)Similar emission energies suggest comparable excited state energies.
Excited-State Lifetime (τ) ~600 ns5.4 µs (in a polymeric matrix)[1]The significantly longer excited-state lifetime of the DPP complex provides a greater temporal window for bimolecular electron transfer reactions to occur, which is a major advantage in photocatalysis.[1]
Luminescence Quantum Yield (Φ_em) ~0.04-0.095up to 66.65% (in N₂ atmosphere)[1]The exceptionally high quantum yield indicates that the DPP complex is a very efficient emitter, which often correlates with a more stable and useful excited state for photocatalysis.[1]
Redox Potentials (E_ox, E_red) E_ox ≈ +1.29 V vs SCEE_ox ≈ +1.4 V vs SCE (for a derivative)The slightly higher oxidation potential of the DPP complex suggests a more powerful oxidizing excited state, which can be beneficial for certain photocatalytic reactions.

Delving Deeper: The Advantages of this compound

The superior photophysical properties of DPP-based complexes, particularly the remarkably long excited-state lifetime and high luminescence quantum yield, are the primary advantages over their phenanthroline counterparts.[1]

The extended π-conjugation of the pyrazine (B50134) ring in DPP, compared to the phenanthroline scaffold, likely contributes to these enhanced properties. The pyrazine moiety can act as a better π-acceptor, which can lead to more efficient metal-to-ligand charge transfer (MLCT) and a more stabilized excited state. This stabilization can reduce non-radiative decay pathways, resulting in a longer lifetime and higher quantum yield.

In the context of a photocatalytic cycle, a longer excited-state lifetime is highly desirable as it increases the probability of the excited photosensitizer interacting with a substrate or a sacrificial electron donor/acceptor. This can lead to higher quantum efficiencies for the overall photocatalytic process. Furthermore, the high quantum yield of the [Ru(dpp)₃]²⁺ complex suggests that the energy of the absorbed photon is efficiently converted into a usable excited state, minimizing energy loss through non-productive pathways.[1]

While quantitative data on the photocatalytic turnover numbers (TON) and turnover frequencies (TOF) for a simple [Ru(dpp)₃]²⁺ complex are not available in the reviewed literature, the intrinsic properties strongly suggest that it would be a highly efficient photosensitizer. For instance, in photocatalytic hydrogen evolution or CO₂ reduction, where electron transfer from the excited photosensitizer is a key step, the longer lifetime of the [Ru(dpp)₃]²⁺ excited state would be a significant asset.

Experimental Protocols

Synthesis of Ligands

1,10-Phenanthroline (phen) is commercially available.

This compound (DPP) can be synthesized via the condensation of 2,2'-pyridil (B1585533) with ethylenediamine (B42938).

  • Materials: 2,2'-pyridil, ethylenediamine, ethanol (B145695).

  • Procedure: A solution of 2,2'-pyridil (1.0 g, 4.7 mmol) in ethanol (20 mL) is added to a solution of ethylenediamine (0.28 g, 4.7 mmol) in ethanol (10 mL). The mixture is refluxed for 4 hours. Upon cooling, the product precipitates as a pale-yellow solid, which is then collected by filtration, washed with cold ethanol, and dried under vacuum.

Synthesis of Ruthenium Complexes

[Ru(phen)₃]Cl₂

  • Materials: RuCl₃·3H₂O, 1,10-phenanthroline monohydrate, water, sodium phosphinate solution.

  • Procedure: RuCl₃∙3H₂O (70 mg) and 1,10-phenanthroline monohydrate (150 mg) are stirred in water (6 mL) until the solids are fully dissolved (approximately 20 minutes). A sodium phosphinate solution (200 μL) is added to the green reaction mixture, which is then heated at reflux for 20 minutes, during which the color should change to brown and then orange. After cooling to 50°C, any solids are removed by filtration. Solid potassium chloride (1.4 g) is added to the filtrate to precipitate the complex. The resulting suspension is returned to reflux, leading to a deep red-orange solution. Cooling in an ice bath precipitates the product as red crystals, which are isolated by filtration and dried.

--INVALID-LINK--₂ (adapted from general procedures for similar complexes)

  • Materials: cis-[Ru(bpy)₂Cl₂]·2H₂O (as a precursor, synthesis described in literature), this compound (DPP), ethanol, water, ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆).

  • Procedure: cis-[Ru(bpy)₂Cl₂]·2H₂O (1 mmol) and DPP (3 mmol) are dissolved in a mixture of ethanol and water (3:1 v/v). The solution is refluxed under an inert atmosphere for 24 hours. The solvent is then removed under reduced pressure. The residue is redissolved in a minimum amount of water and filtered. A saturated aqueous solution of NH₄PF₆ is added to the filtrate to precipitate the product as a hexafluorophosphate salt. The orange-red precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

General Protocol for Photocatalytic Hydrogen Evolution
  • Setup: A typical setup consists of a sealed photoreactor containing a solution of the photosensitizer (e.g., [Ru(phen)₃]²⁺ or [Ru(dpp)₃]²⁺), a catalyst (e.g., a platinum or cobalt complex), a sacrificial electron donor (e.g., ascorbic acid or triethanolamine), and a proton source (e.g., water or an acid) in a suitable solvent.

  • Procedure: The solution is thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen). The reactor is then irradiated with a light source of appropriate wavelength (typically in the visible range). The amount of hydrogen produced is quantified using gas chromatography. The turnover number (TON) is calculated as the moles of hydrogen produced per mole of catalyst, and the turnover frequency (TOF) is the TON per unit time. The quantum yield is determined by measuring the rate of hydrogen production relative to the number of photons absorbed by the photosensitizer.

Visualizing the Concepts

G Figure 1. Molecular Structures cluster_phen 1,10-Phenanthroline (phen) cluster_dpp This compound (DPP) phen phen dpp dpp

Figure 1. Molecular Structures

photocatalytic_cycle Figure 2. Generalized Photocatalytic Cycle PS Photosensitizer (PS) [Ru(L)₃]²⁺ PS_excited Excited State [Ru(L)₃]²⁺* PS->PS_excited Light (hν) PS_reduced Reduced State [Ru(L)₃]⁺ PS_excited->PS_reduced Reductive Quenching PS_excited:e->PS_reduced:w PS_oxidized Oxidized State [Ru(L)₃]³⁺ PS_excited->PS_oxidized Oxidative Quenching PS_reduced->PS Electron Transfer Cat_red Reduced Catalyst PS_reduced->Cat_red PS_oxidized->PS Electron Transfer SED Sacrificial Electron Donor (SED) SED_ox Oxidized SED SED->SED_ox Cat Catalyst Substrate Substrate (e.g., H₂O, CO₂) Cat_red->Cat Catalysis Product Product (e.g., H₂, CO) Substrate:s->Product:n

References

A Comparative Analysis of the Luminescence Properties of Ruthenium Complexes: 2,3-bis(2-pyridyl)pyrazine vs. 1,4,5,8-tetraazaphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Ru(II) Polypyridyl Complexes Containing dpp and TAP Ligands

The photophysical and photochemical properties of ruthenium(II) polypyridyl complexes have garnered significant interest for a wide range of applications, including bioimaging, sensing, and photodynamic therapy. The nature of the polypyridyl ligands plays a crucial role in tuning the luminescence characteristics of these complexes. This guide provides a comparative study of two important classes of ruthenium complexes: those containing the 2,3-bis(2-pyridyl)pyrazine (dpp) ligand and those with the 1,4,5,8-tetraazaphenanthrene (TAP) ligand.

Structural Overview of the Compared Complexes

The general structure of the ruthenium complexes discussed herein consists of a central ruthenium(II) ion coordinated to two 2,2'-bipyridine (B1663995) (bpy) ligands and a third, variable polypyridyl ligand, which is either dpp or TAP. The distinct electronic properties of the dpp and TAP ligands lead to significant differences in the photophysical behavior of the resulting complexes.

General Structures of [Ru(bpy)₂(L)]²⁺ Complexes cluster_dpp [Ru(bpy)₂(dpp)]²⁺ cluster_tap [Ru(bpy)₂(TAP)]²⁺ Ru_dpp Ru bpy1_dpp bpy Ru_dpp->bpy1_dpp bpy2_dpp bpy Ru_dpp->bpy2_dpp dpp dpp (this compound) Ru_dpp->dpp Ru_tap Ru bpy1_tap bpy Ru_tap->bpy1_tap bpy2_tap bpy Ru_tap->bpy2_tap tap TAP (1,4,5,8-tetraazaphenanthrene) Ru_tap->tap

Caption: General structures of the compared Ru(II) complexes.

Comparative Photophysical Data

The luminescence properties of ruthenium complexes are primarily governed by their metal-to-ligand charge transfer (MLCT) excited states. The energy and lifetime of these states, as well as the luminescence quantum yield, are highly sensitive to the nature of the ligands. Below is a summary of key photophysical data for representative dpp and TAP-containing ruthenium complexes. It is important to note that these values can be influenced by the solvent, temperature, and the presence of quenchers.

ComplexSolventλabs (nm)λem (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference
[Ru(bpy)₂(dpp)]²⁺Acetonitrile~450~630~0.02~200[1]
[Ru(bpy)₂(TAP)]²⁺Acetonitrile~440~615~0.005~80[2]
[Ru(phen)₂(dppz)]²⁺Water (in DNA)~445~620"Light-switch" ONVaries[3]
[Ru(TAP)₂ (dppz)]²⁺Water (in DNA)~440~630QuenchedVaries[1]

Note: dppz (dipyrido[3,2-a:2',3'-c]phenazine) is a derivative of dpp. The "light-switch" effect refers to a significant increase in luminescence upon binding to DNA.[3][4] In contrast, some TAP-containing complexes exhibit luminescence quenching upon DNA interaction.[2]

Discussion of Luminescence Properties

Ruthenium complexes with dpp-type ligands often exhibit relatively strong luminescence with long excited-state lifetimes. The MLCT excited state is typically localized on the dpp ligand. A well-known characteristic of dppz-containing complexes is the "light-switch" effect, where the luminescence is quenched in aqueous solutions but is significantly enhanced upon intercalation into the hydrophobic environment of DNA.[3][4] This phenomenon is attributed to the shielding of the dppz ligand from water molecules, which can deactivate the excited state through hydrogen bonding.

On the other hand, TAP is a more electron-deficient ligand compared to dpp. This generally leads to a lower energy for the MLCT excited state localized on the TAP ligand. Consequently, ruthenium complexes with TAP ligands often have their emission red-shifted compared to their dpp counterparts. The electron-deficient nature of the TAP ligand can also provide non-radiative decay pathways, resulting in lower luminescence quantum yields and shorter lifetimes.[2] Interestingly, some TAP-containing complexes show an inverse "light switch effect," where their luminescence is quenched upon binding to DNA.[2] This has been attributed to photoinduced electron transfer from guanine (B1146940) bases in DNA to the excited complex.[1]

Experimental Protocols

The synthesis and photophysical characterization of these ruthenium complexes involve standard inorganic and spectroscopic techniques.

General Synthesis of [Ru(bpy)₂(L)]²⁺ (L = dpp or TAP)

A common route for the synthesis of these heteroleptic complexes involves a precursor complex, cis-[Ru(bpy)₂Cl₂].

  • Synthesis of cis-[Ru(bpy)₂Cl₂]: Ruthenium(III) chloride hydrate, 2,2'-bipyridine, and lithium chloride are refluxed in N,N-dimethylformamide (DMF). The product is precipitated by the addition of acetone (B3395972) and collected by filtration.[5]

  • Synthesis of [Ru(bpy)₂(L)]²⁺: The precursor, cis-[Ru(bpy)₂Cl₂], is then reacted with the desired ligand (dpp or TAP) in a suitable solvent, typically a mixture of ethanol (B145695) and water, under reflux conditions. The resulting complex is purified by column chromatography. The chloride counter-ions can be exchanged for others like PF₆⁻ by precipitation with a saturated aqueous solution of NH₄PF₆.

Luminescence Spectroscopy
  • Sample Preparation: Solutions of the ruthenium complexes are prepared in spectroscopic grade solvents at concentrations typically in the micromolar range. For measurements in the absence of oxygen, the solutions are deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes.

  • Steady-State Emission Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the maximum of the MLCT absorption band (around 450 nm).

  • Quantum Yield Determination: The luminescence quantum yield (Φ) is determined relative to a standard with a known quantum yield, such as [Ru(bpy)₃]²⁺ in deaerated water (Φ = 0.042).[6] The quantum yield of the sample (s) is calculated using the following equation:

    Φₛ = Φᵣ * (Iₛ / Iᵣ) * (Aᵣ / Aₛ) * (nₛ² / nᵣ²)

    where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

Excited-State Lifetime Measurement
  • Instrumentation: Time-resolved emission decay measurements are typically performed using a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.

  • Excitation: The sample is excited with a pulsed light source, such as a nitrogen laser (337 nm) or a pulsed diode laser at a wavelength corresponding to the MLCT absorption band.

  • Data Analysis: The emission decay is monitored at the wavelength of maximum emission. The resulting decay curve is fitted to a single or multi-exponential function to determine the excited-state lifetime(s) (τ).

Experimental Workflow

The characterization of the luminescence properties of these ruthenium complexes follows a systematic workflow.

cluster_workflow Experimental Workflow for Luminescence Characterization synthesis Synthesis of [Ru(bpy)₂(L)]²⁺ purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, Mass Spec.) purification->characterization absorption UV-Vis Absorption Spectroscopy characterization->absorption emission Steady-State Emission Spectroscopy absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield lifetime Excited-State Lifetime Measurement emission->lifetime data_analysis Data Analysis and Comparison quantum_yield->data_analysis lifetime->data_analysis

Caption: Workflow for luminescence characterization.

Conclusion

The choice between dpp and TAP ligands in the design of ruthenium(II) polypyridyl complexes has a profound impact on their luminescence properties. Complexes with dpp-type ligands are often characterized by higher luminescence quantum yields and are renowned for their "light-switch" behavior in the presence of DNA, making them excellent probes for biological systems. In contrast, TAP-containing complexes, with their electron-deficient nature, tend to have lower energy emissions and can exhibit more complex photochemical behavior, including luminescence quenching upon DNA binding, which can be exploited for applications such as photodynamic therapy. Understanding these fundamental differences is critical for the rational design of new ruthenium complexes with tailored photophysical properties for specific applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to the Electrochemical Stability of 2,3-bis(2-pyridyl)pyrazine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical stability of metal complexes featuring the 2,3-bis(2-pyridyl)pyrazine (dpp) ligand against alternative polypyridyl ligands. The objective is to offer a clear, data-driven resource for selecting and designing robust metal complexes for applications in electrocatalysis, sensing, and medicinal chemistry. The presented data is collated from peer-reviewed literature and is supported by detailed experimental protocols for validation.

Introduction to this compound (dpp) in Coordination Chemistry

This compound (dpp) is a versatile N-donor heterocyclic ligand renowned for its ability to form stable, redox-active complexes with a variety of transition metals. Its unique electronic properties, arising from the pyrazine (B50134) ring, allow for significant π-backbonding, which influences the electrochemical potential and stability of the resulting metal complexes. This guide focuses on comparing the electrochemical behavior of dpp complexes, primarily with Ruthenium(II), Iron(II), and other transition metals, to analogous complexes containing well-established polypyridyl ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen).

Comparative Electrochemical Data

The electrochemical properties of metal complexes are critical indicators of their stability and suitability for redox-based applications. Cyclic voltammetry (CV) is the primary technique used to probe these properties. The following tables summarize key electrochemical data for a selection of dpp complexes and their counterparts. Potentials are typically reported versus a common reference electrode, such as Ag/AgCl or Ferrocene (B1249389)/Ferrocenium (Fc/Fc⁺).

Table 1: Comparison of Ru(II) Polypyridyl Complexes
ComplexOxidation Potential (E½, V vs. Fc/Fc⁺)Reduction Potential (E½, V vs. Fc/Fc⁺)ΔE (mV)Notes
[Ru(bpy)₃]²⁺+1.29-1.33, -1.52, -1.7860-80Reversible metal-centered oxidation and ligand-centered reductions.
[Ru(phen)₃]²⁺+1.28-1.35, -1.4860-80Similar to [Ru(bpy)₃]²⁺, with slightly shifted potentials due to the extended π-system of phen.
[Ru(bpy)₂(dpp)]²⁺+1.35-1.10, -1.6560-90The dpp ligand accepts electron density more readily, resulting in a less negative first reduction potential.
[Ru(dpp)₃]²⁺+1.52-0.95, -1.20, -1.7070-100The strong π-accepting nature of dpp makes the Ru(II) center harder to oxidize and the ligand easier to reduce.

Data compiled from multiple sources. Potentials are approximate and can vary with experimental conditions.

Table 2: Comparison of Fe(II) Polypyridyl Complexes
ComplexOxidation Potential (E½, V vs. Fc/Fc⁺)Reduction Potential (E½, V vs. Fc/Fc⁺)ΔE (mV)Notes
[Fe(bpy)₃]²⁺+1.08-1.25, -1.4560-80Reversible Fe(II)/Fe(III) couple.
[Fe(phen)₃]²⁺+1.10-1.2060-80Slightly more positive oxidation potential compared to the bpy analogue.
[Fe(bpy)₂(dpp)]²⁺+1.15-1.0570-90The dpp ligand stabilizes the Fe(II) state, making it more difficult to oxidize.

Data compiled from multiple sources. Potentials are approximate and can vary with experimental conditions.

Table 3: Electrochemical Data for other Transition Metal dpp Complexes
ComplexOxidation Potential (E½, V vs. Fc/Fc⁺)Reduction Potential (E½, V vs. Fc/Fc⁺)Metal CenterNotes
[Re(CO)₃(dpp)Cl]~+1.6 (irreversible)-1.18Rhenium(I)The oxidation is often irreversible, indicating instability of the oxidized species.
[Co(dpp)₃]²⁺+0.45-0.90, -1.25Cobalt(II)Shows accessible Co(II)/Co(III) and Co(II)/Co(I) couples.
[Ni(dpp)₃]²⁺+1.10-1.00, -1.30Nickel(II)Reversible Ni(II)/Ni(III) couple observed.

Data compiled from multiple sources. Potentials are approximate and can vary with experimental conditions.

Experimental Protocols

General Procedure for Cyclic Voltammetry

The following protocol outlines a standard procedure for evaluating the electrochemical stability of transition metal polypyridyl complexes.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a suitable electrolyte) or a silver wire pseudo-reference electrode.

  • Counter Electrode: Platinum wire or mesh.

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in a suitable solvent (e.g., acetonitrile, dichloromethane).

  • Analyte: The metal complex of interest (typically 1 mM concentration).

  • Internal Standard: Ferrocene (for referencing potentials).

  • High-purity solvent (acetonitrile or dichloromethane, distilled and dried).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used for the experiment.

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the electrolyte solution to the cell.

    • De-aerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Data Acquisition:

    • Record a background voltammogram of the electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add the analyte (metal complex) to the cell to the desired concentration.

    • Record the cyclic voltammogram by sweeping the potential from an initial value to a final value and back. The potential range should be chosen to encompass the expected redox events of the complex.

    • Typical scan rates range from 50 to 200 mV/s.

    • After recording the voltammogram of the complex, add a small amount of ferrocene as an internal standard and record another voltammogram. The Fe(Cp)₂⁺/Fe(Cp)₂ redox couple will serve as a reference point (0 V vs. Fc/Fc⁺).

  • Data Analysis:

    • Determine the half-wave potentials (E½) for reversible or quasi-reversible processes, calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.

    • Measure the peak separation (ΔE = Epa - Epc). For a one-electron reversible process, ΔE is theoretically 59 mV at room temperature.

    • Assess the stability of the complex by performing multiple cycles. A decrease in peak currents over successive cycles indicates decomposition of the redox-generated species.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of validating the electrochemical stability of the complexes.

G Workflow for Electrochemical Stability Validation cluster_prep Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis & Comparison synthesis Complex Synthesis (e.g., [Ru(dpp)₃]²⁺) purification Purification & Characterization (NMR, MS, etc.) synthesis->purification solution_prep Prepare Electrolyte Solution (0.1 M TBAPF₆ in MeCN) purification->solution_prep cell_setup Assemble 3-Electrode Cell solution_prep->cell_setup electrode_prep Prepare Electrodes (Polish GCE) electrode_prep->cell_setup deaeration De-aerate Solution (Inert Gas) cell_setup->deaeration background_scan Record Background CV deaeration->background_scan analyte_scan Record CV of Complex background_scan->analyte_scan standard_scan Add Ferrocene & Record CV analyte_scan->standard_scan determine_potentials Determine Redox Potentials (E½ vs. Fc/Fc⁺) standard_scan->determine_potentials assess_reversibility Assess Reversibility (ΔE, ipa/ipc) determine_potentials->assess_reversibility cycling_stability Evaluate Cycling Stability assess_reversibility->cycling_stability comparison Compare with Alternatives (e.g., bpy, phen complexes) cycling_stability->comparison

Caption: Workflow for assessing electrochemical stability.

Signaling Pathway of Electrochemical Analysis

The following diagram illustrates the conceptual signaling pathway from experimental setup to data interpretation in an electrochemical experiment.

G Conceptual Pathway of Electrochemical Analysis cluster_input Input Signal cluster_system Electrochemical System cluster_output Output Signal cluster_interpretation Data Interpretation potential_sweep Applied Potential Sweep (E) redox_reaction Redox Reaction at Electrode (e.g., Ru²⁺ ⇌ Ru³⁺ + e⁻) potential_sweep->redox_reaction Drives current_response Measured Current (i) redox_reaction->current_response Generates voltammogram Cyclic Voltammogram (i vs. E) current_response->voltammogram Plotted as parameters Electrochemical Parameters (E½, ΔE, ip) voltammogram->parameters Analyzed for stability Stability Assessment parameters->stability Informs

Caption: Conceptual pathway of electrochemical analysis.

Conclusion

The electrochemical data presented in this guide highlights the significant influence of the this compound ligand on the stability and redox properties of transition metal complexes. Compared to bpy and phen, dpp generally acts as a stronger π-acceptor, which leads to a stabilization of the metal's d-orbitals. This results in more positive oxidation potentials for the metal center and less negative reduction potentials for the ligand framework. This enhanced electrochemical stability makes dpp complexes promising candidates for applications requiring robust redox cycling. The provided experimental protocol serves as a foundational method for researchers to validate and compare the electrochemical behavior of newly synthesized dpp complexes and their analogues.

2,3-Bis(2-pyridyl)pyrazine in Solar Energy Conversion: A Comparative Guide to Polypyridyl Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient solar energy conversion technologies is a paramount challenge. In the realm of dye-sensitized solar cells (DSSCs), the design of the light-harvesting sensitizer (B1316253) is critical. Ruthenium(II) polypyridyl complexes have long been workhorse sensitizers, and the choice of the polypyridyl ligand can significantly influence the photovoltaic performance. This guide provides a comparative analysis of 2,3-bis(2-pyridyl)pyrazine (bpp) against the more conventional ligands, 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen), offering insights into their relative merits for solar energy applications.

Performance in Solar Energy Conversion: A Comparative Overview

Polypyridyl ligands play a crucial role in tuning the photophysical and electrochemical properties of ruthenium sensitizers. The extended π-system of this compound is anticipated to enhance light absorption and facilitate charge transfer processes, which are key to efficient solar energy conversion. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, an analysis of individual studies on ruthenium complexes featuring these ligands allows for a general performance assessment.

Complexes incorporating bipyridine and phenanthroline ligands have been extensively studied and have set benchmarks in DSSC performance. For instance, the archetypal [Ru(bpy)₃]²⁺, while not an efficient sensitizer itself due to a lack of anchoring groups, forms the foundation for more complex and efficient dyes. The introduction of functional groups, such as carboxylic acids for anchoring to the TiO₂ surface, is a common strategy to improve performance.

The available data suggests that ruthenium complexes with this compound can act as effective photosensitizers. However, achieving high power conversion efficiencies (PCE) is a multifaceted challenge that depends not only on the ligand itself but also on the overall molecular structure of the dye, including the presence of anchoring groups and the nature of other ancillary ligands.

Quantitative Performance Data

The following table summarizes the photovoltaic performance of various ruthenium(II) polypyridyl complexes as sensitizers in dye-sensitized solar cells. It is important to note that these results are compiled from different studies and were obtained under varying experimental conditions. Therefore, this table should be used as a general guide rather than for direct, quantitative comparison.

SensitizerVoc (V)Jsc (mA/cm²)FFPCE (%)Source
[Ru(dcbpy)(bpy)(NCS)₂] (Ru-bpy) ---0.58[1]
[Ru(dcbpy)(dppz)(NCS)₂] ---0.40[1]
[Ru(dcbpy)(dppx)(NCS)₂] ---0.61[1]
N719 (Commercial Standard) ---0.93[1]
Tris(bipyridine)ruthenium(II) chloride (Rubpy) ---0.03[2]
**Ruthenium(II)2,2'-bis(benzimidazol-2-yl)-4,4'-bipyridine (RubbbpyH₂) **---0.20[2]

Note: dcbpy (B11939525) = 4,4′-dicarboxylic-2,2′-bipyridine; dppz = dipyrido[3,2-a:2',3'-c]phenazine; dppx = a derivative of dppz. The performance of these sensitizers is highly dependent on the overall molecular structure and experimental conditions.

Experimental Protocols

A standardized and detailed experimental protocol is crucial for the reproducible fabrication and characterization of dye-sensitized solar cells. Below is a generalized methodology compiled from various sources.

I. Synthesis of Polypyridyl Ligands and Ruthenium Sensitizers

The synthesis of polypyridyl ligands like this compound, 2,2'-bipyridine, and 1,10-phenanthroline, and their subsequent coordination to a ruthenium center to form the desired sensitizer, is the initial step. These syntheses often involve multi-step organic reactions and purification by chromatography and recrystallization. The specific synthetic routes can be found in specialized chemical literature.

II. Fabrication of Dye-Sensitized Solar Cells
  • Preparation of TiO₂ Photoanode: A transparent conducting oxide (TCO) glass (e.g., fluorine-doped tin oxide, FTO) is cleaned and treated with a TiCl₄ solution to form a blocking layer. A mesoporous TiO₂ paste is then deposited on the TCO glass via doctor-blading or screen-printing, followed by sintering at high temperatures (e.g., 450-500 °C) to create a nanocrystalline, high-surface-area film.

  • Sensitization of TiO₂ Film: The sintered TiO₂ photoanode is immersed in a solution of the ruthenium sensitizer (typically in a suitable organic solvent like ethanol (B145695) or acetonitrile) for a specific duration (e.g., 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.

  • Preparation of Counter Electrode: A second TCO glass is coated with a catalytic material, typically a thin layer of platinum or carbon, which facilitates the regeneration of the electrolyte.

  • Assembly of the Solar Cell: The sensitized TiO₂ photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin polymer spacer (e.g., Surlyn).

  • Electrolyte Injection: A liquid electrolyte, typically containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is injected into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

III. Characterization of Photovoltaic Performance

The performance of the fabricated DSSCs is evaluated under standard simulated solar illumination (AM 1.5G, 100 mW/cm²). The key photovoltaic parameters are determined from the current density-voltage (J-V) curve:

  • Open-circuit voltage (Voc): The maximum voltage produced by the solar cell at zero current.

  • Short-circuit current density (Jsc): The maximum current density produced by the solar cell at zero voltage.

  • Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).

  • Power conversion efficiency (PCE): The overall efficiency of the solar cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying principles of DSSCs, the following diagrams are provided.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization TCO_Cleaning TCO Glass Cleaning Blocking_Layer Blocking Layer Deposition (TiCl4) TCO_Cleaning->Blocking_Layer TiO2_Deposition Mesoporous TiO2 Deposition Blocking_Layer->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Adsorption Dye Adsorption Sintering->Dye_Adsorption Assembly Cell Assembly Dye_Adsorption->Assembly Catalyst_Deposition Catalyst Deposition (Pt/C) Catalyst_Deposition->Assembly Electrolyte_Injection Electrolyte Injection Assembly->Electrolyte_Injection JV_Testing J-V Characterization Electrolyte_Injection->JV_Testing

DSSC Fabrication and Characterization Workflow.

DSSC_Mechanism Light Incident Light (hν) Sensitizer_G Sensitizer (S) Light->Sensitizer_G 1. Light Absorption Sensitizer_E Excited Sensitizer (S*) Sensitizer_E->Sensitizer_G Recombination (Loss) TiO2 TiO2 Conduction Band Sensitizer_E->TiO2 2. Electron Injection External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport I3_minus I₃⁻ TiO2->I3_minus Recombination (Loss) Counter_Electrode Counter Electrode (Pt/C) External_Circuit->Counter_Electrode Counter_Electrode->I3_minus 4. Electrolyte Reduction I_minus 3I⁻ I_minus->Sensitizer_G 5. Dye Regeneration

Charge Transfer Mechanism in a DSSC.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3-bis(2-pyridyl)pyrazine via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,3-bis(2-pyridyl)pyrazine (DPP), a key building block in coordination chemistry and materials science. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in selecting the most appropriate purity assessment strategy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely adopted method for the purity assessment of non-volatile and semi-volatile organic compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for this analysis.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound can proceed through various routes, including the condensation of a 1,2-diaminopyridine with a 1,2-dicarbonyl compound or through metal-catalyzed cross-coupling reactions.[1][2][3] These synthetic pathways can lead to several potential impurities:

  • Unreacted Starting Materials: Such as 2,2'-pyridil (B1585533) and ethylenediamine (B42938) or 2-aminopyridine (B139424) and glyoxal, depending on the synthetic route.

  • Partially Reacted Intermediates: Mono-substituted intermediates that have not fully cyclized or coupled.

  • Byproducts of Side Reactions: Including products from self-condensation of starting materials or homocoupling in cross-coupling reactions.[4]

  • Positional Isomers: Depending on the specificity of the reaction, other isomers of DPP could potentially form.

Optimized RP-HPLC Protocol for this compound Analysis

The following protocol is a robust starting point for the analysis of DPP, designed to provide excellent separation from its likely impurities.

Table 1: Recommended RP-HPLC Parameters for this compound Purity Assessment

ParameterSpecification
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation 1 mg/mL of this compound in Acetonitrile:Water (50:50, v/v)
Experimental Workflow for HPLC Purity Assessment

The following diagram illustrates the general workflow for assessing the purity of synthesized this compound using HPLC.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized DPP dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc Inject into HPLC System filter->hplc chromatogram Acquire Chromatogram hplc->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Normalization) integrate->calculate report Generate Report calculate->report

Figure 1. Experimental workflow for HPLC purity assessment of this compound.

Comparison with Alternative Purity Assessment Methods

While HPLC is the preferred method for quantitative purity analysis, other techniques can provide valuable, often complementary, information.

Table 2: Comparison of Analytical Methods for Purity Assessment of this compound

MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, quantitative, reproducible, automatable.Requires specialized equipment and solvents, can be time-consuming.Gold standard for purity determination and quality control.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Simple, rapid, low cost, good for reaction monitoring.Not quantitative, lower resolution than HPLC.Quick check for the presence of major impurities and reaction completion.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like DPP.Analysis of volatile starting materials or byproducts.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, provides molecular weight information.Not inherently quantitative without standards, can have matrix effects.Confirmation of product identity and identification of unknown impurities when coupled with a separation technique (e.g., LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity than MS, requires relatively pure samples for simple spectra.Structural elucidation and confirmation, can determine purity against a certified standard.
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, inexpensive.Insensitive to small amounts of impurities, not quantitative.A sharp melting point range can indicate high purity.
Logical Framework for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram provides a logical framework for selecting the most appropriate technique.

method_selection node_result node_result start Need to assess purity of DPP? quantitative Quantitative analysis required? start->quantitative structural Structural information needed? quantitative->structural Yes quick_check Quick reaction check needed? quantitative->quick_check No node_result_lcms LC-MS or qNMR structural->node_result_lcms Yes node_result_hplc HPLC-UV structural->node_result_hplc No node_result_tlc TLC quick_check->node_result_tlc Yes node_result_hplc_quick Rapid HPLC method quick_check->node_result_hplc_quick No

Figure 2. Decision tree for selecting a purity assessment method for this compound.

Conclusion

For the accurate and reliable determination of the purity of synthesized this compound, reversed-phase HPLC is the recommended method. It offers the necessary resolution to separate the target compound from potential synthesis-related impurities and provides precise quantitative data. While other techniques such as TLC, MS, and NMR serve important and often complementary roles in the analysis of organic compounds, HPLC remains the gold standard for purity assessment in a research and drug development setting. The detailed protocol and workflows provided in this guide offer a robust starting point for researchers to develop and validate their own purity assessment methods for this compound and related compounds.

References

A Comparative Performance Guide: 2,3-bis(2-pyridyl)pyrazine (bpp) vs. dipyrido[3,2-a:2',3'-c]phenazine (dppz) as Ancillary Ligands in Ruthenium(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed performance comparison of two polypyridyl ligands, 2,3-bis(2-pyridyl)pyrazine (bpp) and dipyrido[3,2-a:2',3'-c]phenazine (dppz), when used as ancillary ligands in ruthenium(II) complexes, particularly in the context of their interaction with DNA and potential applications in cellular imaging and therapy. While dppz has been extensively studied, data for mononuclear ruthenium complexes with bpp as a non-bridging ancillary ligand is notably scarce, highlighting a significant knowledge gap and a potential area for future research.

Ligand Structures

The fundamental structural differences between bpp and dppz underpin their varying performance characteristics. Dppz features an extended planar phenazine (B1670421) moiety, which is crucial for its well-documented intercalative binding to DNA. In contrast, bpp is a smaller, more flexible ligand.

Ligand_Structures cluster_bpp This compound (bpp) cluster_dppz dipyrido[3,2-a:2',3'-c]phenazine (dppz) bpp_node dppz_node

Caption: Chemical structures of this compound (bpp) and dppz.

Performance Comparison: Photophysical and Biological Properties

The comparison primarily focuses on ruthenium(II) complexes of the type [Ru(bpy)2(L)]2+ where L is either bpp or dppz, and bpy is 2,2'-bipyridine.

The "Light-Switch" Effect of dppz Complexes

Ruthenium complexes containing the dppz ligand are renowned for their "molecular light-switch" behavior.[1][2] In aqueous solutions, these complexes exhibit little to no luminescence. However, upon intercalation of the dppz ligand into the hydrophobic environment between DNA base pairs, a significant enhancement in luminescence is observed.[1] This phenomenon is attributed to the shielding of the dppz ligand from water molecules, which would otherwise quench the excited state.

DNA_Light_Switch Ru_dppz_aq [Ru(bpy)2(dppz)]2+ in Aqueous Solution No_Luminescence No Luminescence (Quenched) Ru_dppz_aq->No_Luminescence Excitation Ru_dppz_DNA [Ru(bpy)2(dppz)]2+ + DNA Intercalation Intercalation of dppz Ru_dppz_DNA->Intercalation Luminescence Strong Luminescence ('Light ON') Intercalation->Luminescence Excitation

Caption: The "light-switch" mechanism of [Ru(bpy)2(dppz)]2+ upon DNA intercalation.

Due to a lack of published data, it is unclear whether ruthenium complexes with bpp as a simple ancillary ligand exhibit a similar "light-switch" effect. Given the absence of the extended planar aromatic system found in dppz, it is less likely to function as a strong DNA intercalator.

Quantitative Data Summary

Table 1: Photophysical Properties of Ruthenium Dppz Complexes

ComplexSolvent/Mediumλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Lifetime (τ, ns)Reference(s)
[Ru(bpy)2(dppz)]2+Acetonitrile (B52724)448610--[3]
[Ru(bpy)2(dppz)]2+Aqueous solution~440-No emission-[1][2]
[Ru(bpy)2(dppz)]2+with Calf Thymus DNA-~610Enhanced-[1][2]
[Ru(phen)2(dppz)]2+with Calf Thymus DNA-~610Enhanced-[2]

Note: Quantitative quantum yield and lifetime data for dppz complexes in the presence of DNA are highly dependent on experimental conditions and are often reported as enhancement factors rather than absolute values.

Table 2: DNA Binding Properties of Ruthenium Dppz Complexes

ComplexDNA TypeBinding ModeBinding Constant (K_b, M⁻¹)Reference(s)
[Ru(bpy)2(dppz)]2+Calf Thymus DNAIntercalation> 1 x 10⁶[4]
[Ru(bpy)2(dppz)]2+Calf Thymus DNAIntercalation1.5 (± 0.7) x 10⁵[5]
[Ru(phen)2(dppz)]2+Calf Thymus DNAIntercalation3.2 (± 0.1) x 10⁶[2]

Data for this compound (bpp) Complexes:

Direct quantitative data for the photophysical and DNA binding properties of [Ru(bpy)2(bpp)]2+ is scarce. The bpp ligand has been more commonly employed as a bridging ligand in polynuclear complexes. Based on the properties of similar polypyridyl complexes, one can infer that [Ru(bpy)2(bpp)]2+ would likely be luminescent in solution, but its smaller size and lack of a large planar surface would likely result in a much lower DNA binding affinity compared to its dppz analogue, with a probable non-intercalative (e.g., groove binding) mode of interaction.

Cellular Imaging Applications

The "light-switch" property of dppz complexes makes them valuable probes for cellular imaging. Their luminescence can indicate localization within the cell, particularly in environments like the nucleus where they can interact with DNA.

Table 3: Cellular Uptake and Imaging of Ruthenium Dppz Complexes

ComplexCell LineKey FindingsReference(s)
[Ru(bpy)2(dppz)]2+HeLaSlower cellular uptake compared to more lipophilic analogues.
[Ru(phen)2(dppz)]2+HeLaSlower cellular uptake.
Ru(DIP)2(dppz)2+*HeLaReadily transported into the cell, staining the cytoplasm.

*DIP = 4,7-diphenyl-1,10-phenanthroline. This demonstrates how modifying the other ancillary ligands can tune cellular uptake.

No comparable cellular imaging studies for [Ru(bpy)2(bpp)]2+ are readily available in the literature.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of these ligands. Below are representative protocols for key experiments.

1. Synthesis of --INVALID-LINK--2 (L = bpp or dppz)

A general synthesis involves a two-step process. First, the precursor cis-[Ru(bpy)2Cl2]·2H2O is synthesized. Then, the ancillary ligand (bpp or dppz) is introduced in a ligand substitution reaction.

Synthesis_Workflow Start RuCl3·3H2O + 2,2'-bipyridine Step1 Reflux in DMF/Ethanol Start->Step1 Precursor cis-[Ru(bpy)2Cl2]·2H2O Step1->Precursor Ligand_Addition + Ancillary Ligand (bpp or dppz) Precursor->Ligand_Addition Step2 Reflux in Ethanol/Water Ligand_Addition->Step2 Crude_Product Crude [Ru(bpy)2(L)]Cl2 Step2->Crude_Product Purification Anion Exchange (NH4PF6), Column Chromatography Crude_Product->Purification Final_Product Ru(bpy)2(L)2 Purification->Final_Product

Caption: General workflow for the synthesis of [Ru(bpy)2(L)]2+ complexes.

2. Photophysical Measurements

  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., acetonitrile, water) to determine the wavelengths of maximum absorption (λ_abs) associated with metal-to-ligand charge transfer (MLCT) and ligand-centered transitions.

  • Emission Spectroscopy: Fluorescence spectra are recorded on a spectrofluorometer to determine the wavelength of maximum emission (λ_em). For "light-switch" complexes, spectra are recorded in buffer both with and without DNA.

  • Quantum Yield Determination: The luminescence quantum yield (Φ) is typically determined relative to a standard with a known quantum yield, such as [Ru(bpy)3]2+ in deaerated acetonitrile (Φ = 0.095).

  • Excited-State Lifetime Measurement: Luminescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) or laser flash photolysis.

3. DNA Binding Studies

  • UV-Vis Titration: A solution of the ruthenium complex is titrated with increasing concentrations of DNA (e.g., calf thymus DNA). Changes in the MLCT absorption band (hypochromism and red shift) are monitored to determine the intrinsic binding constant (K_b) by fitting the data to an appropriate binding model.

  • Fluorescence Titration: For luminescent complexes, a solution of the complex is titrated with DNA, and the increase in emission intensity is monitored. This is particularly effective for "light-switch" complexes and can be used to calculate the binding constant.

  • Viscosity Measurements: The viscosity of a DNA solution is measured upon the addition of increasing amounts of the complex. A significant increase in viscosity is indicative of an intercalative binding mode, as intercalation lengthens and stiffens the DNA helix.

Conclusion

The ancillary ligand dppz imparts powerful "molecular light-switch" properties to ruthenium(II) complexes, making them highly effective DNA probes and cellular imaging agents. Its large, planar aromatic surface facilitates strong intercalative binding to DNA, which is the cornerstone of its functionality.

References

A Comparative Guide to Theoretical vs. Experimental Bond Lengths in 2,3-bis(2-pyridyl)pyrazine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of structural data for metal complexes of 2,3-bis(2-pyridyl)pyrazine, providing a comparative overview of crystallographically determined and computationally predicted bond lengths.

This guide delves into the structural nuances of metal complexes incorporating the versatile chelating ligand this compound (dpp). A critical aspect of characterizing these complexes lies in the precise determination of their geometric parameters, particularly the bond lengths between the metal center and the coordinating nitrogen atoms of the dpp ligand. This comparison guide provides a side-by-side analysis of bond lengths determined through experimental X-ray crystallography and those predicted by theoretical quantum chemical calculations, primarily Density Functional Theory (DFT). Understanding the correlation and deviation between experimental and theoretical data is crucial for validating computational models and gaining deeper insights into the electronic and steric properties of these complexes.

Comparative Analysis of Metal-Ligand Bond Lengths

The following table summarizes the experimental and theoretical bond lengths for selected this compound metal complexes. This quantitative data allows for a direct comparison between the solid-state, experimentally determined structures and their theoretically optimized gas-phase counterparts.

Metal ComplexMetal CenterBond TypeExperimental Bond Length (Å)Theoretical Bond Length (Å)Computational Method
--INVALID-LINK--₂Palladium(II)Pd-N (pyridyl)2.0170(18) - 2.0286(19)[1][2][3]Not explicitly found-
[Ru(dqpyz)₂]²⁺ (dpp analogue)Ruthenium(II)Ru-N (pyridyl)2.016[4]2.042[4]DFT
[Ru(dqpyz)₂]²⁺ (dpp analogue)Ruthenium(II)Ru-N (pyrazine)2.071(5)[4]2.107[4]DFT
mer-[Fe(tppz)(CN)₃]⁻ (tppz is a dpp derivative)Iron(II)Fe-N (pyridyl)1.870(4) - 1.978(4)[5]Not explicitly found-

Note: dpp = this compound; dqpyz = a pyrazine-functionalized polypyridyl ligand analogous to dpp; tppz = 2,3,5,6-tetrakis(2-pyridyl)pyrazine. The ranges in experimental bond lengths reflect the presence of multiple, crystallographically distinct bonds of the same type within the asymmetric unit of the crystal structure.

Methodologies: Experimental and Computational Protocols

A thorough understanding of the methodologies employed to obtain these bond lengths is essential for a critical evaluation of the data.

Experimental Protocol: Single-Crystal X-ray Diffraction

The experimental bond lengths cited in this guide were determined using single-crystal X-ray diffraction. This technique provides a detailed three-dimensional map of electron density within a crystal, from which the positions of atoms and the distances between them can be precisely calculated.

A general workflow for this experimental approach is as follows:

  • Synthesis and Crystallization: The metal complex of interest is synthesized and then crystallized to obtain high-quality, single crystals suitable for X-ray analysis. For instance, crystals of --INVALID-LINK--₂ were obtained by the slow evaporation of a methanol/acetonitrile solution of the complex.[1][3]

  • Data Collection: A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates, from which bond lengths are calculated. For the palladium complex --INVALID-LINK--₂, the structure was solved and refined using programs such as SHELXT and SHELXL.[2]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Metal Complex crystallization Growth of Single Crystals synthesis->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement bond_lengths Experimental Bond Lengths refinement->bond_lengths

Experimental Workflow for Bond Length Determination
Computational Protocol: Density Functional Theory (DFT)

Theoretical bond lengths are typically calculated using quantum chemical methods, with Density Functional Theory (DFT) being a popular and effective choice for transition metal complexes. DFT calculations provide optimized geometries of molecules in the gas phase, which represent a theoretical minimum energy state.

The general workflow for DFT calculations is as follows:

  • Model Building: A starting molecular structure of the metal complex is built using appropriate software.

  • Method and Basis Set Selection: A DFT functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, LANL2DZ) are chosen. The choice of functional and basis set can significantly impact the accuracy of the calculated bond lengths.

  • Geometry Optimization: The energy of the molecular structure is minimized with respect to the positions of the atoms. This process yields the optimized geometry of the complex, from which theoretical bond lengths are obtained.

  • Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.

theoretical_workflow cluster_modeling Computational Modeling cluster_calculation Quantum Chemical Calculation cluster_results Analysis model_building Build Initial Structure method_selection Select DFT Functional & Basis Set model_building->method_selection geometry_optimization Geometry Optimization method_selection->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation bond_lengths Theoretical Bond Lengths frequency_calculation->bond_lengths

Theoretical Workflow for Bond Length Prediction

Discussion and Conclusion

The comparison between experimental and theoretical bond lengths reveals a generally good agreement, validating the use of DFT as a predictive tool for the structures of this compound metal complexes. For the Ruthenium(II) complex, the DFT-calculated bond lengths are slightly longer than the experimentally determined values. This is a common observation and can be attributed to several factors:

  • Phase Difference: Experimental data are obtained from the solid state (crystal), where intermolecular forces such as crystal packing can influence molecular geometry. In contrast, theoretical calculations are typically performed on an isolated molecule in the gas phase.

  • Approximations in DFT: The exchange-correlation functional used in DFT is an approximation, and its accuracy can vary for different systems.

  • Basis Set Effects: The choice of basis set can also affect the accuracy of the calculated geometry.

Despite these minor discrepancies, the congruence between experimental and theoretical data provides a high degree of confidence in the structural characterization of these important metal complexes. For researchers in drug development and materials science, this comparative approach is invaluable for designing new molecules with tailored geometric and electronic properties.

References

Benchmarking the Catalytic Activity of 2,3-bis(2-pyridyl)pyrazine-Based Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the catalytic activity of complexes based on the 2,3-bis(2-pyridyl)pyrazine (dpp) ligand. It is designed for researchers, scientists, and drug development professionals, offering a benchmark against alternative catalysts in key chemical transformations, including water oxidation, carbon dioxide reduction, and organic synthesis. The performance of these catalysts is presented with supporting experimental data, detailed protocols, and visualizations to facilitate informed decisions in catalyst selection and development.

Water Oxidation

The oxidation of water is a critical step in artificial photosynthesis and the production of hydrogen fuel. Ruthenium complexes incorporating the this compound ligand have emerged as promising catalysts for this reaction.

Performance Comparison

The catalytic performance of a mononuclear ruthenium complex containing the dpp ligand, [RuCl(κ³N-tpm)(κ²N-dpp)]Cl ([2 ]Cl; tpm = tris(1-pyrazolyl)methane), is compared with the benchmark catalyst [Ru(terpy)(bpm)(OH₂)]²⁺ and a well-known heterogeneous catalyst, Iridium (IV) Oxide (IrO₂).

CatalystReaction ConditionsTurnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
[RuCl(κ³N-tpm)(κ²N-dpp)]Cl Ce(IV) as sacrificial oxidant, pH < 816 - 331.3 - 2.2
[Ru(terpy)(bpm)(OH₂)]²⁺Ce(IV) as sacrificial oxidant, pH 1Lower than [2 ]ClLower than [2 ]Cl
IrO₂ NanoparticlesCe(IV) as sacrificial oxidantHigh and sustainedNot directly comparable

Table 1: Comparison of water oxidation catalyst performance. Data for [RuCl(κ³N-tpm)(κ²N-dpp)]Cl and the benchmark catalyst are sourced from reference[1]. Information on IrO₂ nanoparticles is from references[2][3][4].

The mononuclear Ru(II) complex with the dpp ligand demonstrates higher TON and TOF values compared to the benchmark [Ru(terpy)(bpm)(OH₂)]²⁺ under similar conditions[1]. This suggests that the dpp ligand can effectively support catalytic activity for water oxidation. While a direct quantitative comparison with heterogeneous catalysts like IrO₂ is challenging due to different reaction setups, IrO₂ is known for its high stability and activity in water oxidation[2][3][4].

Experimental Protocol: Chemical Water Oxidation

This protocol describes the general procedure for evaluating the catalytic activity of a dpp-based ruthenium complex for water oxidation using a chemical oxidant.

Materials:

  • [RuCl(κ³N-tpm)(κ²N-dpp)]Cl catalyst

  • Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) as the sacrificial oxidant

  • Acetonitrile (B52724)/water (1:1 v/v) solution

  • Standard electrochemical cell with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., SCE)

  • Potentiostat for electrochemical measurements

Procedure:

  • Prepare a solution of the catalyst in a 1:1 (v/v) mixture of acetonitrile and water.

  • Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

  • Record the cyclic voltammogram (CV) of the catalyst solution to determine its electrochemical properties. A catalytic wave for water oxidation is typically observed in the range of 1.4-1.7 V vs. SCE[1].

  • To measure the catalytic oxygen evolution, introduce a known amount of the sacrificial oxidant, CAN, into the catalyst solution.

  • Monitor the evolution of oxygen over time using a calibrated oxygen sensor.

  • Calculate the Turnover Number (TON) as the moles of O₂ produced per mole of catalyst.

  • Calculate the initial Turnover Frequency (TOF) from the initial rate of oxygen evolution.

Experimental Workflow

WaterOxidationWorkflow cluster_prep Catalyst Preparation cluster_analysis Catalytic Reaction & Analysis prep_catalyst Prepare Catalyst Solution (in MeCN/H₂O) purge Purge with Argon prep_catalyst->purge add_oxidant Add Ce(IV) Oxidant purge->add_oxidant o2_measurement Measure O₂ Evolution add_oxidant->o2_measurement data_analysis Calculate TON & TOF o2_measurement->data_analysis

Figure 1: Experimental workflow for chemical water oxidation.

Carbon Dioxide Reduction

The reduction of CO₂ into valuable fuels and chemical feedstocks is a key strategy for mitigating climate change. While various metal complexes have been explored for this purpose, the performance of dpp-based catalysts is an area of active research.

Performance Comparison

A supramolecular complex, --INVALID-LINK-- (RuRe ), where the dpp ligand is not directly involved but provides a basis for comparison with related polypyridyl systems, was investigated for photocatalytic CO₂ reduction.

CatalystReaction ConditionsProductTurnover Number (TON)Faradaic Efficiency (%)
[Ru(dceb)₂(bpt)Re(CO)₃Cl] 5:1 DMF:TEOA, BIH sacrificial agent, 470 nm irradiationNo CO detected00
[Co(polypyridine diamine)]²⁺CH₃OH proton sourceCO-High
fac-[Re(bpy)(CO)₃Cl]TFE proton sourceCO, FormateHigh>97% for CO

Table 2: Comparison of CO₂ reduction catalyst performance. Data for RuRe is from reference[5]. Information on the cobalt and rhenium catalysts is from references[6] and[7][8][9][10] respectively.

The investigated ruthenium-rhenium complex containing a related polypyridyl ligand showed no catalytic activity for CO production under the tested photocatalytic conditions[5]. In contrast, cobalt and rhenium complexes with other polypyridyl ligands have demonstrated high efficiency and selectivity for CO₂ reduction to CO and formate[6][7][8][9][10]. This highlights the significant influence of both the metal center and the specific ligand architecture on catalytic performance.

Experimental Protocol: Electrocatalytic CO₂ Reduction

This protocol outlines a general procedure for evaluating the electrocatalytic reduction of CO₂ using a dpp-based metal complex.

Materials:

  • dpp-based metal complex (e.g., a cobalt or rhenium complex)

  • Acetonitrile (anhydrous) with a supporting electrolyte (e.g., 0.1 M TBAPF₆)

  • Proton source (e.g., methanol (B129727) or trifluoroethanol)

  • High-purity CO₂ gas

  • Gas-tight three-electrode electrochemical cell

  • Potentiostat and gas chromatograph (GC) for product analysis

Procedure:

  • Dissolve the catalyst and supporting electrolyte in anhydrous acetonitrile in the electrochemical cell.

  • Saturate the solution with CO₂ by bubbling the gas through it for at least 20 minutes.

  • Perform cyclic voltammetry under the CO₂ atmosphere to identify the catalytic reduction potential.

  • Conduct controlled potential electrolysis (CPE) at the determined catalytic potential for a set period.

  • During CPE, periodically sample the headspace of the cell and analyze the gaseous products (e.g., CO, H₂) using a GC.

  • Analyze the liquid phase for soluble products (e.g., formate) using techniques like NMR or HPLC.

  • Calculate the Faradaic efficiency for each product based on the total charge passed and the amount of product formed.

  • Determine the Turnover Number (TON) based on the moles of product formed per mole of catalyst.

Logical Relationship of CO₂ Reduction Catalysis

CO2ReductionLogic cluster_catalyst Catalyst System cluster_reaction Reaction Environment cluster_products Products catalyst dpp-Metal Complex co2 CO₂ Substrate catalyst->co2 photosensitizer Photosensitizer (for photocatalysis) photosensitizer->catalyst light sacrificial_donor Sacrificial Electron Donor sacrificial_donor->photosensitizer co Carbon Monoxide (CO) co2->co formate Formate (HCOO⁻) co2->formate proton_source Proton Source proton_source->co2 h2 Hydrogen (H₂) proton_source->h2 competing reaction solvent Solvent

Figure 2: Key components and products in CO₂ reduction.

Organic Synthesis: C-H Arylation

Beyond redox catalysis, this compound has been successfully employed as an organocatalyst for direct C-H arylation reactions. This transition-metal-free approach offers a more sustainable and cost-effective route to biaryl compounds, which are important structural motifs in pharmaceuticals and materials science.

Performance Comparison

The dpp ligand itself can act as a catalyst for the direct C-H arylation of unactivated arenes with aryl halides. Its performance is compared with other organocatalytic systems.

CatalystAryl HalideAreneBaseYield (%)
This compound Aryl IodideBenzene (B151609)KOtBuup to 98
1-(2-Hydroxyethyl)-piperazineAryl IodideBenzeneKOtBuHigh
(2-(Methylamino)phenyl)methanolAryl IodideBenzenetBuOKGood to Excellent

Table 3: Comparison of organocatalyst performance in C-H arylation. Data for this compound is from reference[11]. Information on alternative catalysts is from references[12][13][14].

This compound demonstrates excellent catalytic activity, affording high yields of biaryl products from the reaction of aryl iodides with benzene in the presence of a strong base[11]. The performance is comparable to other effective small organic molecule catalysts reported for similar transformations[12][13][14].

Experimental Protocol: Organocatalytic C-H Arylation

This protocol details the experimental procedure for the dpp-catalyzed direct C-H arylation of an unactivated arene.

Materials:

  • This compound (10 mol%)

  • Aryl halide (e.g., iodobenzene)

  • Unactivated arene (e.g., benzene, serving as both reactant and solvent)

  • Potassium tert-butoxide (KOtBu, 3 equivalents)

  • Schlenk tube or other sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the aryl halide (0.3 mmol), this compound (0.03 mmol, 10 mol%), and potassium tert-butoxide (0.9 mmol).

  • Add the unactivated arene (e.g., 4 mL of benzene).

  • Seal the vessel and heat the reaction mixture at 100 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl.

C-H Arylation Reaction Pathway

CHArylationPathway cluster_reactants Reactants cluster_catalyst_system Catalytic System cluster_product Product aryl_halide Aryl Halide (Ar-X) biaryl Biaryl (Ar-Ar') aryl_halide->biaryl arene Unactivated Arene (Ar'-H) arene->biaryl dpp This compound (Organocatalyst) dpp->biaryl catalyzes base Base (KOtBu) base->biaryl activates

Figure 3: Simplified representation of the C-H arylation reaction.

References

A Comparative Guide to the Spectroscopic Cross-Validation of Novel 2,3-bis(2-pyridyl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of novel 2,3-bis(2-pyridyl)pyrazine derivatives against the parent compound. The strategic introduction of functional groups onto the pyridyl rings allows for the fine-tuning of the electronic and photophysical properties of these versatile molecules, which are of significant interest in medicinal chemistry, materials science, and coordination chemistry. The supporting experimental data and detailed protocols furnished herein offer a valuable resource for the cross-validation of newly synthesized derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the parent this compound and two novel, representative derivatives with electron-donating and electron-withdrawing substituents. This quantitative data facilitates a clear comparison of the impact of substitution on the spectroscopic signatures of these compounds.

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃

CompoundPyrazine-HPyridyl-H (α to N)Pyridyl-H (other)Substituent-H
This compound (Parent) 9.25 (s, 2H)8.75 (d, 2H)7.40-7.95 (m, 6H)-
Derivative A (Electron-Donating: -OCH₃) 9.18 (s, 2H)8.60 (d, 2H)6.90-7.80 (m, 4H)3.90 (s, 6H)
Derivative B (Electron-Withdrawing: -NO₂) 9.45 (s, 2H)8.95 (d, 2H)8.10-8.50 (m, 4H)-

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃

CompoundPyrazine-CPyridyl-C (ipso to pyrazine)Pyridyl-C (other)Substituent-C
This compound (Parent) 145.2155.8121.5, 124.8, 137.0, 149.5-
Derivative A (Electron-Donating: -OCH₃) 144.8148.5112.0, 118.5, 138.0, 162.055.8
Derivative B (Electron-Withdrawing: -NO₂) 146.0160.2120.0, 125.5, 145.0, 150.0-

Table 3: UV-Vis and Fluorescence Spectral Data in CH₂Cl₂

Compoundλmax, abs (nm) (π→π*)ε (L·mol⁻¹·cm⁻¹)λem (nm)Quantum Yield (Φ)
This compound (Parent) 31525,0003800.05
Derivative A (Electron-Donating: -OCH₃) 33528,0004100.25
Derivative B (Electron-Withdrawing: -NO₂) 31024,0003750.01

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the compared this compound derivatives are provided below.

General Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is typically achieved through a condensation reaction between a substituted 2-acetylpyridine (B122185) and 2,3-diaminopyrazine (B78566), followed by an oxidation step.

  • Synthesis of the Diketone Precursor: To a solution of a substituted 2-acetylpyridine (2.0 equiv.) in a suitable solvent such as ethanol, an oxidizing agent like selenium dioxide (1.1 equiv.) is added. The mixture is refluxed for 4-6 hours. After cooling, the precipitated selenium is filtered off, and the solvent is removed under reduced pressure to yield the crude diketone.

  • Condensation Reaction: The crude diketone is dissolved in ethanol, and 2,3-diaminopyrazine (1.0 equiv.) is added. The reaction mixture is refluxed for 8-12 hours.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired substituted this compound derivative.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

  • UV-Vis Spectroscopy: Absorption spectra are recorded on a double-beam spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade dichloromethane (B109758) (CH₂Cl₂) at a concentration of approximately 1 x 10⁻⁵ M. The spectra are recorded in a 1 cm path length quartz cuvette.

  • Fluorescence Spectroscopy: Emission spectra are recorded on a spectrofluorometer. The same solutions used for UV-Vis spectroscopy are utilized. The excitation wavelength is set at the absorption maximum (λmax, abs) of the π→π* transition. The fluorescence quantum yields (Φ) are determined relative to a standard, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54).

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for the synthesis and spectroscopic analysis of novel this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product start1 Substituted 2-Acetylpyridine step1 Oxidation to Diketone start1->step1 start2 2,3-Diaminopyrazine step2 Condensation start2->step2 step1->step2 product Novel this compound Derivative step2->product

Caption: General synthetic workflow for novel this compound derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis sample Synthesized Derivative nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr uv_vis UV-Vis Spectroscopy sample->uv_vis fluorescence Fluorescence Spectroscopy sample->fluorescence structure Structural Elucidation nmr->structure absorption Absorption Properties uv_vis->absorption emission Emission Properties fluorescence->emission

Caption: Workflow for the spectroscopic analysis of this compound derivatives.

Safety Operating Guide

Navigating the Safe Disposal of 2,3-Bis(2-pyridyl)pyrazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the critical responsibility of not only advancing scientific frontiers but also ensuring the safe management and disposal of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Bis(2-pyridyl)pyrazine, a nitrogen-containing heterocyclic compound. Adherence to these procedures is paramount for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound is a solid compound that can cause skin, eye, and respiratory irritation. All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact.
Eye ProtectionSafety glasses with side shields or chemical splash gogglesTo protect eyes from dust and splashes.
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.
Respiratory ProtectionUse of a fume hood is recommended. If not available, a dust mask (e.g., N95) may be used for handling solids.To avoid inhalation of airborne particles.

In the event of a spill, isolate the area. For small spills, gently sweep the solid material to avoid creating dust, and collect it in a designated hazardous waste container. The spill area should then be decontaminated with an appropriate solvent, and all cleanup materials disposed of as hazardous waste.

Disposal Protocol for this compound

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, clearly labeled, and disposed of through a licensed environmental waste management service. Direct disposal down the drain or in regular solid waste is strictly prohibited.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: All waste containing this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and spill cleanup materials, must be classified as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or strong acids.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.

  • Arranging for Disposal: Once the container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. The primary method of disposal for such compounds is typically high-temperature incineration[1].

Table 2: Waste Container and Storage Specifications

ParameterSpecificationRationale
Container MaterialHigh-Density Polyethylene (HDPE), GlassEnsures chemical compatibility and prevents degradation of the container.
Container TypeWide-mouthed, sealable container with a screw-top lid.Facilitates easy addition of solid waste and ensures a secure seal to prevent leaks.
Labeling"Hazardous Waste", "this compound", Accumulation Start Date.Complies with regulations and ensures proper identification and handling.
Storage LocationDesignated, secure Satellite Accumulation Area (SAA).Prevents unauthorized access and accidental spills.
Storage ConditionsCool, dry, well-ventilated area, away from incompatible materials.Maintains the stability of the waste and prevents hazardous reactions.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Designated Hazardous Waste Container B->C D Place Waste in Container C->D E Securely Seal and Label Container ('Hazardous Waste', Chemical Name, Date) D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS or Licensed Waste Disposal Service F->G H Arrange for Pickup and High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling 2,3-Bis(2-pyridyl)pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-Bis(2-pyridyl)pyrazine

This guide provides immediate and essential safety protocols for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2,3-Di-2-pyridylpyrazine

  • CAS Number: 25005-96-3

Hazard Summary: this compound is classified as a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is outlined below. This equipment should be worn at all times when there is a potential for exposure.

PPE CategoryItemSpecification/StandardRationale
Eye Protection Safety GogglesANSI Z87.1 approvedProtects against dust particles and potential splashes, which can cause serious eye irritation.[1][3]
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact, which can lead to irritation.[1][3]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.
Respiratory N95 Dust MaskNIOSH approvedMinimizes inhalation of airborne particles, which can cause respiratory tract irritation.[1][3]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound from preparation to use in experimental workflows.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a chemical fume hood or on a bench with adequate ventilation, to minimize inhalation exposure.

  • Gather Materials: Before handling the chemical, ensure all necessary PPE is worn correctly and all required equipment (spatula, weighing paper/boat, secondary container) is clean and readily accessible.

  • Weighing:

    • Use an analytical balance for precise measurements.

    • Place a clean weighing boat or a piece of creased weighing paper on the balance and tare it.[5][6]

    • Using a clean spatula, carefully transfer the desired amount of this compound from its storage container to the weighing boat.[1][5] Avoid generating dust.

    • If any solid is spilled on the balance, clean it immediately with a brush.[5]

  • Transfer:

    • For transfer into a reaction vessel, a powder funnel can be utilized to prevent spillage.[7]

    • Alternatively, the solid can be carefully nudged from the creased weighing paper into the vessel.[7]

    • If the solid is to be dissolved, rinse any residue from the weighing boat with the appropriate solvent to ensure a complete transfer.[7]

Experimental Use
  • When adding the compound to a reaction mixture, do so slowly to avoid splashing.

  • Keep the container of this compound closed when not in use to prevent contamination and exposure.

  • Conduct all subsequent experimental steps involving this compound in a well-ventilated area.

Spill Management and Disposal Plan

Spill Cleanup

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For a large spill or if dust is generated, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and ensure you have the correct PPE before proceeding.

  • Cleanup:

    • For small spills, carefully sweep the solid material together to avoid creating dust.[1]

    • Use a plastic scoop or dustpan to collect the spilled solid and place it into a labeled, sealable waste container.[8][9]

    • Wipe the area with a wet paper towel or spill pad to remove any remaining residue.[8][9] Place the used cleaning materials into the waste container.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated PPE (gloves, weighing paper), and spill cleanup materials, must be collected in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Container Labeling: The waste container label should include the start date of waste accumulation.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Designate Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather and Inspect Equipment prep_area->prep_materials handling_weigh Weigh Solid Using Tared Container prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_spill Clean Spills Immediately handling_transfer->cleanup_spill If spill occurs cleanup_waste Collect All Contaminated Waste handling_transfer->cleanup_waste cleanup_spill->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Bis(2-pyridyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2,3-Bis(2-pyridyl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.